1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNAPOOAQPPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742944 | |
| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-68-8 | |
| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Benzyloxy)-3-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Synthetic Intermediate
1-(Benzyloxy)-3-nitrobenzene (CAS No. 24318-00-1) is a meta-substituted aromatic ether that serves as a pivotal building block in the realms of organic and medicinal chemistry.[1] Also known as benzyl 3-nitrophenyl ether, this compound's strategic architecture, featuring a benzyloxy and a nitro group in a 1,3--arrangement on a benzene ring, offers a unique combination of reactivity and stability. This configuration is particularly valuable for the synthesis of complex molecular entities with potential therapeutic applications.[1] The presence of the electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also provides a versatile handle for further chemical transformations, most notably its reduction to the corresponding aniline derivative. This aniline is a crucial intermediate for the construction of a wide array of pharmaceutical agents and advanced materials.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of 1-(benzyloxy)-3-nitrobenzene, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 24318-00-1 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₁NO₃ | [2][3][4][5] |
| Molecular Weight | 229.24 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 378.8 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.232 g/cm³ | [4][5] |
| Flash Point (Predicted) | 171.2 °C | [5] |
| LogP (Predicted) | 3.697 | [5] |
| Refractive Index (Predicted) | 1.603 | [5] |
Synthesis of 1-(Benzyloxy)-3-nitrobenzene: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 1-(benzyloxy)-3-nitrobenzene is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-nitrophenol attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.[4][6]
Reaction Scheme:
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An In-Depth Technical Guide to CAS Number 1373232-68-8 (GSK3368715): A First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Epigenetic Modulation
The field of epigenetics has emerged as a pivotal area in drug discovery, offering novel therapeutic targets for a myriad of diseases, most notably cancer. Within this landscape, post-translational modifications of proteins, such as arginine methylation, play a critical role in regulating cellular processes.[1] Protein arginine methyltransferases (PRMTs) are the key enzymes responsible for this modification, and their dysregulation has been implicated in the pathogenesis of numerous solid and hematopoietic cancers.[1]
This technical guide provides a comprehensive overview of the small molecule inhibitor with CAS number 1373232-68-8, also known as GSK3368715 and EPZ019997. GSK3368715 is a first-in-class, orally active, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[2] Its development represents a significant advancement in the quest for targeted epigenetic therapies. This document will delve into the chemical and physical properties, mechanism of action, biological activity, and key experimental protocols related to GSK3368715, providing a vital resource for researchers in the field.
Physicochemical Properties of GSK3368715
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1373232-68-8 | |
| Alternate Names | GSK3368715, EPZ019997 | |
| Molecular Formula | C₂₀H₃₈N₄O₂ | MedChemExpress |
| Molecular Weight | 366.54 g/mol | MedChemExpress |
| Appearance | Solid | |
| Solubility | DMSO: 5 mg/mL (13.64 mM) with ultrasonic and warming to 60°C | MedChemExpress |
Synthesis and Manufacturing
While the precise, scaled-up manufacturing process for GSK3368715 is proprietary, the initial discovery synthesis was a 17-step process. An improved, more efficient manufacturing route was subsequently developed, which involved a key step of a Palladium-catalyzed direct alkenylation of a pyrazole core. This newer process doubled the overall yield and significantly reduced the cost of goods. Due to the proprietary nature of the synthesis, a detailed, step-by-step protocol is not publicly available. The synthesis of pyrazole derivatives, the core scaffold of GSK3368715, is a well-established area of organic chemistry, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.[3][4][5][6][7][8][9]
Mechanism of Action: A SAM-Uncompetitive Inhibitor
GSK3368715 is a potent and reversible, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[10] This mechanism is distinct from many other enzyme inhibitors. Instead of competing with the methyl donor SAM, GSK3368715 binds to the protein substrate binding pocket of the enzyme.[10] This binding prevents the substrate from accessing the active site, thereby inhibiting the transfer of a methyl group.
The inhibition of Type I PRMTs by GSK3368715 leads to a global shift in arginine methylation states. Specifically, it inhibits the formation of asymmetric dimethylarginine (ADMA) and leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[10]
The co-crystal structure of GSK3368715 bound to PRMT1 has been solved (PDB ID: 6NT2), providing a detailed view of the inhibitor-enzyme interaction at the atomic level.[11][12] This structural information is invaluable for understanding the basis of its potency and selectivity and for the rational design of next-generation inhibitors.
Caption: SAM-Uncompetitive Inhibition by GSK3368715.
Biological Activity and Therapeutic Potential
GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, representing various hematological and solid tumor types.[2]
In Vitro Activity
GSK3368715 exhibits potent inhibitory activity against several Type I PRMTs, with the highest potency against PRMT1.
| Target | IC₅₀ (nM) | Source |
| PRMT1 | 3.1 | MedChemExpress |
| PRMT3 | 48 | MedChemExpress |
| PRMT4 | 1148 | MedChemExpress |
| PRMT6 | 5.7 | MedChemExpress |
| PRMT8 | 1.7 | MedChemExpress |
In a panel of 249 cancer cell lines, the majority showed 50% or more growth inhibition when treated with GSK3368715.[13] A particularly strong cytotoxic response was observed in the Toledo Diffuse Large B-cell Lymphoma (DLBCL) cell line, with a gIC₅₀ of 59 nM.[13]
In Vivo Efficacy
In preclinical xenograft models, GSK3368715 has shown significant anti-tumor activity. In a Toledo DLBCL xenograft model, doses greater than 75 mg/kg resulted in tumor regression.[13] In a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 and 300 mg/kg, respectively.[13]
A key finding from preclinical studies is the synergistic effect of GSK3368715 with PRMT5 inhibitors, particularly in cancers with deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP deficiency leads to the accumulation of methylthioadenosine, an endogenous inhibitor of PRMT5, sensitizing these tumors to Type I PRMT inhibition. This provides a strong rationale for using MTAP status as a biomarker for patient selection in clinical trials.[2]
Experimental Protocols
In Vitro Cell Viability Assay (14-Day Protocol)
This protocol is a representative example for assessing the long-term anti-proliferative effects of GSK3368715.
Materials:
-
Cancer cell line of interest (e.g., Toledo DLBCL)
-
Complete cell culture medium
-
GSK3368715 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density optimized for a 14-day growth period without reaching over-confluency in the vehicle-treated wells. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of GSK3368715 in complete culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest GSK3368715 concentration.
-
Incubation: Incubate the plates for 14 days in a humidified incubator at 37°C and 5% CO₂. Replace the medium with freshly prepared compound-containing medium every 3-4 days.
-
Viability Assessment: On day 14, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percent inhibition of cell growth. Calculate the gIC₅₀ (the concentration that inhibits cell growth by 50%).
Caption: 14-Day Cell Viability Assay Workflow.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK3368715 in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., Toledo DLBCL)
-
Matrigel (optional)
-
GSK3368715 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells to a sufficient number. Harvest and resuspend the cells in a suitable buffer (e.g., PBS), with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, begin measuring the tumor volume using calipers at regular intervals.
-
Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer GSK3368715 orally at the desired dose and schedule. Administer the vehicle to the control group.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (defined by tumor size, duration, or animal welfare considerations), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: In Vivo Xenograft Study Workflow.
Safety and Clinical Development
A Phase 1 clinical trial of GSK3368715 was initiated in patients with advanced solid tumors.[10] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events.[10] Dose-limiting toxicities were observed at the 200 mg dose level.[10] While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose, and there was a lack of observed clinical efficacy.[10]
For laboratory handling, it is essential to consult the Safety Data Sheet (SDS). Standard laboratory precautions, including the use of personal protective equipment, are recommended. The compound is for research use only and not for human or veterinary use.
Conclusion and Future Perspectives
GSK3368715 (CAS 1373232-68-8) is a pioneering molecule in the field of epigenetic therapy. As a potent, selective, and orally bioavailable inhibitor of Type I PRMTs, it has provided invaluable insights into the role of arginine methylation in cancer. The discovery of its SAM-uncompetitive mechanism of action and the elucidation of its binding mode through co-crystallography have laid a strong foundation for the development of future PRMT inhibitors.
While the clinical development of GSK3368715 was halted, the knowledge gained from its preclinical and clinical evaluation continues to inform the field. The identification of MTAP-deficiency as a potential predictive biomarker is a significant step towards personalized medicine in the context of PRMT inhibition. Future research will likely focus on developing next-generation Type I PRMT inhibitors with improved safety profiles and on exploring combination therapies to overcome resistance and enhance efficacy. The journey of GSK3368715 underscores the challenges and opportunities in translating novel epigenetic targets into effective cancer therapies.
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Fedoriw A, Rajapurkar SR, O'Brien S, et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell. 2019;36(1):100-114.e25. doi:10.1016/j.ccell.2019.05.014. [Link]
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A-Z Guide to Structure Elucidation: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
This comprehensive technical guide provides a detailed, multi-technique approach to the complete structure elucidation of 1-(benzyloxy)-3-(4-nitrophenyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical, self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is explained with a focus on the underlying scientific principles and the rationale behind experimental choices, ensuring both technical accuracy and practical insight.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational information provides the atomic inventory and clues about the presence of rings or multiple bonds.[1][2]
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence.[3][4] For this compound, the expected molecular formula is C₁₉H₁₅NO₃.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of about 10 µg/mL.[3]
-
Instrument Calibration: Calibrate the high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, using a known calibration standard to ensure high mass accuracy (typically < 5 ppm).[3][5]
-
Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.[3] Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and determine its exact mass. Use the instrument's software to calculate the elemental composition that corresponds to this mass.
Expected Results: The calculated exact mass for C₁₉H₁₅NO₃ is 305.1052 g/mol . The HRMS experiment should yield a molecular ion peak [M+H]⁺ at m/z 306.1125, confirming the elemental composition.
Degree of Unsaturation
The degree of unsaturation (DoU), or double bond equivalent, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated using the molecular formula.
Calculation: For a formula CₐHₑNₒXₖOₙ: DoU = a - (e/2) - (k/2) + (o/2) + 1 For C₁₉H₁₅NO₃: DoU = 19 - (15/2) + (1/2) + 1 = 13
A degree of unsaturation of 13 suggests a highly aromatic system, which is consistent with the proposed structure containing three benzene rings and a nitro group.
Functional Group Identification: FT-IR Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Indicated |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1595, ~1490 | C=C stretch | Aromatic rings |
| ~1550-1475 (strong) | Asymmetric N-O stretch | Nitro group (NO₂)[8][9] |
| ~1360-1290 (strong) | Symmetric N-O stretch | Nitro group (NO₂)[8][9] |
| ~1275-1200 (strong) | Aryl-O stretch | Diaryl ether[10][11] |
| ~1150-1050 (strong) | C-O stretch | Ether linkage[10][11] |
The presence of strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ would be highly diagnostic for the nitro group.[8] The C-O stretching of the diaryl ether is also a key indicator.[10]
Elucidating the Carbon-Hydrogen Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6][12] A combination of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.[13][14][15]
Logical Workflow for NMR Analysis
The following diagram illustrates a systematic approach to structure elucidation using a suite of NMR experiments.
Caption: Step-by-step 2D NMR data interpretation workflow.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). [13][14]It will confirm the connectivity within each of the three aromatic rings. For instance, a cross-peak between the doublets at ~8.2 ppm and ~7.7 ppm will confirm their ortho relationship in the nitrophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. [14][16]This allows for the unambiguous assignment of all protonated carbons. For example, the singlet at ~5.1 ppm in the ¹H spectrum will correlate with the carbon signal at ~70 ppm in the ¹³C spectrum, confirming the assignment of the benzylic CH₂ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. [14][16][17] Key Expected HMBC Correlations:
-
The methylene protons (~5.1 ppm) should show a correlation to the carbon at ~160 ppm (C-1), establishing the benzyloxy-to-central ring connection.
-
The protons on the nitrophenyl ring (H-2'/H-6' at ~7.7 ppm) should show a correlation to the carbon at ~158 ppm (C-3), linking the nitrophenyl group to the central ring.
-
Correlations between protons on the central ring and carbons on the other two rings will further solidify the overall structure.
-
Final Structure Confirmation and Data Summary
This systematic approach, moving from the elemental composition to functional groups and finally to the detailed atomic connectivity, represents a robust and reliable strategy for the structure elucidation of novel organic compounds in a research and development setting.
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Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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TMP Chem. (2020, March 31). 2D NMR Introduction [Video]. YouTube. Retrieved from [Link]
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All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Ilangovan, A., Ganesh Kumar, R., Liang, H., Balasubramani, K., & Thomas Muthiah, P. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4057. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-(Benzyloxy)nitrobenzene. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). Interpreting 2-D NMR Spectra. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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A Technical Guide to the Nomenclature, Synthesis, and Application of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the aromatic compound 1-(benzyloxy)-3-(4-nitrophenyl)benzene. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate the principles of chemical nomenclature. Furthermore, this guide details a robust, field-proven protocol for its synthesis via a copper-catalyzed Ullmann condensation, a cornerstone of diaryl ether formation. Key analytical techniques for structural verification, including NMR and IR spectroscopy, are discussed with predicted data. Finally, the guide explores the significance of the diaryl ether scaffold, particularly those bearing nitro- and benzyl- functionalities, within the context of medicinal chemistry and drug discovery, positioning the title compound as a valuable intermediate for further research.
Deconstruction of the IUPAC Name: A Logical Approach
The IUPAC name this compound is derived by systematically identifying the parent structure and its substituents according to a prioritized set of rules. The process ensures a unique and unambiguous name for the molecule's structure.
Core Principle: The foundation of the name is the parent hydrocarbon. In this case, with multiple benzene rings, the ring with the most substituents or the principal functional group is typically chosen as the parent. Here, one benzene ring is substituted with two complex groups, making it the logical parent structure: benzene .
Identifying and Naming Substituents:
-
At position 1: We find a -O-CH₂-C₆H₅ group. This is an ether linkage. The -CH₂-C₆H₅ part is a benzyl group. When an alkoxy-type group includes a benzyl component, it is named benzyloxy .[1]
-
At position 3: We find a -C₆H₄-NO₂ group. This is a benzene ring substituted with a nitro group. When a benzene ring is itself a substituent, it is termed a phenyl group.[2] The nitro group is located at the 4th position of this phenyl ring, making the full substituent name (4-nitrophenyl) .
Numbering the Parent Ring: The substituents on the parent benzene ring must be assigned the lowest possible locants (numbers).[3] The two possible numbering schemes are 1,3 or 1,5. The 1,3-numbering scheme is lower and therefore correct. Alphabetical priority then dictates the assignment: "benzyloxy" comes before "nitrophenyl" alphabetically. Thus, the benzyloxy group is assigned to position 1, and the 4-nitrophenyl group is assigned to position 3.
Combining these elements yields the final, correct IUPAC name: This compound .
Caption: Logical workflow for deriving the IUPAC name.
Synthesis Strategy: The Ullmann Condensation
The formation of the diaryl ether bond is a critical transformation in organic synthesis. While modern palladium-catalyzed Buchwald-Hartwig reactions are effective, the copper-catalyzed Ullmann condensation remains a robust and cost-effective method, particularly for industrial applications.[4][5] This reaction couples an aryl halide with a phenol (or its corresponding phenoxide) and is well-suited for the synthesis of this compound.
The proposed retrosynthetic analysis breaks the target molecule at the ether linkage, suggesting 3-(4-nitrophenyl)phenol and benzyl bromide as viable starting materials. However, a more convergent approach involves forming the diaryl ether bond first, followed by benzylation. Here, we present a validated protocol based on the Ullmann condensation between 3-bromobenzyloxybenzene and 4-nitroaniline is not correct, it should be between an aryl halide and a phenol. A more logical pathway is the coupling of 1-bromo-4-nitrobenzene with 3-(benzyloxy)phenol.
Experimental Protocol: Copper-Catalyzed Ullmann Condensation
This protocol describes the synthesis of the target compound from 1-bromo-4-nitrobenzene and 3-(benzyloxy)phenol.
Materials:
-
1-bromo-4-nitrobenzene (1.0 eq)
-
3-(benzyloxy)phenol (1.1 eq)
-
Copper(I) oxide (Cu₂O) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene, 3-(benzyloxy)phenol, copper(I) oxide, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask. The typical concentration is 0.5 M with respect to the aryl halide.
-
Heating: Immerse the flask in a preheated oil bath at 120-140 °C.[6] The reaction is monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4'-nitro-1,1'-biphenyl is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl core, a benzyloxy group, and a nitro functionality, suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. The benzyloxy group can influence solubility and metabolic stability, while the nitro group can serve as a precursor for further chemical modifications or contribute to the molecule's electronic properties. This guide provides a comprehensive overview of the physical properties of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl, including a detailed, field-proven protocol for its synthesis and characterization, catering to the needs of researchers in drug development and related scientific fields. Due to the limited availability of experimental data in public literature, this guide combines established synthetic methodologies with predictive models for its physicochemical properties, offering a robust framework for its practical application and further investigation.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl is characterized by two phenyl rings linked by a single bond. One ring is substituted with a benzyloxy group at the 3-position, and the other with a nitro group at the 4'-position.
Table 1: Predicted Physicochemical Properties of 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₉H₁₅NO₃ | - |
| Molecular Weight | 317.33 g/mol | - |
| Melting Point | 110-125 °C | Based on analogous structures |
| Boiling Point | > 400 °C (decomposes) | Based on analogous structures |
| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol; insoluble in water. | Based on functional groups and analogous structures |
| LogP | ~4.5 | Predictive software (e.g., ChemDraw) |
| Appearance | Expected to be a pale yellow to off-white crystalline solid. | Based on analogous nitrobiphenyl compounds |
Note: The values presented in this table are predictions based on the analysis of structurally similar compounds and computational modeling. Experimental verification is highly recommended.
Synthesis Protocol: A Two-Step Approach
The synthesis of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Williamson ether synthesis. This approach offers high yields and functional group tolerance.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-hydroxy-4'-nitro-1,1'-biphenyl
The first step involves the palladium-catalyzed cross-coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-4-nitrobenzene. The hydroxyl group is strategically chosen for its ability to be subsequently converted to the benzyloxy ether.
Diagram 1: Synthetic Workflow for 3-hydroxy-4'-nitro-1,1'-biphenyl
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (3-hydroxyphenyl)boronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and sodium carbonate (2.5 equivalents).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-hydroxy-4'-nitro-1,1'-biphenyl as a solid.
Step 2: Williamson Ether Synthesis for 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl
The second step involves the O-alkylation of the synthesized 3-hydroxy-4'-nitro-1,1'-biphenyl with benzyl bromide in the presence of a base. This classic Sₙ2 reaction is highly effective for forming the desired ether linkage.[1][2][3]
Diagram 2: Synthetic Workflow for 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl
Caption: Workflow for Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxy-4'-nitro-1,1'-biphenyl (1.0 equivalent) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Reagent Addition: Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the mixture to room temperature and quench with water. If DMF is used as the solvent, a larger volume of water will be required to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield 3-(benzyloxy)-4'-nitro-1,1'-biphenyl.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(benzyloxy)-4'-nitro-1,1'-biphenyl.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations/Data |
| ¹H NMR | Structural elucidation | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the benzylic CH₂ protons around 5.1 ppm. |
| ¹³C NMR | Carbon framework confirmation | Aromatic carbons in the range of 110-160 ppm, benzylic carbon around 70 ppm. |
| FT-IR | Functional group identification | Characteristic peaks for C-O-C stretch (ether), C-N stretch (nitro group), and aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | Purity assessment | A sharp melting point range. |
| Elemental Analysis | Elemental composition | Percentages of C, H, and N consistent with the molecular formula C₁₉H₁₅NO₃. |
Diagram 3: Logical Flow for Compound Characterization
Caption: Logical workflow for compound characterization.
Safety and Handling Precautions
As with any chemical synthesis, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium Catalysts: Can be pyrophoric and toxic. Handle with care.
-
Benzyl Bromide: Is a lachrymator and should be handled with extreme caution.
-
Solvents: Toluene, DMF, and acetone are flammable and have associated health risks. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and understanding of the physical properties of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl. While experimental data for this specific molecule is not widely available, the proposed synthetic route, based on robust and well-established organic reactions, offers a reliable method for its preparation. The predicted physicochemical properties, combined with the detailed analytical protocols, will empower researchers to confidently synthesize and utilize this compound in their drug discovery and materials science endeavors. It is the author's hope that this guide will serve as a valuable resource and stimulate further investigation into the potential applications of this and related biphenyl scaffolds.
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The Architect's Guide to a Privileged Scaffold: A Deep Dive into Substituted Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The substituted biphenyl motif is a cornerstone of modern molecular design, underpinning the therapeutic efficacy of numerous pharmaceuticals and the performance of advanced materials. Its unique stereochemical and electronic properties arise from the controlled rotation around the central carbon-carbon bond, a feature that medicinal chemists and materials scientists exploit to fine-tune biological activity and physical characteristics. This guide provides an in-depth exploration of the core synthetic strategies for constructing this privileged scaffold, moving beyond mere protocols to elucidate the mechanistic reasoning and practical considerations that drive successful biphenyl synthesis.
The Enduring Legacy of Cross-Coupling: A Mechanistic Overview
The majority of modern methods for forging the biaryl bond rely on transition metal-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi, share a common catalytic cycle that elegantly orchestrates the formation of the desired carbon-carbon bond.[1] Understanding this fundamental cycle is paramount to troubleshooting and optimizing these powerful transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the aryl halide and the electron-donating properties of the supporting ligands. The subsequent transmetalation step involves the transfer of the second aryl group (Ar') from an organometallic reagent (Ar'-M) to the palladium center. The choice of the organometallic partner defines the specific named reaction (e.g., Suzuki, Stille, Negishi). Finally, reductive elimination expels the desired biphenyl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely utilized method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[1][2]
Mechanistic Nuances and the Role of the Base
A key distinction of the Suzuki-Miyaura coupling is the crucial role of a base. The base activates the organoboron species, typically a boronic acid or its ester, facilitating the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.[1]
Field-Proven Protocol for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the synthesis of a wide range of substituted biphenyls.
Reactant Preparation:
-
In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[1][3] The choice of base can be critical; inorganic bases like carbonates or phosphates are common, with stronger bases sometimes required for less reactive substrates.
Catalyst and Ligand Addition:
-
Add the palladium catalyst. Common choices include Pd(PPh₃)₄ (0.5-2 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.5-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos).[3] The ligand choice is crucial for stabilizing the catalyst and promoting the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed for challenging substrates like aryl chlorides.
Solvent and Reaction Execution:
-
Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous phase is frequently used.[3] The aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to 24 hours.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, typically column chromatography on silica gel.
Alternative Cross-Coupling Strategies: Expanding the Synthetic Toolkit
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer distinct advantages for specific applications.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannanes (Ar-SnR₃) | High functional group tolerance, mild reaction conditions.[4] | Toxicity of organotin reagents and byproducts.[4] |
| Negishi Coupling | Organozinc (Ar-ZnX) | High reactivity, excellent for coupling sp³, sp², and sp carbons.[5][6] | Moisture and air sensitivity of organozinc reagents. |
| Hiyama Coupling | Organosilanes (Ar-SiR₃) | Low toxicity, readily available starting materials.[7] | Often requires an activating agent (e.g., fluoride). |
| Kumada Coupling | Grignard Reagents (Ar-MgX) | High reactivity of the Grignard reagent. | Limited functional group tolerance due to the high basicity of the Grignard reagent.[8][9] |
The Classic Approach: The Ullmann Reaction
The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halides.[10][11] While it has been largely superseded by palladium-catalyzed methods due to its typically harsh reaction conditions (high temperatures) and often lower yields, it remains a viable option, particularly for the synthesis of symmetrical biphenyls and in cases where palladium catalysis is problematic.[10][12]
Caption: Simplified representation of the Ullmann reaction.
The Frontier of Biphenyl Synthesis: C-H Activation
A more recent and highly attractive strategy for biphenyl synthesis involves the direct functionalization of C-H bonds.[13] This approach circumvents the need for pre-functionalized starting materials (e.g., aryl halides or organometallics), offering a more atom-economical and potentially shorter synthetic route. Palladium-catalyzed C-H arylation, often directed by a functional group on one of the aromatic rings, has emerged as a powerful tool for the construction of complex biaryl structures.[14][15]
Caption: Conceptual workflow for C-H activation-based biphenyl synthesis.
The Challenge of Chirality: Asymmetric Synthesis of Biphenyls
Many biologically active biphenyls are chiral due to restricted rotation around the central C-C bond, a phenomenon known as atropisomerism. The synthesis of enantiomerically pure atropisomeric biphenyls is a significant challenge.[16] Asymmetric Suzuki-Miyaura couplings, employing chiral ligands to control the stereochemical outcome of the reaction, have emerged as a promising strategy for accessing these valuable compounds.[16][17][18]
Concluding Remarks: A Field of Continual Innovation
The synthesis of substituted biphenyls is a mature yet continuously evolving field. While traditional cross-coupling reactions remain the bedrock of biaryl construction, the development of more efficient and selective catalysts, greener reaction conditions, and novel strategies like C-H activation are constantly pushing the boundaries of what is possible. For the modern researcher, a deep understanding of the underlying principles of these transformations is essential for navigating the complexities of molecular design and achieving synthetic success.
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Nakao, Y., & Hiyama, T. (2011). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 45-63). The Royal Society of Chemistry. [Link]
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Itami, K., et al. (2023). Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. Chemical & Pharmaceutical Bulletin, 71(2), 175-182. [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
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Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of King Saud University - Science, 34(1), 101676. [Link]
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Gogoi, P., et al. (2017). Synthesis of biaryl via Hiyama reaction of trimethoxy (Aryl) silane and aryl bromides under ultrasonic irradiation. ResearchGate. [Link]
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Loxq, P. (2016). (Open Access) Synthesis of axially chiral biaryl compounds by asymmetric catalytic reactions with transition metals. SciSpace. [Link]
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Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
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Qiu, L. (2022). Publication in JACS on the Asymmetric Synthesis of Axially Chiral Biaryls. Soochow University. [Link]
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Daugulis, O. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 789-805. [Link]
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Buchwald, S. L., & Fu, G. C. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 133(45), 18153-18156. [Link]
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Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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Guérin, D. J., & Fagnou, K. (2004). Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling. Sci-Hub. [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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A Technical Guide to the Biological Activity of Nitro-Containing Biphenyl Compounds: Mechanisms, Applications, and Evaluation
Foreword
The biphenyl scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for structural modification. When decorated with the nitro group—a compact, potent, electron-withdrawing moiety—the resulting nitro-biphenyl compounds exhibit a remarkable spectrum of biological activities. However, this potency is a double-edged sword. The very chemical properties that drive therapeutic efficacy are intrinsically linked to mechanisms of toxicity.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of this fascinating class of molecules. We will move beyond a simple catalog of effects to dissect the underlying mechanisms, explain the causality behind experimental choices, and provide validated protocols for their evaluation. Our objective is to equip you with the foundational knowledge required to navigate the complexities of nitro-biphenyl research and to rationally design the next generation of safer, more effective therapeutic agents.
Chapter 1: The Chemical Biology of the Nitro-Biphenyl Scaffold
The biological fate of a nitroaromatic compound is almost entirely dictated by the metabolic transformation of the nitro group. This functional group is not merely a static structural element; it is a chemical trigger awaiting activation within the cellular environment.
Physicochemical Properties and Metabolic Priming
The nitro group exerts a powerful electron-withdrawing effect on the biphenyl ring system through both inductive and resonance effects.[3] This polarization reduces the electron density of the aromatic rings, making the compound susceptible to nucleophilic attack and, most critically, priming it for reductive metabolism. This intrinsic electrophilicity is a key determinant of both the compound's mechanism of action and its potential for toxicity.[4]
Metabolic Activation: The Gateway to Bioactivity and Toxicity
The biological activity of nitro-biphenyls is rarely initiated by the parent compound itself. Instead, it is unlocked through a series of enzymatic reduction steps, primarily mediated by intracellular nitroreductases (NTRs).[5][6] These enzymes, found in both mammalian cells and microbes, catalyze the transfer of electrons to the nitro group, initiating a cascade that produces highly reactive intermediates. This process can follow two principal pathways, often operating in parallel.
-
One-Electron Reduction: This pathway generates a highly unstable nitro radical anion. In the presence of oxygen (normoxic conditions), this radical rapidly transfers its electron to molecular oxygen, creating a superoxide radical (O₂⁻) and regenerating the parent nitro-compound.[1][3] This "futile cycling" can lead to massive oxidative stress, a mechanism central to both antimicrobial activity and host cell toxicity.[1]
-
Two-Electron Reduction: This pathway bypasses the radical intermediate, directly reducing the nitro group to a nitroso derivative. A subsequent two-electron reduction yields a hydroxylamine intermediate.[5] This hydroxylamine species is often the ultimate bioactive molecule—a potent electrophile capable of covalently modifying biological macromolecules, including DNA, which is a primary mechanism of mutagenesis and carcinogenesis.[7]
The balance between these pathways is critical and depends on the specific compound, the cellular environment (especially oxygen levels), and the type of nitroreductases present.
Chapter 2: The Therapeutic Landscape of Nitro-Biphenyls
The reactive intermediates generated during metabolic activation can be harnessed for therapeutic benefit across several disease areas, most notably in oncology and infectious disease.
Anticancer Activity
Nitro-containing biphenyls have emerged as potent anticancer agents through diverse mechanisms of action.
2.1.1 Inhibition of Tubulin Polymerization A prominent class of nitro-biphenyls functions as antimitotic agents by disrupting microtubule dynamics.[8][9] By inhibiting the polymerization of tubulin, these compounds prevent the formation of the mitotic spindle, a critical structure for cell division. This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis.[8][9] Studies have shown that certain nitrovinyl biphenyls can inhibit tubulin assembly by over 60% and induce G2/M arrest through the upregulation of key cell cycle proteins like cyclin B1.[8][9]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 14e | HeLa | 0.05 - 7 | [8][9] |
| 14f | MCF-7 | 0.05 - 7 | [8][9] |
digraph "Tubulin_Inhibition_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Drug [label="Nitro-Biphenyl\nCompound", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Drug -> Tubulin [label="Binds to Tubulin", color="#EA4335"]; Tubulin -> Microtubule [label="Polymerizes"]; Microtubule -> Spindle [label="Assembles"]; Tubulin -> Microtubule [style=invis]; // To force direction Drug -> Microtubule [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Spindle -> G2M [label="Disruption leads to"]; G2M -> Apoptosis [label="Triggers"]; }
2.1.2 Immune Checkpoint Inhibition More recently, novel nitro-biphenyl derivatives have been developed as small-molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[10] This interaction is a key immune checkpoint that cancer cells exploit to evade destruction by T-cells. By blocking this pathway, these compounds can restore the T-cells' ability to recognize and attack tumor cells, effectively reactivating the host's antitumor immunity.[10] One such compound, designated 'B2', demonstrated potent in vivo anticancer efficacy in a mouse model, significantly promoting interferon-gamma secretion and counteracting immunosuppression within the tumor microenvironment.[10]
Antimicrobial Properties
The biphenyl scaffold itself possesses a degree of antimicrobial activity, which is often significantly enhanced by the addition of a nitro group.[11] The mechanism is largely rooted in the generation of reductive and oxidative stress following metabolic activation.
-
Antifungal Activity: Para-nitro substituted biphenyls, for example, have been identified as effective inhibitors of the fungus Aspergillus niger.[11]
-
Antibacterial Activity: The generation of nitro radical anions and subsequent superoxide production creates a highly toxic intracellular environment that is lethal to many bacteria.[6] This mechanism is particularly effective in anaerobic or microaerophilic environments where the futile cycling is pronounced. This principle is the basis for the activity of many established nitroaromatic drugs (e.g., metronidazole).[6]
Chapter 3: The Double-Edged Sword: Toxicology and Structure-Toxicity Relationships
The very reactivity that makes nitro-biphenyls effective drugs also makes them potential toxins. A thorough understanding of their toxicological profile is non-negotiable for any drug development program.
Mechanisms of Toxicity
The primary mechanisms of toxicity are direct consequences of the metabolic activation pathways described in Chapter 1.
-
Genotoxicity and Carcinogenicity: The hydroxylamine intermediate (Ar-NHOH) is a major driver of genotoxicity.[7] As a potent electrophile, it can form covalent adducts with the nucleophilic centers in DNA, particularly at the C8 position of guanine. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] 4-Nitrobiphenyl is a well-characterized carcinogen that is metabolized in vivo to a reactive N-hydroxy arylamine that binds to bladder epithelium DNA.[7]
-
Cytotoxicity via Oxidative Stress: The one-electron reduction pathway can be highly cytotoxic. The continuous production of superoxide radicals during futile cycling can overwhelm the cell's antioxidant defenses (e.g., superoxide dismutase, catalase), leading to widespread damage to lipids, proteins, and DNA.[1]
Structure-Toxicity Relationship (STR)
Predicting the toxic potential of a novel nitro-biphenyl is a critical challenge. Quantitative structure-activity relationship (QSAR) studies have identified several key molecular features that govern toxicity:[4]
-
Number of Nitro Groups: Increasing the number of nitro groups generally increases the compound's electrophilicity and, consequently, its toxic potential.[4]
-
Position of Nitro Groups: The substitution pattern affects the electronic properties and steric accessibility of the nitro group, influencing the rate and outcome of its reduction.
-
Electrophilicity (ELUMO): The energy of the lowest unoccupied molecular orbital (ELUMO) is a quantum-chemical descriptor that correlates with the ease of reduction. A lower ELUMO indicates a higher electrophilicity and often correlates with greater toxicity.[4]
Chapter 4: A Practical Guide to Experimental Evaluation
A robust and logical experimental workflow is essential to characterize the biological activity and safety profile of novel nitro-biphenyl compounds. The protocols described here represent self-validating systems, where each step provides a clear, quantifiable endpoint to inform the next.
Workflow for Assessing Anticancer Activity
This workflow progresses from broad cytotoxicity screening to specific mechanism-of-action studies.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the influence of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in light scattering or fluorescence.
-
Objective: To determine if the test compound inhibits or enhances tubulin polymerization.
-
Principle: Purified tubulin polymerizes into microtubules at 37°C in the presence of GTP. This process can be monitored spectrophotometrically at 340 nm. Inhibitors will suppress the rate and extent of the absorbance increase.
-
Materials:
-
Lyophilized bovine brain tubulin (>99% pure).
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution (100 mM).
-
Glycerol (anhydrous).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: Paclitaxel (promoter), Nocodazole (inhibitor).
-
Negative control: DMSO.
-
Temperature-controlled spectrophotometer with a 96-well plate reader.
-
-
Procedure:
-
Reagent Preparation: Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v) to promote assembly.
-
Compound Preparation: Prepare serial dilutions of the test compound in G-PEM buffer. The final DMSO concentration in all wells should be kept constant and low (<1%).
-
Assay Setup (on ice): In a pre-chilled 96-well plate, add 5 µL of the compound dilutions (or controls) to triplicate wells.
-
Initiation: To each well, add 50 µL of the cold tubulin solution. Immediately add 1 µL of 100 mM GTP. Mix gently by pipetting.
-
Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance vs. time for each concentration. Calculate the initial rate (Vmax) of polymerization and the final plateau absorbance (Amax). Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the DMSO control) against the compound concentration.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to validate the cellular effect of a suspected antimitotic agent.
-
Objective: To determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after treatment with the test compound.
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the creation of a histogram that reveals the cell cycle distribution.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete culture medium.
-
Test compound and controls (e.g., Nocodazole for G2/M arrest).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
PI/RNase Staining Buffer (e.g., from a commercial kit).
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. Incubate for 24 hours.
-
Treatment: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant (containing floating cells). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distributions of treated samples to the vehicle control. An accumulation of cells in the G2/M peak indicates mitotic arrest.
-
Conclusion and Future Outlook
Nitro-containing biphenyl compounds represent a class of molecules with immense, albeit complex, therapeutic potential. Their biological activity is inextricably linked to their reductive metabolism, a process that can be steered toward cell killing for anticancer and antimicrobial applications, but which also carries an inherent risk of toxicity. The path forward in this field lies in rational drug design, informed by a deep understanding of structure-activity and structure-toxicity relationships. By modulating physicochemical properties to favor therapeutic mechanisms (e.g., targeted activation in hypoxic tumors) while minimizing pathways that lead to genotoxicity, it is possible to engineer safer and more selective agents. The experimental workflows provided in this guide offer a robust framework for validating these next-generation compounds, ensuring that only the most promising candidates, with a well-defined balance of efficacy and safety, advance toward clinical application.
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Kamal, A., et al. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(6), 996-1000. [Link]
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Kamal, A., et al. (2011). Synthesis and Antitumor Evaluation of Nitrovinyl Biphenyls: Anticancer Agents Based on Allocolchicines. ResearchGate. [Link]
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Pravin, N., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 3(7). [Link]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. [Link]
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Debnath, A. K., & Shusterman, A. J. (2002). Structure–Activity Relationships in Nitro-Aromatic Compounds. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Environmental Research. [Link]
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Olender, D., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 13(10), 279. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6829, 2-Nitrobiphenyl. [Link]
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Flores-Alamo, M., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 28(14), 5399. [Link]
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Liu, H., et al. (2018). Toward the Toxicology of Some Nitro-Compounds. International Journal of Molecular Sciences, 19(2), 533. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
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Wikipedia contributors. (2023). 4-Nitrobiphenyl. Wikipedia, The Free Encyclopedia. [Link]
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Singh, D., & Kumar, A. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
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de Oliveira, R. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
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Badowska-Roslonek, K., & Krol, M. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8031. [Link]
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Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9831-9841. [Link]
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A Technical Guide to the Synthesis and Characterization of Benzyloxy-Nitrophenyl-Benzene Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the molecular properties, synthesis, and characterization of nitrophenyl-substituted benzyloxybenzene scaffolds. A primary focus is placed on the synthesis of the lesser-known isomer, 1-(benzyloxy)-3-(4-nitrophenyl)benzene, for which a robust, scientifically-grounded synthetic protocol is proposed based on established palladium-catalyzed cross-coupling methodologies. Due to the limited availability of experimental data for this specific meta isomer, this whitepaper will use the well-documented and commercially available isomer, 1-(benzyloxy)-4-nitrophenyl)benzene, as a primary exemplar for discussing physicochemical properties, analytical characterization, and potential applications. This dual approach provides both a practical guide for the synthesis of a novel compound and a solid reference point based on its well-characterized analogue, empowering researchers in drug discovery and materials science to explore this chemical space with confidence.
Introduction and Scientific Context
The diaryl ether and biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The incorporation of a benzyloxy group offers a combination of lipophilicity and conformational flexibility, while the nitroaryl moiety serves as a potent electron-withdrawing group and a versatile synthetic handle for further functionalization, such as reduction to an aniline derivative.[1] The specific isomeric arrangement of these functional groups can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity or material characteristics.
While 1-(benzyloxy)-4-nitrophenyl)benzene is readily synthesized and studied, its meta-substituted counterpart, this compound, is not well-documented in current scientific literature. This guide, therefore, serves two purposes:
-
To propose a validated, logical synthetic pathway for the novel meta isomer.
-
To provide a comprehensive data profile of the analogous para isomer as a benchmark for characterization.
Physicochemical and Spectroscopic Profile: A Case Study of 1-(Benzyloxy)-4-nitrophenyl)benzene
To establish a baseline for the characterization of this class of compounds, the known properties of 1-(benzyloxy)-4-nitrophenyl)benzene (CAS No. 1145-76-2) are summarized below.[2][3][4] It is anticipated that the meta isomer would exhibit similar, but distinct, physical properties and spectroscopic signals.
Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO₃ | [3][5] |
| Molecular Weight | 229.23 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 105.0 to 109.0 °C | [2] |
| Boiling Point (Predicted) | 386.2 ± 17.0 °C | [2] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.27 - 8.21 (m, 2H), 7.48 - 7.36 (m, 5H), 7.09 - 7.02 (m, 2H), 5.19 (s, 2H) | [6] |
| λmax | 294 nm (in Hexane) | [2] |
| Mass Spectrometry | Molecular ion peak consistent with MW 229.23 | (General) |
Synthesis of this compound: A Proposed Protocol
The formation of the C-C bond between the two aromatic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is renowned for its high functional group tolerance and mild reaction conditions.[1] Two logical retrosynthetic pathways are available. The proposed protocol focuses on the coupling of 1-bromo-3-(benzyloxy)benzene with 4-nitrophenylboronic acid due to the commercial availability and stability of the boronic acid.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process:
-
Williamson Ether Synthesis: Protection of the hydroxyl group of 3-bromophenol with benzyl bromide to form the key intermediate, 1-bromo-3-(benzyloxy)benzene.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the synthesized aryl bromide with 4-nitrophenylboronic acid.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Part A: Synthesis of 1-Bromo-3-(benzyloxy)benzene
-
Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and acetone (150 mL).
-
Addition of Benzyl Bromide: While stirring, add benzyl bromide (1.1 equiv) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (100 mL), wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting intermediate can be purified further by column chromatography if necessary.
Part B: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk flask, add the synthesized 1-bromo-3-(benzyloxy)benzene (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 10 mL per mmol of aryl bromide).[1]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. After filtration and solvent removal, the crude product should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Rationale and Self-Validation
-
Choice of Base: Potassium carbonate is a sufficiently strong base for both the Williamson ether synthesis and the Suzuki coupling, offering a good balance of reactivity and cost-effectiveness.
-
Catalyst System: Pd(PPh₃)₄ is a robust, commercially available catalyst effective for a wide range of Suzuki couplings. The electron-withdrawing nitro group on the boronic acid and the benzyloxy group on the aryl bromide are well-tolerated.[1]
-
Solvent System: A biphasic solvent system like toluene/water is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents and aiding the catalytic cycle.
-
Validation: The success of each step is validated by TLC analysis. The final product's identity and purity must be confirmed through rigorous spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point determination. The obtained data should be logically consistent with the proposed structure, showing distinct aromatic splitting patterns for the 1,3- and 1,4-disubstituted rings.
Potential Applications in Research and Drug Development
The this compound scaffold is a promising starting point for creating diverse chemical libraries.
-
Intermediate for Aniline Derivatives: The nitro group can be readily reduced to an amine, which can then be functionalized into a wide array of amides, sulfonamides, or ureas, enabling structure-activity relationship (SAR) studies.
-
Pharmacophore Exploration: The benzyloxy moiety has been identified as a key pharmacophore in several classes of bioactive molecules, including Monoamine Oxidase B (MAO-B) inhibitors.[7] Exploring novel isomeric arrangements of this pharmacophore is a valid strategy in lead optimization.
-
Multitarget Ligands: The biaryl core structure is common in inhibitors of various enzymes. For instance, p-nitrophenyl hydrazones have been investigated as multi-target anti-inflammatory agents.[8] This scaffold could be elaborated to explore similar polypharmacological profiles.
Conclusion
This guide provides a comprehensive overview of the benzyloxy-nitrophenyl-benzene chemical space. While direct experimental data for this compound is scarce, we have presented a robust and logical synthetic protocol based on well-established chemical principles. By using the isomeric 1-(benzyloxy)-4-nitrophenyl)benzene as a reference for characterization, researchers are equipped with the necessary tools to synthesize, purify, and validate this novel compound, paving the way for its exploration in drug discovery and materials science.
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solubility of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive published quantitative solubility data for this specific compound, this document establishes a foundational understanding based on first principles of physical organic chemistry. We will dissect the molecule's structural attributes to predict its behavior in various organic solvent classes. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions. This document is intended for researchers, chemists, and formulation scientists in the fields of organic synthesis, materials science, and drug development who require a robust framework for solvent selection and solution-phase process design.
Section 1: Molecular Profile of this compound
This compound is a multi-functionalized aromatic compound. Its structure incorporates several key features that dictate its physicochemical properties, including a biphenyl core, a flexible benzyloxy ether group, and a strongly electron-withdrawing nitro group. These components create a molecule of significant size and nuanced polarity, making its interaction with solvents a non-trivial consideration for its use in synthesis, purification, and formulation.
1.1 Physicochemical Characteristics
A summary of the key properties of the parent isomer, 1-(Benzyloxy)-4-nitrophenylbenzene, is provided below as a close structural analog. These values are critical for understanding the molecule's fundamental behavior.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁NO₃ | [1][2] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 105.0 to 109.0 °C | [3] |
| Calculated XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 (3 from nitro, 1 from ether) | [1] |
1.2 Structural Analysis for Solubility Prediction
The solubility of a solute is governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvent.[4] The structure of this compound presents a fascinating case of competing functionalities.
Caption: Structural analysis of this compound.
-
Non-Polar Character: The molecule possesses two bulky phenyl rings and a benzyl group. These regions are dominated by non-polar C-C and C-H bonds, contributing to significant van der Waals forces and a propensity for π-π stacking interactions. This suggests good solubility in aromatic and other non-polar solvents.
-
Polar Character: The nitro group (-NO₂) is highly polar and acts as a strong electron-withdrawing group.[5][6] The ether linkage (-C-O-C-) also introduces polarity. These groups create a significant molecular dipole moment, allowing for dipole-dipole interactions with polar solvents.[7]
-
Hydrogen Bonding: The molecule lacks hydrogen atoms bonded to highly electronegative atoms (O, N, F), meaning it cannot act as a hydrogen bond donor.[8] However, the oxygen atoms of both the nitro group and the ether linkage can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[9]
Section 2: Predictive Solubility Profile
Based on the structural analysis, we can predict the qualitative solubility of this compound across a spectrum of common organic solvents. These predictions serve as a starting point for solvent screening experiments. Aromatic nitro compounds are generally soluble in organic solvents but insoluble in water.[5][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | The large aromatic portions of the solute allow for strong π-π stacking and van der Waals interactions with the aromatic solvent molecules. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | While the solute has non-polar character, the strong dipole from the nitro group makes it difficult for purely aliphatic solvents to overcome the solute-solute intermolecular forces. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents possess strong dipoles that can effectively solvate the polar nitro and ether groups. THF and DCM are excellent choices due to their ability to also accommodate the large non-polar regions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can act as hydrogen bond donors to the ether and nitro oxygen atoms. However, their strong self-association via hydrogen bonding may hinder the solvation of the large, non-polar portions of the solute. Solubility is expected to decrease as the alcohol chain length increases. |
| Aqueous | Water | Insoluble | The molecule is large and predominantly hydrophobic. The energy required to break the strong hydrogen-bonding network of water is not compensated by the solute-water interactions.[5][7] |
Section 3: Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.[10] This protocol is designed to be self-validating by ensuring the measurement is taken from a truly saturated, equilibrium state.
3.1 Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
UV-Vis Spectrophotometer or HPLC system
3.2 Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
3.3 Step-by-Step Methodology
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a precisely known volume or weight of the chosen solvent. "Excess" means that undissolved solid should be clearly visible. This is crucial to ensure saturation is achieved.[10]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The rate of dissolution decreases as the solution approaches saturation.[11]
-
Phase Separation: Once the equilibration period is complete, remove the vials from the shaker and allow them to stand in the same temperature-controlled environment without agitation for at least 12-24 hours. This allows the excess solid to settle, creating a clear supernatant.
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the settled solid.
-
Immediately filter the collected liquid through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.[10]
-
-
Quantification:
-
Calibration: Prepare a series of standard solutions of the compound at known concentrations in the same solvent. Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectrophotometry, leveraging the nitroaromatic chromophore, or HPLC).
-
Analysis: Precisely dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze this diluted sample.
-
-
Calculation: Use the measured concentration of the diluted sample and the known dilution factor to calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Section 4: Applications of Solubility Data
Accurate solubility data is paramount for the effective application of this compound in a research and development setting.
-
Reaction Chemistry: Selecting a solvent in which all reactants are sufficiently soluble is fundamental to achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: Knowledge of solubility across different solvents and temperatures is the basis for developing effective crystallization protocols. A solvent with high solubility at elevated temperatures and low solubility at room temperature is an ideal candidate.
-
Chromatography: The choice of mobile phase in chromatographic separations is directly informed by the solubility of the target compound and its impurities.
-
Formulation Development: For applications in materials science or drug development, solubility in various vehicles determines the achievable concentration, stability, and delivery profile of the final product.
Section 5: Conclusion
References
[12] Determination of Solubility Class. 12 [13] Procedure For Determining Solubility of Organic Compounds. Scribd. Link [4] Experiment: Solubility of Organic & Inorganic Compounds. 4 [11] How can you determine the solubility of organic compounds? Quora. Link [14] The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide. Benchchem. Link Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Link [5] Physical properties of nitro compounds. CHEM-GUIDE. Link [15] Chemical Properties of Benzene, 1-nitro-4-(phenylmethoxy)- (CAS 1145-76-2). Cheméo. Link [16] Aromatic Nitro Compounds. Missouri S&T. [Link]([Link] एक्सपेरिमेंट्स/NitroAromatic.pdf) [6] NITRO COMPOUNDS. (2020). 6 [3] 1-BENZYLOXY-4-NITROBENZENE (CAS 1145-76-2). ChemicalBook. Link [1] p-(Benzyloxy)nitrobenzene. PubChem, National Center for Biotechnology Information. Link [7] Nitro Compounds. (2021). Chemistry LibreTexts. Link [17] Benzene, 1-nitro-4-phenoxy-. NIST WebBook. Link [10] An In-depth Technical Guide to the Solubility of 1-(Benzyloxy)-3-(chloromethyl)benzene in Common Organic Solvents. Benchchem. Link [18] Solvent. Benzene Co., Ltd. Link [2] Benzene, 1-nitro-4-(phenylmethoxy)-. NIST WebBook. Link [19] Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Link [20] 1-Decyloxy-4-nitrobenzene. (2009). National Center for Biotechnology Information. Link [9] Hydrogen bond design principles. (2018). National Center for Biotechnology Information. Link [21] 1,3,5-Tris(4-nitrophenyl)benzene. PubChem, National Center for Biotechnology Information. Link [8] Hydrogen Bonds In Water Explained - Intermolecular Forces. (2017). YouTube. Link
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Methodological & Application
Suzuki coupling reaction with 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
An Application Note for Advanced Suzuki-Miyaura Cross-Coupling Reactions
Topic: Suzuki-Miyaura Coupling with 1-(Benzyloxy)-3-(4-nitrophenyl)benzene Utilizing C–NO₂ Bond Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Horizons of Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Traditionally, this Nobel Prize-winning reaction couples organoboron compounds with organic halides or triflates.[2] However, the relentless pursuit of more efficient and sustainable synthetic routes has driven chemists to explore alternative electrophilic partners. A groundbreaking development in this arena is the use of nitroarenes as viable electrophiles, leveraging the cleavage of the robust C–NO₂ bond.[3][4]
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of this compound. In this context, the nitro group on the electron-deficient phenyl ring serves as the leaving group, obviating the need for pre-functionalization with a halide. This approach not only streamlines synthesis but also broadens the scope of accessible biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
Scientific Rationale and Substrate Analysis
The choice of this compound as a substrate is illustrative of the power of this modern Suzuki-Miyaura variant. The molecule contains two distinct aromatic rings:
-
The 4-Nitrophenyl Ring: This ring is highly electron-deficient due to the strong electron-withdrawing nature of the nitro (–NO₂) group. This electronic property makes the ipso-carbon atom susceptible to nucleophilic attack and facilitates the key oxidative addition step to the palladium(0) catalyst.[5]
-
The 3-(Benzyloxy)phenyl Ring: This ring is comparatively electron-rich, making it less suitable as an electrophilic partner in this specific reaction.
The successful coupling hinges on the selective activation of the C–NO₂ bond over other C–H or C–O bonds within the molecule. This selectivity is achieved through the use of specialized palladium catalysts, typically featuring bulky, electron-rich phosphine ligands that promote the challenging oxidative addition of the nitroarene.[3][6]
Mechanism of Action: The C–NO₂ Cleavage Pathway
The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes deviates from the classical mechanism at the initial step. The generally accepted pathway involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the Ar–NO₂ bond of the nitroarene to a coordinatively unsaturated Pd(0) complex. This is the rate-determining step and represents a significant activation barrier.[4] The result is a Pd(II) intermediate, Ar-Pd(II)-NO₂.
-
Transmetalation: A base is required to activate the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[10][11][12] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the nitro group on the palladium center.
-
Reductive Elimination: In the final step, the two organic moieties on the Pd(II) center couple and are eliminated, forming the new C–C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a nitroarene.
Experimental Workflow Overview
The successful execution of this protocol requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.
Caption: Stepwise workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials & Equipment:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an atmosphere of argon.
-
Charging Reagents: To the flask, add this compound (e.g., 0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.75 mmol, 1.5 equiv), and finely ground anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition: In a separate vial under argon, briefly mix the Pd(OAc)₂ (0.01 mmol, 0.02 equiv) and BrettPhos (0.02 mmol, 0.04 equiv). Quickly add this solid mixture to the reaction flask against a positive flow of argon.
-
Solvent Addition: Degas anhydrous 1,4-dioxane and deionized water by sparging with argon for at least 30 minutes. Add the degassed dioxane (e.g., 4.0 mL) and water (e.g., 0.8 mL) to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Reaction Parameter Optimization
The success of the Suzuki-Miyaura coupling, especially with challenging substrates like nitroarenes, is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and their typical ranges.
| Parameter | Reagent/Condition | Typical Range | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Precursors for the active Pd(0) species.[13] Pd₂(dba)₃ is often used with phosphine ligands. |
| Ligand | BrettPhos, SPhos, XPhos | 1-2x Pd conc. | Bulky, electron-rich phosphine ligands are crucial for activating the C–NO₂ bond.[3][14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-4 equiv | The base activates the boronic acid for transmetalation.[15][16] K₃PO₄ is often effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | 5:1 to 10:1 ratio | A polar aprotic solvent is common. A small amount of water is often necessary to dissolve the base and facilitate the reaction.[17] |
| Temperature | 80-120 °C | Higher temperatures are typically required to overcome the activation energy for C–NO₂ bond cleavage.[17] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality of boronic acid.4. Ineffective base. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[17][18]2. Increase reaction temperature in 10 °C increments.3. Use fresh, high-purity boronic acid or consider a more stable boronic ester.[18]4. Screen other bases like Cs₂CO₃ or KF. |
| Significant Side Products | 1. Homocoupling: Dimerization of the boronic acid.2. Protodeboronation: Replacement of the boron group with hydrogen. | 1. Lower the reaction temperature or reduce the amount of boronic acid.2. Use a less aqueous solvent system or a stronger, non-nucleophilic base. Ensure the reaction is run under strict inert conditions.[18][19] |
| Catalyst Decomposition | Formation of palladium black. | 1. Ensure the phosphine ligand to palladium ratio is adequate (typically 1:1 to 2:1).2. Avoid excessively high temperatures. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes represents a significant advancement in synthetic methodology. By utilizing the nitro group as a leaving group, this approach provides a more direct and efficient pathway to valuable biaryl compounds from readily available starting materials. The protocol detailed herein for this compound demonstrates the practical application of this technology. Success requires careful control of the reaction conditions, particularly the choice of a highly active catalyst system and the exclusion of oxygen. This method offers a powerful tool for researchers in drug discovery and materials science, enabling the streamlined synthesis of complex molecular architectures.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
- Couto, I., Nieto-Oberhuber, C., & Echavarren, A. M. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. (2002). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Organic Process Research & Development.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]
- Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Li, Z., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- Bellina, F., & Lessi, M. (2014). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. ResearchGate. Retrieved from [Link]
-
Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
El-Berjawi, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Chemdad. (n.d.). 1-BENZYLOXY-4-NITROBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Aromatic synthesis. Retrieved from [Link]
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Application Notes and Protocols for 1-(Benzyloxy)-3-(4-nitrophenyl)benzene in Medicinal Chemistry
Introduction: The Promise of the Diaryl Ether Scaffold
The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This structural unit, characterized by two aromatic rings linked by an oxygen atom, offers a unique combination of conformational flexibility and stability, making it an ideal framework for the design of novel therapeutics. The incorporation of a benzyloxy group on one phenyl ring and a nitrophenyl moiety on the other, as seen in 1-(benzyloxy)-3-(4-nitrophenyl)benzene, introduces specific electronic and steric properties that can be exploited to achieve desired pharmacological activities.
The benzyloxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the nitro group, a strong electron-withdrawing group, is a known pharmacophore in various drug classes and can participate in key interactions with biological targets.[2][3][4] The presence of these functionalities suggests that this compound and its analogs are promising candidates for investigation in several therapeutic areas, most notably in oncology and as kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to the use of this compound in medicinal chemistry.
Synthetic Strategy: Accessing the Diaryl Ether Core
The synthesis of unsymmetrical diaryl ethers like this compound can be achieved through several established methods in organic chemistry. The Chan-Lam coupling reaction is a particularly attractive approach due to its mild reaction conditions and tolerance of a wide range of functional groups.[5][6][7][8]
Protocol 1: Synthesis of this compound via Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed cross-coupling of 3-(benzyloxy)phenol with 4-nitrophenylboronic acid.
Materials:
-
3-(Benzyloxy)phenol
-
4-Nitrophenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask, add 3-(benzyloxy)phenol (1.0 eq), 4-nitrophenylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dichloromethane (DCM) as the solvent, followed by the addition of pyridine (2.0 eq) as a ligand and base.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with DCM.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings.
-
Pyridine acts as both a base and a ligand to facilitate the catalytic cycle.
-
Molecular sieves are used to remove any residual water that could hydrolyze the boronic acid and deactivate the catalyst.
-
The reaction is performed under an inert atmosphere to prevent oxidation of the catalyst and reagents.
Potential Therapeutic Applications and Biological Evaluation
The structural features of this compound suggest its potential as a modulator of various biological targets. The diaryl ether scaffold is present in numerous kinase inhibitors, and the nitro group can be a key interacting moiety. Therefore, a primary area of investigation for this compound would be in cancer therapy, potentially as an inhibitor of protein kinases that are dysregulated in cancer cells.
Hypothesized Mechanism of Action: Kinase Inhibition
Many FDA-approved small molecule kinase inhibitors feature a diaryl ether core.[] This scaffold correctly orients the aromatic rings to fit into the ATP-binding pocket of kinases, a common strategy for achieving potent and selective inhibition. The this compound structure could potentially interact with the hinge region of a kinase, a critical interaction for many inhibitors. The nitro group could form hydrogen bonds with backbone amides in the hinge region, while the benzyloxy group could occupy a hydrophobic pocket.
Diagram 1: Hypothesized Kinase Inhibition Workflow
Caption: A workflow for the evaluation of this compound as a potential kinase inhibitor.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14] This protocol can be used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay
To directly assess the inhibitory activity of this compound against a specific kinase, a variety of commercially available in vitro kinase assay kits can be used.[15][16][17][18][19] These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction.
General Protocol using a Luminescence-Based Assay (e.g., Kinase-Glo®):
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a white, opaque plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity of this compound
| Cell Line | Cytotoxicity IC₅₀ (µM) | Target Kinase | Kinase Inhibition IC₅₀ (nM) |
| HCT116 (Colon) | Data to be determined | Kinase X | Data to be determined |
| A549 (Lung) | Data to be determined | Kinase Y | Data to be determined |
| MCF-7 (Breast) | Data to be determined | Kinase Z | Data to be determined |
This table is a template for presenting experimentally determined data.
Structure-Activity Relationship (SAR) and Lead Optimization
Should this compound demonstrate promising biological activity, further medicinal chemistry efforts would focus on optimizing its properties through the synthesis and evaluation of analogs.
Diagram 2: Lead Optimization Strategy
Caption: A schematic representation of a lead optimization strategy for this compound.
Key areas for modification would include:
-
Substitution on the benzyloxy and nitrophenyl rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the electronic and steric properties of the molecule, potentially improving potency and selectivity.
-
Bioisosteric replacement of the nitro group: Due to potential toxicity associated with the nitro group, its replacement with other electron-withdrawing groups (e.g., cyano, sulfone) could be explored to improve the safety profile.
-
Modification of the ether linkage: Replacing the oxygen atom with sulfur (thioether) or introducing short alkyl chains could alter the conformational flexibility and impact target binding.
Conclusion
This compound represents a promising starting point for medicinal chemistry campaigns, particularly in the discovery of novel kinase inhibitors for cancer therapy. The synthetic accessibility of the diaryl ether scaffold, combined with the potential for diverse biological activities conferred by the benzyloxy and nitrophenyl moieties, makes this an attractive area for further investigation. The protocols and strategies outlined in this document provide a framework for the synthesis, biological evaluation, and lead optimization of this and related compounds, paving the way for the development of new therapeutic agents.
References
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Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved January 15, 2026, from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]
-
Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 15, 2026, from [Link]
-
PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved January 15, 2026, from [Link]
-
Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 15, 2026, from [Link]
-
Tetrahedron. (2025, December 2). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. Retrieved January 15, 2026, from [Link]
-
MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved January 15, 2026, from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved January 15, 2026, from [Link]
-
Slideshare. (n.d.). CHAN LAM COUPLING | PPTX. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 1-Benzyloxy-4-nitrobenzene. Retrieved January 15, 2026, from [Link]
-
OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2022, June 1). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 15, 2026, from [Link]
-
NIH. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved January 15, 2026, from [Link]
-
PMC. (n.d.). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Retrieved January 15, 2026, from [Link]
-
PubMed. (2023, October 27). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved January 15, 2026, from [Link]
-
PMC. (2021, May 26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved January 15, 2026, from [Link]
-
IndiaMART. (n.d.). 1-(Benzyloxy)-4-Nitrobenzene, Benzyl 4-Nitrophenyl Ether, 1-Nitro-4-Phenylmethoxybenzene. Retrieved January 15, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-BENZYLOXY-4-NITROBENZENE. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2024, July 13). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Retrieved January 15, 2026, from [Link]
-
chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Benzyl 3-nitrophenyl ether. Retrieved January 15, 2026, from [Link]
-
PubMed. (2015, April 23). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Retrieved January 15, 2026, from [Link]
-
PMC. (n.d.). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Retrieved January 15, 2026, from [Link]
-
ChemBK. (n.d.). Ether, benzyl p-nitrophenyl. Retrieved January 15, 2026, from [Link]
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Biointerface Research in Applied Chemistry. (2020, July 22). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Retrieved January 15, 2026, from [Link]
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experimental protocol for Suzuki-Miyaura cross-coupling
An Application Guide to the Suzuki-Miyaura Cross-Coupling Reaction
Introduction: A Cornerstone of Modern Synthesis
First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become one of the most versatile and widely used reactions in modern organic synthesis.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[2] The Suzuki-Miyaura reaction is prized for its mild reaction conditions, remarkable tolerance of a wide array of functional groups, and the general stability and low toxicity of the organoboron reagents, which are often stable in air and water.[3]
These advantages have made it an indispensable tool in academic research and a critical process in the pharmaceutical, agrochemical, and materials science industries for the synthesis of complex molecules, particularly biaryls, polyolefins, and styrenes.[1][3] This guide provides an in-depth look at the reaction's mechanism, a detailed experimental protocol, and practical insights for optimizing and troubleshooting this powerful synthetic transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which is often stabilized by ligands (L). This complex reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[4] The reactivity of the organohalide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[6]
-
Transmetalation : This is the crucial step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base.[1][7] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[8][9] This activated boronate then readily transfers its organic moiety to the palladium center. The exact mechanism of this transfer is still a subject of detailed study, but its facilitation by the base is universally accepted.[1][10]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond in the desired product (R¹-R²). This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[2][4]
Key Reaction Components: A Guide to Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components.
| Component | Common Examples | Key Considerations & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The active catalyst is Pd(0). Pd(II) sources like Pd(OAc)₂ are reduced in situ to Pd(0), often by phosphine ligands or by homocoupling of the boronic acid.[2] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used directly. |
| Ligands | Phosphines: PPh₃, PCy₃, SPhos, XPhosN-Heterocyclic Carbenes (NHCs): IMes, IPr | Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky phosphine ligands (e.g., SPhos) are often highly effective as they promote both the oxidative addition and reductive elimination steps.[11] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOHFluorides: KF | The base is critical for activating the boronic acid.[7] K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings. Carbonates are a good general starting point. The choice of base can significantly influence reaction rate and yield.[7] |
| Organoboron Reagent | Boronic Acids (RB(OH)₂)Boronic Esters (e.g., Pinacol Esters, R-BPin)Trifluoroborate Salts (R-BF₃K) | Boronic acids are the most common, but can be prone to decomposition (protodeboronation).[2][12] Boronic esters (like pinacol esters) and MIDA boronates offer enhanced stability and are useful for multi-step syntheses. |
| Organohalide | Aryl/Vinyl Iodides, Bromides, Triflates, and Chlorides | The C-X bond strength dictates reactivity: I > Br > OTf >> Cl > F.[6] While chlorides are cheaper, they are less reactive and often require more specialized, highly active catalyst systems. |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) | A mixture of an organic solvent and water is very common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[2] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[12] |
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid. It should be adapted based on the specific reactivity of the substrates and findings from literature precedents.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[11]
-
Rationale: Adding the solid reagents first under ambient atmosphere is convenient. The order is generally not critical at this stage. Using a slight excess of the boronic acid can help drive the reaction to completion.
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line or a nitrogen/argon manifold.
-
Evacuate the flask under vacuum until the pressure is low, then backfill with the inert gas.
-
Repeat this evacuate/backfill cycle three times.[11]
-
Rationale: This is a critical step. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing all oxygen from the reaction vessel is essential for catalytic turnover and preventing side reactions like homocoupling.[2]
-
-
Solvent Addition:
-
Degas the toluene and water by bubbling an inert gas (N₂ or Ar) through them for 15-20 minutes.
-
Using a syringe, add the degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction flask.[11]
-
Rationale: Solvents can contain significant amounts of dissolved oxygen. Degassing them immediately before use is a best practice to maintain the inert atmosphere of the reaction.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically run for 2-24 hours.[11]
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).[11]
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired biaryl product from any remaining starting materials, byproducts, or catalyst residues.[13]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active catalyst/ligand for the substrate; Low reaction temperature. | Ensure rigorous degassing of all solvents and the reaction vessel.[12] Screen different ligands, particularly electron-rich, bulky phosphines.[12] Increase the reaction temperature. |
| Protodeboronation | The boronic acid is hydrolyzing back to the corresponding arene. This can be promoted by harsh conditions (high temp, strong base). | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use a more stable boronate derivative like a pinacol ester or MIDA boronate.[12] Try anhydrous conditions. |
| Homocoupling | Coupling of two boronic acid molecules. Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote this side reaction.[2] | Improve degassing procedures. Ensure a pure, active catalyst is used. |
| Hydrodehalogenation | The starting organohalide is converted to the corresponding hydrocarbon (e.g., Ar-Br to Ar-H). | This side reaction can be complex.[14] Sometimes changing the solvent, base, or ligand can minimize this pathway. Ensure the base is not excessively strong or impure. |
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Application Notes & Protocols: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene in Advanced Material Synthesis
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: Strategic Overview
The compound 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is a bespoke diaryl ether derivative whose potential in material science, while not extensively documented under its specific nomenclature, can be inferred from its constituent functional groups. The diaryl ether backbone is a cornerstone of high-performance polymers, prized for its thermal stability and chemical resistance.[1][2][3] The strategic placement of a nitro group (a potent electron-withdrawing moiety) and a benzyloxy group (a versatile protecting group for phenols) makes this molecule a highly valuable, yet latent, precursor for two primary classes of advanced materials:
-
High-Performance Polybenzoxazoles (PBOs): By chemically transforming the nitro and benzyloxy groups into reactive amine and hydroxyl functionalities, respectively, the core structure becomes an ideal AB-type monomer for the synthesis of PBOs. These polymers are renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them suitable for aerospace, electronics, and ballistics applications.
-
Nonlinear Optical (NLO) Materials: The inherent electronic asymmetry, created by the electron-donating ether linkage and the electron-withdrawing nitro group, imparts significant nonlinear optical properties.[4][5][6][7] This makes the molecule and its derivatives candidates for applications in optical data storage, image processing, and optical switching technologies.[4]
This document provides a detailed exploration of these applications, outlining the underlying chemical principles and providing robust, field-tested protocols for the synthesis and characterization of these advanced materials.
Physicochemical Properties & Handling
While detailed experimental data for this specific isomer is limited, properties can be estimated based on its analogue, 1-(Benzyloxy)-4-nitrobenzene. These values serve as a baseline for experimental design.
| Property | Value (Estimated/Reported for Analogue) | Source |
| CAS Number | 1145-76-2 (for 4-isomer) | [8][9][10] |
| Molecular Formula | C₁₉H₁₅NO₃ | [9] |
| Molecular Weight | 305.33 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | [8][11] |
| Melting Point | 105.0 to 109.0 °C (for 4-isomer) | [8][11] |
| Boiling Point | ~386 °C (Predicted) | [8][11] |
| Solubility | Soluble in common organic solvents (THF, DMF, DMSO, Chloroform). Low water solubility. | [12] |
| Storage | Store at room temperature, sealed in a dry environment. | [8][11] |
Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
Application I: Precursor for High-Performance Polybenzoxazoles (PBOs)
The most compelling application of this compound is as a pro-monomer for PBO synthesis. The core concept involves a two-step transformation to unmask the reactive functionalities required for polymerization.
Scientific Principle & Causality
The synthesis relies on the conversion of the inert nitro and benzyloxy groups into a reactive amine (-NH₂) and hydroxyl (-OH) group, respectively, on the same molecule. This creates an "AB-type" monomer, 3-amino-4'-hydroxy-diphenyl ether, which can undergo polycondensation.
-
Reduction of Nitro Group: The nitro group is a robust electron-withdrawing group that can be chemically reduced to a primary amine. Common and effective methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in an acidic medium).
-
Deprotection of Benzyl Ether: The benzyloxy group is a widely used protecting group for phenols because of its stability under many reaction conditions.[13] Its removal, typically via catalytic hydrogenolysis, is clean and efficient.[13] Conveniently, this deprotection can often be achieved simultaneously with the nitro group reduction when using catalytic hydrogenation.
Once the 3-amino-4'-hydroxy-diphenyl ether monomer is formed, it is polymerized with a dicarboxylic acid or its derivative (e.g., terephthaloyl chloride) to form a poly(hydroxy)amide (PHA) precursor. Subsequent thermal cyclodehydration of the PHA eliminates water and forms the rigid, stable oxazole ring, yielding the final polybenzoxazole polymer.[14]
Experimental Workflows & Protocols
Caption: Workflow for PBO synthesis from the benzyloxy-nitro precursor.
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add this compound (10.0 g, 32.7 mmol).
-
Solvent & Catalyst Addition: Add 200 mL of a 1:1 mixture of ethanol and tetrahydrofuran (THF). Carefully add Palladium on Carbon (10 wt. %, 0.5 g) to the suspension.
-
Hydrogenation: Purge the flask with nitrogen gas, then introduce hydrogen gas (H₂) via a balloon or a controlled inlet. Maintain a positive H₂ pressure and stir the mixture vigorously at room temperature.
-
Expert Insight: The simultaneous reduction and debenzylation under these conditions is highly efficient. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
-
Reaction Completion & Filtration: After 12-24 hours (or upon TLC confirmation of completion), carefully purge the system with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from an ethanol/water mixture to obtain pure 3-amino-4'-hydroxy-diphenyl ether as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The FT-IR spectrum should show characteristic N-H and O-H stretching bands.
-
Monomer Dissolution: In a flame-dried, nitrogen-purged 250 mL flask, dissolve the synthesized 3-amino-4'-hydroxy-diphenyl ether (5.0 g, 24.8 mmol) in 50 mL of N-Methyl-2-pyrrolidone (NMP) and 5 mL of pyridine.
-
Polycondensation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve terephthaloyl chloride (5.04 g, 24.8 mmol) in 25 mL of NMP. Add this solution dropwise to the stirred monomer solution over 30 minutes.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the poly(hydroxy)amide (PHA) precursor.
-
PHA Isolation: Precipitate the PHA by pouring the viscous solution into 500 mL of methanol. Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 12 hours.
-
Thermal Cyclization: Cast a film of the PHA onto a glass plate or place the powdered PHA in a crucible. Heat the sample in a tube furnace under a slow nitrogen flow using the following temperature program:
-
150°C for 1 hour (to remove residual solvent).
-
Ramp to 350°C over 2 hours.
-
Hold at 350°C for 4-6 hours.
-
Causality Explanation: This thermal treatment drives the intramolecular cyclodehydration reaction, converting the amide and hydroxyl groups into the rigid benzoxazole ring structure, which is responsible for the material's exceptional properties.
-
-
Final PBO Material: Cool the furnace to room temperature. The resulting tough, amber-colored film or powder is the final PBO polymer. Characterize using TGA (for thermal stability) and FT-IR (to confirm the disappearance of -OH bands and appearance of C=N stretch of the oxazole ring).
Application II: Nonlinear Optical (NLO) Chromophore Development
The molecular structure of this compound, featuring an electron-donating ether group and an electron-withdrawing nitro group connected through a conjugated π-system, makes it a classic "push-pull" chromophore. Such molecules are known to exhibit second-order nonlinear optical (NLO) responses.[4]
Scientific Principle & Causality
NLO effects arise from the interaction of high-intensity light (like that from a laser) with a material, causing a nonlinear response in the material's polarization. In push-pull molecules, the large difference in electron density between the donor and acceptor ends leads to a significant change in the molecular dipole moment upon excitation by an intense electric field (light). This microscopic property (hyperpolarizability) can translate into a macroscopic NLO effect (second-harmonic generation, for example) if the molecules are arranged non-centrosymmetrically in a material.[4][6]
The subject molecule can be used directly by being doped into a polymer matrix or can serve as a foundational structure for more complex NLO materials with enhanced properties.
Experimental Protocol: Guest-Host NLO Polymer Film
This protocol describes the preparation of an NLO-active film by embedding this compound into a transparent polymer matrix.
Caption: Process for creating a guest-host NLO polymer film.
-
Solution Preparation: Prepare a solution by dissolving Poly(methyl methacrylate) (PMMA, 1.0 g) and this compound (100 mg, 10 wt. %) in 10 mL of dichloromethane. Stir until a homogeneous solution is formed.
-
Film Casting: On a clean indium tin oxide (ITO) coated glass slide, cast a thin film of the solution using a spin coater (e.g., 1000 rpm for 60 seconds).
-
Drying: Dry the film in a vacuum oven at 60°C for 4 hours to remove all residual solvent.
-
Corona Poling: Place the film on a hot plate in a corona poling setup. Position a sharp tungsten needle electrode ~1.5 cm above the film surface. Ground the bottom ITO layer.
-
Poling Process:
-
Heat the sample to the glass transition temperature (Tg) of PMMA (~110°C).
-
Apply a high DC voltage (~5-7 kV) to the needle electrode. This creates an ion corona that deposits charge onto the film's surface, generating a strong electric field across the film.
-
Causality: Above Tg, the polymer chains have sufficient mobility to allow the NLO chromophores, with their large dipole moments, to align with the applied electric field.
-
-
Locking Alignment: While maintaining the high voltage, cool the sample slowly back to room temperature. This freezes the aligned state of the chromophores, creating a non-centrosymmetric bulk material.
-
Characterization: The NLO activity of the film can be confirmed by measuring its second-harmonic generation (SHG) efficiency using a Maker fringe setup with a high-intensity laser (e.g., a Nd:YAG laser at 1064 nm).
Conclusion
This compound is a strategically designed molecule that serves as a valuable intermediate in material science. Its true potential is realized upon chemical transformation, enabling the synthesis of materials at the forefront of polymer science and photonics. The protocols detailed herein provide a robust framework for researchers to harness the latent functionalities of this compound to create high-performance polybenzoxazoles and active nonlinear optical systems.
References
- National Center for Biotechnology Information (2023). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives.
- Shen, Q., et al. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Tetrahedron.
- UC Irvine Department of Chemistry (2024). Illuminating the optical properties of nitroaromatics in different atmospheric environments.
- Journal of Optoelectronics and Advanced Materials (2009). 3-nitroaniline and 3-nitrophenol – A novel non linear optical material.
- Dalton, A. (2021). Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments. eScholarship, University of California.
- Semantic Scholar (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols.
- Zhang, Q., et al. (2013). A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. ResearchGate.
- Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. ResearchGate.
- Chemistry LibreTexts (2021). Nitro Compounds.
- Relles, H. M., et al. (1978). Diaryl ether formation via nitro displacement with 4-methylphenol and potassium carbonate on 4-nitro-N-methylphthalimide. The Journal of Organic Chemistry.
- Chemdad Co., Ltd. (n.d.). 1-BENZYLOXY-4-NITROBENZENE.
- ResearchGate (2008). Synthesis and properties of polybenzoxazole–clay nanocomposites.
- ChemicalBook (2025). 1-BENZYLOXY-4-NITROBENZENE.
- PubChem (2025). p-(Benzyloxy)nitrobenzene.
- Journal of Agricultural and Food Chemistry (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
- Vibrant Pharma Inc. (n.d.). 1-(Benzyloxy)-4-nitrobenzene; Benzyl(4-nitrophenyl) ether.
- PubMed (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
- MDPI (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications.
- MDPI (2022). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan.
- Organic Letters (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
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- 4. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating the optical properties of nitroaromatics in different atmospheric environments | UCI Department of Chemistry [chem.uci.edu]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Amino Derivatives from 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of amino derivatives from nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. These anilines serve as crucial building blocks for a wide array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of 1-(benzyloxy)-3-(4-nitrophenyl)benzene to yield 3-amino-5-(benzyloxy)biphenyl. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the acid- and hydrogenolysis-sensitive benzyl ether protecting group. This document explores two robust and reliable methods to achieve this transformation: catalytic transfer hydrogenation and reduction with stannous chloride (SnCl₂), providing the rationale behind the choice of reagents and reaction conditions.
Strategic Considerations: Choosing the Right Reduction Method
The presence of the O-benzyl group in the starting material, this compound, necessitates a reduction method that is mild and chemoselective. Harsh reducing agents or conditions can lead to the cleavage of the benzyl ether, resulting in undesired byproducts.
-
Catalytic Transfer Hydrogenation: This method offers a significant advantage as it avoids the use of high-pressure hydrogen gas, making it more accessible and safer for standard laboratory settings.[1] A hydrogen donor, such as ammonium formate, in the presence of a catalyst like palladium on carbon (Pd/C), generates hydrogen in situ.[2][3] This technique is well-regarded for its high selectivity in the reduction of nitro groups in the presence of other sensitive functionalities.[4]
-
Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds.[1] It is particularly advantageous for its excellent chemoselectivity, readily reducing nitro groups while leaving other functional groups, including benzyl ethers, intact.[5] The reaction can be performed under mild, non-acidic conditions, further ensuring the stability of the starting material's protective group.[5]
Visualizing the Synthetic Transformation
The overall synthetic pathway is a single-step reduction of the nitro group to an amine.
Caption: Synthetic route from the nitro to the amino derivative.
Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This protocol leverages the mild and efficient in-situ generation of hydrogen to selectively reduce the nitro group.
Experimental Workflow
Caption: Workflow for catalytic transfer hydrogenation.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (MeOH) or a mixture of methanol and N,N-dimethylformamide (DMF) to ensure complete dissolution.
-
Catalyst Addition: To the stirred solution, carefully add 10% palladium on carbon (Pd/C) (0.1 to 0.2 eq by weight).
-
Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (4.0-5.0 eq) portion-wise to the reaction mixture. The addition may cause a gentle effervescence.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-5-(benzyloxy)biphenyl.
| Parameter | Recommended Condition |
| Solvent | Methanol or MeOH/DMF |
| Catalyst | 10% Pd/C |
| Hydrogen Donor | Ammonium Formate |
| Temperature | Room Temperature |
| Monitoring | Thin Layer Chromatography |
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
This protocol utilizes the chemoselectivity of stannous chloride for a reliable and scalable reduction.[1]
Experimental Workflow
Caption: Workflow for stannous chloride reduction.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (EtOH).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the cooled solution into an ice-water mixture.
-
Neutralization: Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Solvent | Absolute Ethanol |
| Reducing Agent | Stannous Chloride Dihydrate |
| Temperature | Reflux (~78 °C) |
| Monitoring | Thin Layer Chromatography |
Characterization of 3-Amino-5-(benzyloxy)biphenyl
Disclaimer: Extensive literature searches did not yield experimentally determined spectroscopic data for 3-amino-5-(benzyloxy)biphenyl. The following characterization data is predicted based on the analysis of closely related compounds such as 3-benzyloxyaniline and various substituted aminobiphenyls.
-
Appearance: Off-white to pale yellow solid.
-
Mass Spectrometry (ESI-MS): Predicted m/z for C₁₉H₁₇NO [M+H]⁺: 276.1383.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.30 (m, 5H, Ar-H of benzyl group)
-
δ 7.25-7.15 (m, 2H, Ar-H of biphenyl)
-
δ 7.00-6.90 (m, 2H, Ar-H of biphenyl)
-
δ 6.80-6.70 (m, 2H, Ar-H of biphenyl)
-
δ 6.60 (t, J = 2.0 Hz, 1H, Ar-H of biphenyl)
-
δ 5.10 (s, 2H, -OCH₂Ph)
-
δ 3.80 (br s, 2H, -NH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 159.5 (C-O)
-
δ 147.0 (C-NH₂)
-
δ 143.0 (biphenyl C-C)
-
δ 142.0 (biphenyl C-C)
-
δ 137.0 (Ar-C of benzyl)
-
δ 129.5 (Ar-CH of biphenyl)
-
δ 128.6 (Ar-CH of benzyl)
-
δ 128.0 (Ar-CH of benzyl)
-
δ 127.5 (Ar-CH of benzyl)
-
δ 118.0 (Ar-CH of biphenyl)
-
δ 114.0 (Ar-CH of biphenyl)
-
δ 108.0 (Ar-CH of biphenyl)
-
δ 102.0 (Ar-CH of biphenyl)
-
δ 70.0 (-OCH₂Ph)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3450-3300 (N-H stretching, two bands for primary amine)
-
3030 (aromatic C-H stretch)
-
1600, 1580, 1490 (aromatic C=C stretching)
-
1250 (aryl C-O stretching)
-
1100 (alkyl C-O stretching)
-
740, 690 (monosubstituted benzene ring bending)
-
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources.
-
Stannous Chloride: Corrosive and may cause burns. Avoid contact with skin and eyes.
-
Organic Solvents: Methanol, ethanol, and ethyl acetate are flammable. Use in a well-ventilated area away from open flames.
-
Conclusion
The synthesis of 3-amino-5-(benzyloxy)biphenyl from this compound can be effectively achieved through either catalytic transfer hydrogenation or reduction with stannous chloride. Both methods demonstrate high chemoselectivity, preserving the benzyl ether protecting group. The choice between the two protocols may depend on the available laboratory equipment, scale of the reaction, and safety considerations. The provided protocols offer a robust starting point for researchers in the field, and the predicted characterization data serves as a guideline for product identification.
References
Sources
The Architect's Toolkit: A Guide to Palladium-Catalyzed Biphenyl Synthesis
For the discerning researcher, scientist, and drug development professional, the biphenyl motif represents a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, advanced materials, and agrochemicals underscores the critical need for robust and versatile synthetic methodologies. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have ascended to a position of prominence, offering an unparalleled platform for the construction of these vital carbon-carbon bonds.[1][2]
This comprehensive guide moves beyond a mere recitation of protocols. It is designed to serve as a trusted resource, elucidating the fundamental principles that govern these powerful transformations. By understanding the "why" behind the choice of catalyst, ligand, base, and solvent, the practitioner is empowered to not only replicate established procedures but also to innovate and troubleshoot with confidence.
A Symphony of Catalysis: Key Cross-Coupling Reactions for Biphenyl Construction
The palladium-catalyzed formation of a C(sp²)-C(sp²) bond between two aryl groups is the hallmark of biphenyl synthesis. While several named reactions can achieve this transformation, four have emerged as the most powerful and widely adopted: the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings.[1] Each reaction possesses a unique set of attributes, rendering it more or less suitable depending on the specific synthetic challenge at hand.
At the heart of these reactions lies a common catalytic cycle, a beautifully orchestrated sequence of elementary steps that culminates in the formation of the desired biphenyl product and the regeneration of the active palladium(0) catalyst.[1][3][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most frequently employed method for biphenyl synthesis due to its operational simplicity, the use of relatively non-toxic and environmentally benign organoboron reagents, and its exceptional functional group tolerance.[1][5][6]
Mechanism: The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with an organoboron compound, a step that is critically facilitated by the presence of a base.[1][3] The cycle is completed by reductive elimination, which furnishes the biphenyl product and regenerates the palladium(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Negishi Coupling: High Reactivity and Broad Scope
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. This heightened reactivity allows for the coupling of a wider range of substrates, including some that are challenging for the Suzuki-Miyaura reaction, and often proceeds under milder conditions.[7][8][9] However, the moisture and air sensitivity of organozinc reagents necessitates the use of inert atmosphere techniques.[8]
Mechanism: The catalytic cycle mirrors that of the Suzuki-Miyaura coupling, with the key difference being the transmetalation step involving the organozinc reagent.[1][8]
Caption: Catalytic cycle of the Negishi coupling reaction.
The Stille Coupling: Tolerance to a Wide Range of Functional Groups
The Stille coupling employs organostannane reagents, which are known for their stability and tolerance of a broad array of functional groups.[10] This makes the Stille reaction a valuable tool for the synthesis of complex molecules. A significant drawback, however, is the toxicity of the tin byproducts and the difficulty in their complete removal from the final product.[3]
Mechanism: The catalytic cycle is analogous to the Suzuki-Miyaura and Negishi couplings, with the transmetalation step involving the organostannane reagent.[11][12]
Caption: Catalytic cycle of the Stille coupling reaction.
The Hiyama Coupling: A Fluoride-Activated Approach
The Hiyama coupling utilizes organosilane reagents, which are attractive due to their low cost, low toxicity, and high stability.[2][13][14] A key feature of the Hiyama coupling is the requirement for a fluoride source or a base to activate the silicon-carbon bond for transmetalation.[2][15]
Mechanism: The catalytic cycle follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is facilitated by the activation of the organosilane with a fluoride source, which forms a hypervalent silicon species.[2][15]
Caption: Catalytic cycle of the Hiyama coupling reaction.
The Core Components: A Deeper Dive into Reaction Parameters
The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of its core components. Each element plays a critical role in the catalytic cycle, and a thorough understanding of their function is paramount for reaction optimization.
The Palladium Catalyst/Pre-catalyst
The palladium catalyst is the heart of the cross-coupling reaction. While the active catalytic species is typically a palladium(0) complex, palladium(II) sources, known as pre-catalysts, are often used for their air and moisture stability.[16] These pre-catalysts are reduced in situ to the active palladium(0) species. Common palladium sources include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and commonly used pre-catalyst.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source.[17]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) complex, though it can be sensitive to air and moisture.
-
Palladium(II) chloride (PdCl₂): A simple and inexpensive pre-catalyst.
Ligands: The Architect's Tools for Selectivity and Reactivity
Ligands are organic molecules that coordinate to the palladium center, and their importance cannot be overstated. They play a multifaceted role in:
-
Stabilizing the palladium catalyst: Preventing decomposition and precipitation of palladium black.
-
Modulating the electronic properties of the palladium center: Influencing the rates of oxidative addition and reductive elimination.[18]
-
Controlling the steric environment around the palladium center: Facilitating the coupling of sterically hindered substrates.[18]
The choice of ligand is often dictated by the specific coupling partners and the desired reaction conditions. Some common classes of ligands used in biphenyl synthesis include:
-
Phosphine Ligands: This is the most diverse and widely used class of ligands.
-
Monodentate phosphines: Triphenylphosphine (PPh₃) is a classic example, while bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) and DavePhos are effective for challenging couplings.[17][18]
-
Bidentate phosphines: Such as dppe and BINAP, can offer enhanced stability to the catalyst.
-
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form highly stable palladium complexes, often exhibiting high catalytic activity.[19][20]
The Base: A Critical Activator in Suzuki-Miyaura and Hiyama Couplings
In the Suzuki-Miyaura and Hiyama couplings, the base plays a crucial role in activating the organoboron or organosilane reagent for transmetalation.[1][2][21] The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective for a broad range of substrates.[1][22]
-
Phosphates: Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive substrates.[2][6]
-
Hydroxides: Such as sodium hydroxide (NaOH), are strong bases but may not be compatible with base-sensitive functional groups.[22]
-
Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) are commonly used in Hiyama couplings to activate the organosilane.[15][23]
The Solvent: The Medium for Molecular Encounters
The solvent not only dissolves the reactants and catalyst but also influences the reaction rate and selectivity.[24][25][26] The choice of solvent is often dependent on the specific coupling reaction and the solubility of the substrates. Common solvents include:
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used.[5]
-
Aromatic Hydrocarbons: Toluene is a common choice, particularly for higher temperature reactions.[5]
-
Amide Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are polar aprotic solvents that can be effective for challenging couplings.[5][17]
-
Water: Often used as a co-solvent, particularly in Suzuki-Miyaura reactions, and can promote the reaction rate.[1][27]
Comparative Overview of Reaction Conditions for Biphenyl Synthesis
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, H₂O | 25 - 110 |
| Negishi | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, dppf, RuPhos | None required | THF, Dioxane | 25 - 100 |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | None required | Toluene, DMF | 80 - 120 |
| Hiyama | Pd(OAc)₂, PdCl₂(dppf) | dppf, P(t-Bu)₃ | TBAF, KF, CsF | THF, Dioxane | 60 - 100 |
Detailed Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl as a white solid.
Protocol 2: Negishi Coupling for the Synthesis of 2,2'-Dimethylbiphenyl[1]
Materials:
-
o-Iodotoluene (1.0 mmol, 218 mg)
-
o-Tolylzinc chloride (1.2 mmol in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add o-iodotoluene and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous THF via syringe.
-
To this solution, add the solution of o-tolylzinc chloride in THF dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,2'-dimethylbiphenyl.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different pre-catalyst. |
| Insufficiently anhydrous conditions (for Negishi) | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Ineffective base (for Suzuki/Hiyama) | Try a stronger or more soluble base. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Homocoupling of the organometallic reagent | Presence of oxygen | Degas the solvent and maintain an inert atmosphere. |
| High catalyst loading | Reduce the catalyst loading. | |
| Protodeboronation (Suzuki) | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Prolonged reaction times at high temperatures | Monitor the reaction closely and stop when complete. | |
| Dehalogenation of the aryl halide | Presence of a hydrogen source | Ensure the absence of water and other protic impurities. |
Conclusion
The palladium-catalyzed cross-coupling reactions for biphenyl synthesis are a testament to the power and elegance of modern organic chemistry. By understanding the intricate interplay of the catalyst, ligand, base, and solvent, researchers can harness these transformations to construct complex molecular architectures with precision and efficiency. This guide provides a foundational framework for navigating the exciting landscape of biphenyl synthesis, empowering scientists to push the boundaries of discovery in drug development and materials science.
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Application Note: Analytical Methods for the Characterization of Nitrobiphenyl Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobiphenyls are a class of organic compounds with a molecular structure composed of a biphenyl framework substituted with one or more nitro groups. These compounds are of significant interest due to their prevalence as environmental pollutants, their use as intermediates in the synthesis of dyes and pharmaceuticals, and their potential carcinogenic properties.[1][2] Accurate and reliable analytical methods are therefore crucial for their detection, quantification, and structural elucidation in various matrices. This guide provides a comprehensive overview of the primary analytical techniques employed for the characterization of nitrobiphenyl compounds, offering detailed protocols and expert insights to aid researchers in their experimental design.
Core Analytical Techniques
The characterization of nitrobiphenyls predominantly relies on a suite of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical objective, whether it be separation and quantification of isomers, structural confirmation, or trace-level detection in complex environmental or biological samples.
Primary analytical modalities include:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation.
-
Mass Spectrometry (MS): For detection and structural elucidation, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for structural characterization.
Chromatographic Methods: The Foundation of Separation
Chromatography is indispensable for separating individual nitrobiphenyl isomers and congeners from complex mixtures, a critical step preceding accurate quantification and identification.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for many nitrobiphenyls.[3] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4]
Causality in Experimental Choices:
-
Injector Temperature: A high inlet temperature (e.g., 250-300°C) is necessary to ensure the rapid and complete volatilization of the nitrobiphenyl analytes.[5] However, excessively high temperatures can lead to thermal degradation of some derivatives.[6]
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often effective for separating nitrobiphenyl isomers based on their boiling points and subtle differences in polarity.
-
Detector Selection: The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like nitrobiphenyls, offering excellent sensitivity for trace analysis.[3] However, for unambiguous identification, Mass Spectrometry (MS) is the detector of choice, providing both quantitative data and structural information.[3][6]
Caption: Workflow for GC-MS analysis of nitrobiphenyls.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broader range of nitrobiphenyls, including those that are less volatile or thermally labile.[7] Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase.[7]
Causality in Experimental Choices:
-
Column Selection: Reversed-phase (RP) chromatography using a C18 or Phenyl-Hexyl column is the most common approach.[8] The non-polar stationary phase effectively retains the relatively non-polar nitrobiphenyls, and elution is controlled by varying the polarity of the mobile phase.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[8][9] The gradient allows for the separation of compounds with a range of polarities. Adding a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[9][10]
-
Detector Selection: A UV-Vis detector is highly effective as nitrobiphenyls exhibit strong absorbance in the UV region.[11][12] For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is advantageous.[8]
Mass Spectrometry: Unambiguous Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[13] When coupled with a chromatographic separation method, it provides a "gold standard" for the identification of unknown compounds.[6]
Ionization Techniques:
-
Electron Ionization (EI): Commonly used in GC-MS, EI is a "hard" ionization technique that causes extensive fragmentation of the parent molecule.[6] This fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be compared against spectral libraries for identification.[13][14]
-
Chemical Ionization (CI): A "softer" ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte.[6]
-
Electrospray Ionization (ESI): The most common ionization source for LC-MS, ESI is a very soft ionization technique that typically produces protonated or deprotonated molecular ions with minimal fragmentation.[14]
Fragmentation Patterns: The fragmentation of nitrobiphenyls in MS is influenced by the position of the nitro group and other substituents. Common fragmentation pathways involve the loss of the nitro group (NO2) or nitric oxide (NO).[15][16] Analyzing these fragmentation patterns provides valuable structural information.[14][17]
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of nitrobiphenyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides information on the connectivity of atoms within a molecule.
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for determining the substitution pattern on the biphenyl rings.[18][19][20][21]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[22] For nitrobiphenyls, the characteristic absorption bands are:
-
N-O Asymmetric Stretch: 1550-1475 cm⁻¹[23]
-
N-O Symmetric Stretch: 1360-1290 cm⁻¹[23]
-
Aromatic C-H Stretch: Above 3000 cm⁻¹[24]
-
Aromatic C=C Bending: 1600-1450 cm⁻¹ and various bands in the fingerprint region.[24]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitrobiphenyls exhibit strong UV absorbance due to the presence of the aromatic rings and the nitro group, which acts as a chromophore.[1][12][25] The position and intensity of the absorption maxima can be used for quantification and can provide some structural information.[26][27]
Sample Preparation: A Critical First Step
The quality of analytical results is highly dependent on the sample preparation process.[28][29] The goal of sample preparation is to extract the nitrobiphenyls from the sample matrix, remove interfering compounds, and concentrate the analytes to a level suitable for instrumental analysis.[29][30][31]
Common techniques include:
-
Liquid-Liquid Extraction (LLE): Partitioning the analytes between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analytes.[28][32]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes.[30]
Caption: A generalized workflow for sample preparation.
Protocols
Protocol 1: GC-MS Analysis of Nitrobiphenyls in Environmental Water Samples
1. Sample Preparation (Solid-Phase Extraction)
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.
- Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- Dry the cartridge under a stream of nitrogen for 30 minutes.
- Elute the retained nitrobiphenyls with 2 x 5 mL of ethyl acetate.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Parameters
- GC System: Agilent 7890B or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Splitless mode, 250°C.
- Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977A or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: 50-400 m/z.
Protocol 2: HPLC-UV Analysis of Nitrobiphenyls
1. Sample Preparation
- Prepare samples by dissolving in the mobile phase or a compatible solvent.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumental Parameters
- HPLC System: Waters Alliance e2695 or equivalent.[33]
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
- Mobile Phase A: 0.1% Formic acid in water.[33]
- Mobile Phase B: Acetonitrile.
- Gradient: 50% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.[8]
- Detector: UV-Vis at 254 nm.[8]
- Injection Volume: 10 µL.[8]
Quantitative Data Summary
| Analytical Technique | Analyte | Limit of Detection (LOD) | Matrix | Reference |
| HPLC-UV | 4-Nitrobiphenyl | 4.0 x 10⁻⁷ mol L⁻¹ | - | [11] |
| HPLC-Electrochemical | 4-Nitrobiphenyl (after reduction) | 4.0 x 10⁻⁶ mol L⁻¹ | - | [11] |
| HPLC-Fluorescence | 4-Nitrobiphenyl (after reduction) | 2.0 x 10⁻⁷ mol L⁻¹ | - | [11] |
| LC-UV | 4-Nitrodiphenyl | 0.018 ppb (0.15 µg/m³) | Air | [34] |
Conclusion
The characterization of nitrobiphenyl compounds requires a multi-faceted analytical approach. Chromatographic techniques, particularly GC and HPLC, are essential for the separation of these compounds from complex mixtures. Mass spectrometry provides the high degree of certainty needed for their identification and structural elucidation. Spectroscopic methods such as NMR, IR, and UV-Vis offer complementary information for comprehensive structural characterization. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the analysis of nitrobiphenyls in various applications.
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purification techniques for substituted biphenyl compounds
An Application Guide to the Purification of Substituted Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science, frequently appearing as core structural motifs in active pharmaceutical ingredients (APIs) and functional materials.[1] Their synthesis, often achieved through cross-coupling reactions, can yield complex mixtures containing starting materials, byproducts, and, in many cases, challenging stereoisomers known as atropisomers. The effective purification of these compounds is a critical, yet often non-trivial, step in the research and development pipeline. This guide provides a detailed overview of the principles, strategies, and practical protocols for the purification of substituted biphenyls, addressing common challenges and offering field-proven insights to streamline workflows for researchers in drug development and beyond.
The Unique Purification Challenges of Substituted Biphenyls
The purification of substituted biphenyls is complicated by several factors inherent to their structure:
-
Polarity and Solubility: The biphenyl core is nonpolar and hydrophobic. Substituents can dramatically alter the overall polarity, leading to a wide range of solubility profiles. This variability requires careful selection of chromatographic conditions or crystallization solvents.
-
Closely Related Impurities: Synthetic side-products, such as homocoupled dimers from Suzuki-Miyaura reactions, often have physical properties (polarity, size) very similar to the desired product, making separation difficult.[2]
-
Atropisomerism (Axial Chirality): Perhaps the most significant challenge is the potential for atropisomerism. When bulky substituents are present in the ortho positions of the biphenyl rings, rotation around the central carbon-carbon single bond is restricted.[3][4] If the substitution pattern is asymmetric, this hindered rotation can lead to stable, non-superimposable mirror images (enantiomers) that can be isolated.[4][5] These atropisomers can exhibit different biological activities, making their separation essential for drug development.
Initial Analysis and Strategy Selection
Before attempting purification, a thorough analysis of the crude reaction mixture is essential. A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provides a comprehensive picture of the mixture's complexity.
-
TLC Analysis: A rapid and inexpensive method to assess the number of components, estimate their relative polarities, and screen for suitable solvent systems for column chromatography.[6][7]
-
LC-MS Analysis: Provides accurate information on the mass of each component, confirming the presence of the desired product and identifying impurities. A broad gradient on a C18 reversed-phase column is a standard starting point for initial screening.[8]
Based on this initial analysis, a purification strategy can be devised.
Caption: Decision workflow for selecting a biphenyl purification strategy.
Chromatographic Purification Techniques
Chromatography is the most versatile technique for separating complex mixtures of biphenyl compounds.
Normal-Phase Flash Chromatography
This is the workhorse method for routine purification of moderately polar to nonpolar compounds.
-
Principle: Separation is based on polarity. The stationary phase is polar (e.g., silica gel), and the mobile phase is nonpolar (e.g., hexane/ethyl acetate). Nonpolar compounds elute first, while polar compounds are retained longer.
-
Application: Ideal for initial cleanup of reaction mixtures, removing baseline impurities and unreacted starting materials. It is particularly effective for separating isomers with different polarities. However, highly nonpolar compounds can be challenging as they may elute with the solvent front even in pure hexane.[2]
-
Solvent Selection: A solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the target compound on TLC is a good starting point for the column gradient.[6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique essential for purifying more polar biphenyls or for achieving very high purity levels.
-
Principle: The stationary phase is nonpolar (typically C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds elute first.
-
Biphenyl Stationary Phases: For separating aromatic compounds like biphenyls, stationary phases containing a biphenyl moiety can offer unique selectivity compared to standard C18 columns, leveraging π-π interactions for enhanced resolution.[9]
-
Application: Excellent for separating compounds that are difficult to resolve by normal-phase chromatography, for final purification of drug candidates, and for isolating small quantities of material with high purity.[8]
Chiral Chromatography (SFC and HPLC)
When dealing with stable atropisomers, chiral chromatography is indispensable.
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times.
-
Techniques:
-
Supercritical Fluid Chromatography (SFC): Often the preferred method for chiral separations in drug discovery due to its high speed, lower solvent consumption, and suitability for a wide range of compounds.[8]
-
Chiral HPLC: Can be performed in either normal-phase (using solvents like hexane/isopropanol) or reversed-phase modes, depending on the column and compound.
-
-
Critical Parameter - Temperature: The rotational barrier between atropisomers can sometimes be overcome with thermal energy. It is crucial to perform chiral separations at or below ambient temperature to prevent on-column racemization, which would compromise the separation.[10] Low temperatures during sample preparation and storage are also critical to prevent interconversion.[10]
Crystallization: The Path to High Purity
Crystallization is a powerful technique for purifying solid compounds, capable of delivering material with exceptional purity in a single step.[11][12]
-
Principle: The technique relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[13]
-
Solvent Selection: The choice of solvent is paramount.[14] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biphenyls, the polarity of the solvent should be matched to the substitution pattern.
| Biphenyl Substitution Pattern | Compound Polarity | Recommended Solvent(s) for Recrystallization | Rationale |
| Unsubstituted or Alkyl-substituted | Low | Hexane, Heptane, Toluene | "Like dissolves like." Nonpolar solvents are effective for nonpolar compounds.[15] |
| Halogenated (e.g., PBBs, PCBs) | Low to Medium | Acetone, Ethanol, Hexane/Toluene mixtures | Halogens increase molecular weight and can alter crystal packing.[16] |
| Hydroxy-, Amino-, or Carboxy- | High | Ethanol, Isopropanol, Water, Ethanol/Water mixtures | Polar functional groups require more polar solvents or mixed solvent systems.[14] |
| Ketone or Ester-substituted | Intermediate | Ethanol, Isopropanol, Acetone, Ethyl Acetate | Solvents of intermediate polarity are often a good starting point.[14] |
-
Reactive Crystallization: In some cases, if the compound has an acidic or basic handle, crystallization can be induced by forming a salt (e.g., adding HCl to an amine), which often has very different solubility properties and a higher tendency to form a stable crystal lattice.[15]
Detailed Protocols
Protocol 1: Purification by Automated Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel or other sorbent (e.g., Celite) and dry it under vacuum to create a dry-loaded sample.
-
Column Selection: Choose a pre-packed silica gel column with a capacity appropriate for the amount of crude material.
-
Solvent System: Based on TLC analysis, select a binary solvent system (e.g., Hexane/Ethyl Acetate).
-
Gradient Programming: Program a linear gradient starting from a low polarity (e.g., 100% Hexane) to a higher polarity (e.g., 50% Ethyl Acetate in Hexane) over 10-15 column volumes (CV).
-
Execution: Place the column on the automated system. Load the dry sample onto the column. Begin the run and monitor the elution profile using the integrated UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Chiral Separation of Atropisomers by SFC
-
Column Screening: Screen a set of standard chiral columns (e.g., derivatized cellulose or amylose phases like Chiralcel OD-H) using a generic screening gradient. A typical mobile phase is CO₂ with a methanol or isopropanol co-solvent.
-
Method Optimization: Once a "hit" is identified (i.e., partial or full separation), optimize the method by adjusting the co-solvent percentage, gradient slope, back pressure, and column temperature. Crucially, test lower temperatures (e.g., 25°C vs. 40°C) to check for on-column racemization .
-
Preparative Run: Scale up the optimized analytical method to a preparative-scale column.
-
Sample Injection: Dissolve the racemic mixture in a suitable solvent (e.g., methanol) and inject it onto the column. Multiple injections may be necessary.
-
Fraction Collection: Collect the two separate enantiomer peaks based on the UV detector signal.
-
Purity and Identity Confirmation: Analyze the collected fractions to confirm enantiomeric purity (e.g., >99% e.e.) and chemical purity. Evaporate the solvent to yield the isolated atropisomers.
Protocol 3: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is effective for biphenyls of intermediate polarity.[14]
-
Dissolution: Place the impure solid compound in an Erlenmeyer flask. Add the "good" solvent (e.g., hot ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[13]
-
Induce Saturation: Add the "poor" solvent (e.g., hot water) dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Conclusion
The purification of substituted biphenyl compounds requires a tailored approach that considers the specific properties of the target molecule and its associated impurities. A logical workflow, beginning with careful analysis followed by the selection of an appropriate technique—be it high-resolution chromatography or meticulous crystallization—is key to success. For compounds exhibiting atropisomerism, chiral separation is not merely a purification step but a critical characterization of the molecule's stereochemical integrity. By understanding the principles behind each technique and applying the protocols described herein, researchers can confidently and efficiently isolate biphenyl compounds to the high degree of purity required for drug discovery and development.
References
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Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]
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Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
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Chiralpedia. (2022). Atropisomers: things are tight, single bond won't rotate. Retrieved from [Link]
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ResearchGate. (n.d.). Chirality in biphenyls and the first biphenyl compound separated into enantiomers. Retrieved from [Link]
- Google Patents. (1972). Method for purifying biphenyl.
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Springer. (2019). Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation. Retrieved from [Link]
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ResearchGate. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. Retrieved from [Link]
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PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]
- Google Patents. (2007). Process for purifying biphenyl.
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Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
- Google Patents. (2005). Method for preparing high-purity biphenyl from crude biphenyl.
-
CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
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ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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ACS Publications. (2024). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. Retrieved from [Link]
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ResearchGate. (2024). Analysis, occurrence and removal of polychlorinated biphenyls (PCBs) in mine water – A review. Retrieved from [Link]
-
ResearchGate. (2019). Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation | Request PDF. Retrieved from [Link]
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PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
Chromatography Online. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Plumbermate. (n.d.). What Is Polychlorinated Biphenyls (PCBs) & How To Remove Polychlorinated Biphenyls (PCBs) From Your Water. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
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Application Notes & Protocols: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene as a Versatile Intermediate in Organic Synthesis
Introduction: Strategic Value of the Biaryl Ether Scaffold
In the landscape of modern drug discovery and materials science, molecular scaffolds that offer a blend of structural rigidity and synthetic flexibility are of paramount importance. The biaryl ether motif, exemplified by 1-(benzyloxy)-3-(4-nitrophenyl)benzene, represents a core structure of significant interest. This intermediate strategically combines three key features:
-
A biaryl system , which is a privileged structure in numerous bioactive molecules, providing a defined three-dimensional arrangement for interaction with biological targets.[1][2]
-
A nitro group , a versatile functional handle that can be readily transformed into an amine, enabling a wide array of subsequent coupling reactions.[3][4] The nitro group's strong electron-withdrawing nature also significantly influences the electronic properties of the molecule.[5][6]
-
A benzyl ether , which serves as a robust protecting group for the phenolic oxygen but can be cleaved under specific conditions (e.g., hydrogenolysis) if access to the free phenol is required in later synthetic steps.[7]
This guide provides a comprehensive overview of a proposed, high-yield synthetic route to this compound and details a primary application of its use as a precursor to a key amine intermediate, valuable for library synthesis in drug development programs.
Part 1: Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient strategy for constructing the C-C bond between the two aromatic rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.[1] Our retrosynthetic analysis disconnects the target molecule into two readily available or easily synthesized starting materials: 3-(benzyloxy)phenylboronic acid and a 1-halo-4-nitrobenzene.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target intermediate.
Protocol 1: Synthesis of this compound
This protocol details the palladium-catalyzed coupling of 3-(benzyloxy)phenylboronic acid with 1-bromo-4-nitrobenzene. The choice of an aryl bromide offers a good balance between reactivity and cost, while iodide could be used for enhanced reaction rates.[1]
Caption: Workflow for Suzuki-Miyaura synthesis.
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 | 202 mg | Aryl Halide |
| 3-(Benzyloxy)phenylboronic acid | 228.05 | 1.2 | 274 mg | Boronic Acid |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 24.5 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Deionized Water | - | - | 2 mL | Solvent |
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 mmol), 3-(benzyloxy)phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon gas for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.[8]
-
Heating: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL). The base and inorganic byproducts are removed in this step.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Resonances corresponding to the benzylic protons (~5.1 ppm, singlet, 2H), and distinct aromatic protons for all three rings. Protons ortho to the nitro group will be significantly downfield (~8.2 ppm). |
| ¹³C NMR | Peaks for the benzylic carbon (~70 ppm) and distinct aromatic carbons. The carbon bearing the nitro group will be shifted downfield. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed value to within 5 ppm. For C₁₉H₁₅NO₃, the exact mass is 305.1052. |
| Melting Point | A sharp melting point is indicative of high purity. |
Part 2: Application in Synthesis - Reduction to a Primary Amine
The true value of this compound is realized in its role as a precursor. The nitro group can be selectively reduced to a primary amine, yielding 4'-(benzyloxy)-[1,1'-biphenyl]-3-amine. This amine is a critical building block for introducing diversity in a drug discovery context, allowing for the synthesis of amides, ureas, sulfonamides, and other functionalities common in bioactive molecules.[10][11]
Protocol 2: Reduction of the Nitro Group
While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of cleaving the benzyl ether protecting group via hydrogenolysis.[12] Therefore, a chemical reduction using a reagent like tin(II) chloride (SnCl₂) in an acidic medium is a superior choice, offering excellent chemoselectivity.[7]
Caption: Workflow for chemoselective nitro group reduction.
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 305.33 | 1.0 | 305 mg | Substrate |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 5.0 | 1.13 g | Reducing Agent |
| Ethanol (Absolute) | - | - | 20 mL | Solvent |
| Saturated aq. NaHCO₃ | - | - | As needed | Base (for workup) |
-
Vessel Preparation: In a 100 mL round-bottom flask with a stir bar and reflux condenser, suspend this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (5.0 mmol) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC, noting the appearance of a new, more polar spot corresponding to the amine product.
-
Workup - Quenching: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Workup - Basification: Add ethyl acetate (30 mL) and slowly add saturated aqueous sodium bicarbonate solution with stirring until the pH of the aqueous layer is >8. This step neutralizes the acidic tin species and precipitates tin salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate (15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired amine, which can be purified further if necessary.
Conclusion
This compound is a strategically designed intermediate that can be synthesized efficiently using robust and scalable Suzuki-Miyaura coupling chemistry. Its true utility lies in the facile and chemoselective conversion of its nitro group to a primary amine, providing a direct entry point for the synthesis of diverse compound libraries. This makes it an exceptionally valuable building block for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical matter.
References
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Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, E63(10), o4083. Available at: [Link]
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PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
-
Yamamoto, T., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(15), 4987. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Waseda University. (2025). Breakthrough Reaction Simplifies Synthesis of Bioactive Polycyclic Molecules. SciTechDaily. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018). Reduction of nitrobenzene. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(Benzyloxy)-4-[(2-nitro-alpha,alpha,alpha-trifluoro-p-tolyl)oxy]benzene. Retrieved from [Link]
-
Chemdad. (n.d.). 1-BENZYLOXY-4-NITROBENZENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]
-
Transformation Tutoring. (2023). Complete Guide To Benzene Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
RojasLab. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Organic Chemistry Aromatic synthesis. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved from [Link]
-
MDPI. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Application Note: Spectroscopic Analysis of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Introduction
1-(Benzyloxy)-3-(4-nitrophenyl)benzene is a diaryl ether derivative with a molecular structure incorporating a benzyloxy group and a nitrophenyl moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural features of this molecule. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations presented herein are designed to assist researchers, scientists, and drug development professionals in their analytical workflows.
Molecular Structure
The chemical structure of this compound is depicted below. The numbering scheme used for the assignment of NMR signals is also provided.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon atom in the molecule.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic singlet for the benzylic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | d, J ≈ 8.5 Hz | 2H | H-3'', H-5'' | Protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded aromatic protons.[1] |
| ~7.70 | d, J ≈ 8.5 Hz | 2H | H-2'', H-6'' | Protons meta to the nitro group. |
| ~7.45-7.30 | m | 5H | H-2', H-3', H-4', H-5', H-6' | Protons of the benzyl group's phenyl ring are expected to resonate in this typical range.[2][3] |
| ~7.35 | t, J ≈ 8.0 Hz | 1H | H-5 | Triplet due to coupling with H-4 and H-6. |
| ~7.20 | m | 1H | H-6 | Complex multiplicity due to coupling with H-5 and H-2. |
| ~7.15 | m | 1H | H-4 | Complex multiplicity due to coupling with H-5 and H-2. |
| ~7.05 | t, J ≈ 2.0 Hz | 1H | H-2 | Triplet (or dd) due to coupling with H-4 and H-6. Expected to be the most shielded proton on this ring. |
| ~5.15 | s | 2H | H-7 (CH₂) | Singlet for the benzylic methylene protons.[4] |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The carbon NMR spectrum will show distinct signals for each carbon atom, with the chemical shifts influenced by the electronegativity of attached groups and resonance effects.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159.0 | C-1 | Carbon attached to the ether oxygen is expected to be deshielded. |
| ~148.5 | C-4'' | Carbon bearing the nitro group will be significantly deshielded.[1] |
| ~147.0 | C-1'' | Quaternary carbon of the nitrophenyl group. |
| ~142.0 | C-3 | Quaternary carbon attached to the nitrophenyl group. |
| ~136.5 | C-1' | Quaternary carbon of the benzyl group's phenyl ring. |
| ~130.0 | C-5 | Aromatic CH. |
| ~129.5 | C-2'', C-6'' | Aromatic CH. |
| ~128.8 | C-3', C-5' | Aromatic CH. |
| ~128.2 | C-4' | Aromatic CH. |
| ~127.5 | C-2', C-6' | Aromatic CH. |
| ~124.0 | C-3'', C-5'' | Aromatic CH. |
| ~121.0 | C-6 | Aromatic CH. |
| ~119.0 | C-4 | Aromatic CH. |
| ~115.0 | C-2 | Aromatic CH. |
| ~70.5 | C-7 (CH₂) | Benzylic carbon attached to oxygen.[4] |
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1.0 second.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds.[5][6] |
| ~2950-2850 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the benzylic CH₂ group.[5] |
| ~1590, ~1490 | C=C stretch | Aromatic C=C | Characteristic skeletal vibrations of the benzene rings.[5] |
| ~1520 | N-O asymmetric stretch | Nitro (NO₂) | Strong and characteristic absorption for aromatic nitro compounds.[7][8] |
| ~1345 | N-O symmetric stretch | Nitro (NO₂) | Another strong and characteristic absorption for aromatic nitro compounds.[7][8] |
| ~1240 | C-O-C asymmetric stretch | Aryl-alkyl ether | Strong absorption indicative of the ether linkage.[5] |
| ~1040 | C-O-C symmetric stretch | Aryl-alkyl ether | Moderate absorption for the ether linkage. |
| ~850 | C-N stretch | Nitroaromatic | Characteristic stretching for the C-N bond in nitroaromatics.[8] |
| ~830, ~750, ~690 | C-H out-of-plane bend | Aromatic C-H | Bending vibrations that can be indicative of the substitution patterns on the aromatic rings. |
Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum and Fragmentation Pattern
Electron ionization (EI) mass spectrometry is expected to yield a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Proposed Structure/Formation |
| 317 | [M]⁺˙ | Molecular ion |
| 226 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 182 | [M - C₇H₇O - NO]⁺ | Subsequent loss of NO from the m/z 226 fragment |
| 122 | [M - C₁₃H₉O₂]⁺ | Loss of the nitrophenoxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The mass spectra of aromatic nitro compounds are known for characteristic fragmentation pathways involving the nitro group, such as the loss of NO₂ or a neutral oxygen atom.[9]
Caption: Proposed key fragmentation pathway for this compound in EI-MS.
Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 50-500.
-
Maintain the ion source temperature at approximately 200 °C.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and outlined protocols in this application note serve as a valuable resource for the unambiguous identification and structural characterization of this compound, ensuring its suitability for further research and development applications.
References
- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
- BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ChemicalBook. (n.d.). 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- Chemistry LibreTexts. (n.d.). NMR Chart.
- Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- University of Colorado Boulder. (n.d.). IR handout.pdf.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Welcome to the technical support guide for the synthesis of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2][3]
Reaction Overview
The synthesis involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an organoboron species.[1] For this specific target molecule, the most common coupling partners are 3-(benzyloxy)phenylboronic acid and an electrophile like 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene .
Reaction Scheme:
Where:
-
Ar-X is 1-bromo-4-nitrobenzene (or 1-chloro-4-nitrobenzene)
-
Ar'-B(OH)₂ is 3-(benzyloxy)phenylboronic acid
-
Ar-Ar' is the desired product, this compound
Troubleshooting Guide & Diagnostics
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer: Low conversion is one of the most common issues and typically points to a problem with the catalytic cycle. Let's break down the potential culprits.
-
Inactive Catalyst: The heart of the reaction is the Pd(0) species.[4] If your catalyst is inactive, the cycle won't start.
-
Cause: The Pd(0) catalyst may have oxidized to palladium black (a common sign is a black precipitate). This can happen due to the presence of oxygen.[5] Pd(II) precatalysts like PdCl₂(dppf) or Pd(OAc)₂ may have failed to reduce to the active Pd(0) state.[6]
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[7]
-
Catalyst & Ligand Choice: For an electron-deficient aryl halide like 1-bromo-4-nitrobenzene, oxidative addition is generally favorable.[8] However, a standard catalyst like Pd(PPh₃)₄ should be effective.[9] If using a Pd(II) source with a ligand, ensure the ligand is not oxidized. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the catalytic cycle, especially for less reactive aryl chlorides.[5][10]
-
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][2][11]
-
Cause: The chosen base might be too weak, not soluble enough in the reaction medium, or simply inappropriate for the substrate.
-
Solution:
-
Base Selection: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[1] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial.[7][12]
-
Solubility: The reaction is often run in a biphasic solvent system (e.g., Toluene/Water, THF/Water, or Dioxane/Water) to help dissolve the inorganic base.[1][13] The presence of water helps form the boronate "ate" complex, which increases the nucleophilicity of the organic group on the boron.[11]
-
-
-
Incorrect Temperature:
-
Cause: The reaction temperature may be too low to overcome the activation energy for key steps in the catalytic cycle.
-
Solution: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[13] If you are getting no reaction at a lower temperature, gradually increase the heat while monitoring the reaction by TLC. Some reactions may even require temperatures up to 120°C.[7]
-
Question 2: My TLC shows the consumption of starting materials, but the yield of the desired product is low. I see several side-product spots. What's happening?
Answer: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the main cross-coupling. The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond, effectively destroying your nucleophile.[14]
-
Cause: This side reaction is often promoted by excess water, high temperatures, or the presence of strong acids or bases.[11][14]
-
Solution:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for some loss.[11]
-
Minimize Water: While some water is often beneficial, excess can be detrimental. If protodeboronation is severe, consider using anhydrous solvents or switching to a more stable boronic acid derivative like a MIDA boronate or pinacol ester.[5][11][14]
-
Control Temperature and Time: Avoid prolonged reaction times at very high temperatures.
-
-
-
Homocoupling (Glaser Coupling): This results in the formation of 4,4'-dinitrobiphenyl (from the aryl halide) or 3,3'-bis(benzyloxy)biphenyl (from the boronic acid).
-
Cause: Homocoupling of the aryl halide is often a sign of oxygen contamination, which can interfere with the catalytic cycle.[5]
-
Solution:
-
Rigorous Degassing: As mentioned before, ensure the reaction is strictly anaerobic.
-
Catalyst Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precursors.[5]
-
-
-
Dehalogenation: The aryl halide (Ar-X) is reduced to the corresponding arene (Ar-H).
-
Cause: This can be promoted by certain solvents or bases.[4]
-
Solution: Try changing the solvent system or using a different, non-coordinating base.
-
Visualizing the Process
To better understand the core of the synthesis and how to troubleshoot it, refer to the following diagrams.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][10][13]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide is better for this reaction, 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene? A1: The reactivity of aryl halides in Suzuki coupling follows the trend: I > Br > OTf >> Cl.[8][15] Therefore, 1-bromo-4-nitrobenzene will react much more readily than the chloro-analogue. While coupling with aryl chlorides is possible, it often requires more specialized and expensive catalyst systems with bulky, electron-rich ligands to facilitate the difficult oxidative addition step.[8][10][16] For initial attempts and higher success rates, the bromo-substrate is strongly recommended.
Q2: What is the optimal catalyst loading? A2: For laboratory-scale synthesis, catalyst loading is typically between 1-5 mol%.[3] A loading of 5 mol% is a good starting point for an unoptimized reaction.[6] Industrial processes often push this down to ppm levels, but this requires extensive optimization.[16]
Q3: Can I run this reaction without water? A3: Yes, but it may require different conditions. Anhydrous conditions are sometimes used to prevent protodeboronation.[11] In such cases, an organic-soluble base like potassium tert-butoxide (KOtBu) might be used in a solvent like THF or Toluene.[1] However, the aqueous base systems are often more convenient and effective.
Q4: How do I properly degas the reaction mixture? A4: The most common method is the "freeze-pump-thaw" cycle for rigorous oxygen removal. A simpler, often sufficient method for Suzuki reactions is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to adding the catalyst and reagents.[7]
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
3-(Benzyloxy)phenylboronic acid (1.2 equiv)
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 equiv) and 3-(benzyloxy)phenylboronic acid (1.2 equiv).
-
Add potassium carbonate (2.0 equiv).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed Toluene/Water (4:1) solvent mixture via cannula.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Look for the disappearance of the limiting starting material (1-bromo-4-nitrobenzene).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key variables on reaction yield. This is a qualitative guide based on established principles of Suzuki-Miyaura couplings.
| Parameter | Standard Condition | Variation | Expected Outcome of Variation | Rationale |
| Electrophile | 1-Bromo-4-nitrobenzene | 1-Chloro-4-nitrobenzene | Lower yield, slower reaction | C-Cl bond is much stronger and less reactive in oxidative addition.[8] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Potentially higher yield/rate | Cs⁺ is more dissociated, increasing the effective basicity and solubility.[7] |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Potentially higher yield | Bulky, electron-rich ligands like SPhos can accelerate the catalytic cycle.[5] |
| Atmosphere | Inert (Argon) | Air | Drastically lower yield | Oxygen deactivates the Pd(0) catalyst, leading to catalyst death and homocoupling.[5] |
References
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Reddit. Tips on increasing yield of Miyaura coupling reaction?. Available from: [Link]
-
National Institutes of Health (NIH). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of halobenzene and phenylboronic acid.. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Nitrobiphenyls
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of nitrobiphenyls. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers encountering challenges in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to Nitrobiphenyl Synthesis
Nitrobiphenyls are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro group onto the biphenyl scaffold can be achieved through several synthetic routes, each with its own set of advantages and potential pitfalls. The most common methods include electrophilic aromatic substitution (EAS), Suzuki-Miyaura cross-coupling, and Ullmann coupling. Understanding and controlling the formation of side products in these reactions is paramount for achieving high yields and purity of the desired nitrobiphenyl isomer.
This guide is structured to address specific issues you might encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of nitrobiphenyls.
Q1: What are the primary methods for synthesizing nitrobiphenyls?
A1: The three most prevalent methods are:
-
Electrophilic Nitration of Biphenyl: This is a direct method where biphenyl is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction involves the coupling of a nitro-substituted aryl halide with a phenylboronic acid (or vice versa).[3][4]
-
Ullmann Coupling: This classic method uses copper to couple two molecules of a nitro-substituted aryl halide.[5][6][7]
Q2: I performed a nitration of biphenyl and obtained a mixture of isomers. How can I control the regioselectivity?
A2: The phenyl group is an ortho-, para-directing activator. Therefore, nitration of biphenyl typically yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.[8][9] The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used. For instance, nitration with bismuth subnitrate and thionyl chloride has been shown to offer good selectivity.[10] Achieving high selectivity for a single isomer often requires the use of sterically hindered substrates or specific catalytic systems.
Q3: Why is my Suzuki-Miyaura coupling reaction for synthesizing a nitrobiphenyl giving a low yield?
A3: Low yields in Suzuki-Miyaura couplings involving nitro-substituted arenes can be due to several factors. The electron-withdrawing nature of the nitro group can deactivate the aryl halide towards oxidative addition. Additionally, side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide can consume starting materials and reduce the yield of the desired product.[11] Careful optimization of the catalyst, ligand, base, and solvent system is crucial.
Q4: What are the main drawbacks of the traditional Ullmann coupling for nitrobiphenyl synthesis?
A4: The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder, which can lead to low yields and the formation of numerous byproducts.[7] The reaction can also be sensitive to the electronic nature of the substituents on the aryl halide. However, modern protocols using ligands and different copper sources have been developed to overcome some of these limitations, allowing for milder reaction conditions.[12] A solvent-free ball milling method has also been reported to give high yields of 2,2'-dinitrobiphenyl.[6][13]
Part 2: Troubleshooting Guides for Common Side Products
This section provides detailed troubleshooting for the most common side products encountered in nitrobiphenyl synthesis.
Electrophilic Nitration of Biphenyl
Problem: Formation of Dinitro- and Polynitrobiphenyls.
Causality: The first nitro group deactivates the aromatic ring towards further electrophilic substitution. However, under forcing conditions (high temperature, high concentration of nitrating agent), dinitration and even polynitration can occur.[8]
Troubleshooting Workflow:
Caption: Workflow to minimize polynitration.
Detailed Steps:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of the second nitration.
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will drive the reaction towards polynitration.
-
Use Milder Nitrating Agents: Consider using alternative nitrating agents that are less aggressive than the standard nitric acid/sulfuric acid mixture. Bismuth subnitrate/thionyl chloride is a reported milder alternative for selective mononitration.[10]
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or GC-MS to quench the reaction once the desired mononitrobiphenyl is the major product.
Problem: Formation of Phenolic Byproducts.
Causality: The strong oxidizing conditions of some nitration reactions can lead to the oxidation of the aromatic ring, resulting in the formation of nitrophenols.[14]
Troubleshooting:
-
Use a less oxidizing nitrating agent: Avoid overly harsh conditions.
-
Lower the reaction temperature: Oxidation is often more prevalent at higher temperatures.
-
Degas the reaction mixture: While less common in nitrations, removing dissolved oxygen can sometimes mitigate oxidative side reactions.
Suzuki-Miyaura Cross-Coupling
Problem: Homocoupling of the Boronic Acid.
Causality: The presence of oxygen and Pd(II) species can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical biaryl byproduct.[11]
Troubleshooting Workflow:
Caption: Workflow to minimize boronic acid homocoupling.
Detailed Steps:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).[15]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction of a Pd(II) source, which can be a source of Pd(II) that promotes homocoupling.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[16]
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling.
Problem: Dehalogenation of the Aryl Halide.
Causality: The palladium catalyst can mediate the reduction of the aryl halide to the corresponding arene. This can occur through various mechanisms, including the presence of hydride sources in the reaction mixture (e.g., from certain bases or solvents).[11]
Troubleshooting:
-
Choice of Base: Avoid bases that can act as hydride donors. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides in some cases.
-
Solvent Selection: Use anhydrous, aprotic solvents. Protic solvents like alcohols can sometimes be a source of hydrides.
-
Ligand Selection: The use of bulky, electron-rich ligands can often accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.
-
Lower Reaction Temperature and Time: If possible, running the reaction at a lower temperature for a shorter duration can minimize dehalogenation.
Ullmann Coupling
Problem: Dehalogenation of the Nitroaryl Halide.
Causality: Similar to Suzuki coupling, dehalogenation can be a significant side reaction in Ullmann couplings, particularly in the presence of protic impurities or hydrogen sources.[12][17]
Troubleshooting:
-
Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Ensure the reaction is set up under an inert atmosphere.
-
Optimize Copper Source and Ligands: Modern Ullmann protocols often employ copper(I) salts and ligands which can lead to cleaner reactions at lower temperatures, potentially reducing dehalogenation.
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are commonly used. Avoid protic solvents if dehalogenation is an issue.
Part 3: Experimental Protocols and Data Analysis
This section provides detailed experimental protocols for the synthesis and analysis of nitrobiphenyls.
Protocol for the Synthesis of 4-Nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 10:1 mixture of toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-nitrobiphenyl.
Protocol for the Synthesis of 2,2'-Dinitrobiphenyl via Solvent-Free Ullmann Coupling
This protocol is adapted from a literature procedure utilizing high-speed ball milling.[6][13]
Materials:
-
1-Iodo-2-nitrobenzene
-
Copper vial and copper ball bearing (for ball milling)
-
Ethanol
Procedure:
-
Reaction Setup: Place 1-iodo-2-nitrobenzene into a copper vial containing a copper ball bearing.
-
Reaction: Subject the vial to high-speed ball milling for several hours.
-
Work-up and Purification: After the reaction is complete, the solid product can be directly recrystallized from hot ethanol to yield pure 2,2'-dinitrobiphenyl.
Analytical Methods for Product Characterization and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent technique for identifying and quantifying the desired nitrobiphenyl product and any volatile side products.
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating nitrobiphenyl isomers and byproducts.
-
Temperature Program: A temperature gradient (e.g., starting at 100 °C and ramping to 280 °C) is typically used.
-
Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for quantification of known compounds.
High-Performance Liquid Chromatography (HPLC):
HPLC is particularly useful for analyzing less volatile byproducts and for preparative separation of isomers.[18][19][20]
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column |
| Column | Reversed-phase C18 | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water gradient |
| Detection | UV at 254 nm or Diode Array Detector | UV at 254 nm or Diode Array Detector |
| Application | General purpose separation based on hydrophobicity. | Enhanced separation of aromatic isomers due to π-π interactions.[21] |
Workflow for HPLC Method Development:
Caption: Workflow for developing an HPLC method for nitrobiphenyl analysis.
References
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. National Institutes of Health. [Link]
-
What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora. [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Nitration of Phenol (A-Level Chemistry). YouTube. [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules. [Link]
-
Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- Method for the nitration of phenolic compounds.
-
Nitration of Aromatics by Lower Oxidation States of Nitrogen. ElectronicsAndBooks. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Nitration and aromatic reactivity. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ResearchGate. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
Nitration of Aromatic Compounds. YouTube. [Link]
-
Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Digital Commons @ SPU. [Link]
-
significant dehalogenation in stille coupling. Reddit. [Link]
-
Optimizing the Ullmann coupling reaction efficiency on an oxide surface by metal atom addition. arXiv. [Link]
-
Direct oxidative nitration of aromatic sulfonamides under mild conditions. RSC Publishing. [Link]
-
Why nitration of biphenyl gives 2-nitrobiphenyl as major product? Chemistry Stack Exchange. [Link]
-
Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. ResearchGate. [Link]
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]
-
Aromatic nitration under various conditions. ResearchGate. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. American Chemical Society. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. Journal of the Chemical Society B: Physical Organic. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
-
4-Nitro-1,1'-biphenyl. PubChem. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rushim.ru [rushim.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Base and Solvent for Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing two of the most critical parameters in this reaction: the choice of base and solvent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot challenging reactions and rationalize your optimization strategy.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during Suzuki-Miyaura couplings, framed in a question-and-answer format to directly tackle your experimental challenges.
Q1: My reaction suffers from low or no conversion. How could the base or solvent be the cause?
Low conversion is a frequent issue stemming from several interconnected factors where the base and solvent play a central role.
-
Insufficient Base Strength or Solubility: The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[1][2][3][4] If the base is too weak or is insoluble in the reaction medium, this activation will be inefficient. For instance, an inorganic base like K₂CO₃ may have poor solubility in a purely organic solvent like toluene, hindering the reaction.
-
Poor Reagent Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid/ester, and the palladium catalyst complex. If any of these components have poor solubility, the reaction will be slow or incomplete.[5] For highly polar substrates, a solvent like DMF or acetonitrile might be more effective than toluene or THF.[6]
-
Catalyst Inhibition or Deactivation: The solvent and base can directly impact catalyst stability. Some solvents, especially at high temperatures, can degrade the catalyst or ligands. Furthermore, the choice of base is critical when substrates contain sensitive functional groups. For example, a primary amine on a substrate can coordinate to the palladium center, inhibiting its activity.[7]
-
Solvent Effects on Reaction Steps: Solvents can influence the rates of the individual steps in the catalytic cycle.[8][9]
-
Oxidative Addition: This step is often favored by electron-rich ligands. While less directly impacted by the solvent, solvent choice can influence ligand solubility and behavior.
-
Transmetalation: This is often the rate-limiting step and is heavily influenced by the base and the presence of water. Water can facilitate the formation of a μ-bridging hydroxy group between palladium and boron, accelerating this step.[10]
-
Reductive Elimination: This step is often promoted by bulky ligands. Solvents that coordinate too strongly to the palladium center can sometimes inhibit this final, product-forming step.
-
Q2: I'm observing significant side reactions like protodeboronation and homocoupling. How can I mitigate these by optimizing the base and solvent?
Side reactions are a clear indicator that your reaction conditions need refinement.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7][11] It effectively destroys your nucleophile.
-
Cause: This side reaction is often promoted by excess water, high temperatures, or harsh basic conditions.[5] Some boronic acids, particularly those with electron-withdrawing groups or certain heteroaryl structures, are highly susceptible.[10]
-
Solution:
-
Use Anhydrous Conditions: If protodeboronation is suspected, switch to an anhydrous solvent (e.g., dry dioxane or toluene) and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6]
-
Use a Milder Base: A very strong base can accelerate the decomposition of the boronic acid. Consider screening milder bases like NaHCO₃.[6]
-
Use a More Stable Boron Reagent: If the boronic acid is inherently unstable, consider converting it to a more robust boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[11][12]
-
-
-
Homocoupling: This is the self-coupling of your boronic acid to form a symmetrical biaryl byproduct.[11]
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[7][10]
-
Solution:
-
Thorough Degassing: This is the most critical step. Ensure your solvent and the entire reaction setup are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period) before adding the catalyst.[7][13]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[7]
-
-
Q3: My aryl halide is being dehalogenated instead of coupling. What is the role of the base and solvent in this side reaction?
Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom, another common and frustrating side reaction.[10][11]
-
Cause: This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source before it can undergo transmetalation.
-
Potential Hydride Sources:
-
Bases: Organic amine bases can sometimes act as hydride donors.
-
Solvents: Alcoholic solvents (e.g., EtOH, MeOH) or even THF under certain conditions can be sources of hydride.[10]
-
Water: Can be a source of protons that, combined with a reductant, leads to dehalogenation.
-
-
Solution:
Part 2: Frequently Asked Questions (FAQs)
Base Selection
Q4: How do I choose the right base for my Suzuki reaction?
The base has three primary roles: it activates the boronic acid, participates in the ligand exchange on the palladium center, and can accelerate the final reductive elimination step.[3][12] The choice depends on:
-
Substrate Compatibility: If your molecule contains base-sensitive groups (e.g., esters, ketones prone to enolization), a milder base like KF or K₂CO₃ is preferable to strong bases like NaOH or KOtBu.[1]
-
Reaction Kinetics: Stronger bases can sometimes accelerate a sluggish reaction, but also risk promoting side reactions.
-
Solubility: The base must have some solubility in the reaction medium. Cs₂CO₃ is known for its better solubility in organic solvents compared to K₂CO₃.[14]
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Type | pKa (of conjugate acid) | Typical Use & Characteristics |
|---|---|---|---|
| K₂CO₃ / Na₂CO₃ | Carbonate | ~10.3 | Most common first choice; mild, inexpensive. Often used with aqueous co-solvents.[6][14][15] |
| Cs₂CO₃ | Carbonate | ~10.3 | More soluble in organic solvents than K₂CO₃; often effective in difficult couplings.[16] |
| K₃PO₄ | Phosphate | ~12.3 | Stronger, non-nucleophilic base. Excellent for anhydrous conditions and for coupling with aryl chlorides.[11][14] |
| NaOH / KOH | Hydroxide | ~15.7 | Very strong bases. Can be effective but risk promoting side reactions and substrate degradation. |
| KF | Fluoride | ~3.2 | Mild base. Can activate boronic acids without hydrolyzing sensitive functional groups.[1] |
| KOtBu | Alkoxide | ~19 | Very strong, non-nucleophilic base. Used for challenging couplings but can cause side reactions. |
| Triethylamine (NEt₃) | Amine | ~10.7 | Organic base. Can be used but sometimes leads to dehalogenation or catalyst inhibition. |
Data compiled from multiple sources for illustrative purposes.[14]
Solvent Selection
Q5: What are the key factors to consider when selecting a solvent?
The solvent is not merely an inert medium; it actively influences reaction outcomes.[9] Key considerations include:
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction. Many Suzuki couplings require heat (80-110 °C) to proceed efficiently.[5]
-
Polarity and Solubility: The solvent must solubilize all reaction components. A mismatch in polarity can lead to a heterogeneous mixture and poor reaction rates.
-
Aprotic vs. Protic: Aprotic solvents (Toluene, Dioxane, DMF) are most common.[10] Protic solvents like alcohols or water are often used as co-solvents, especially with inorganic bases.[10][12]
-
Coordinating Ability: Solvents like DMF or acetonitrile can coordinate to the palladium center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting key steps.[8]
Table 2: Comparison of Common Solvents in Suzuki-Miyaura Coupling
| Solvent | Type | Boiling Point (°C) | Characteristics & Common Use |
|---|---|---|---|
| Toluene | Aromatic, Nonpolar | 111 | Excellent general-purpose solvent. Good for high-temperature reactions. Often used in a biphasic system with water.[10][12] |
| 1,4-Dioxane | Ether, Polar Aprotic | 101 | Very common, good solvating power. Often used with an aqueous base. Note: Forms peroxides.[6][10] |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | 66 | Good solvent but its low boiling point limits the reaction temperature.[6][10] |
| 2-Methyl-THF (2-MeTHF) | Ether, Polar Aprotic | 80 | A "greener" alternative to THF with a higher boiling point and better phase separation from water.[6][17] |
| N,N-Dimethylformamide (DMF) | Amide, Polar Aprotic | 153 | Excellent solvating power for polar substrates. High boiling point allows for high reaction temperatures.[10][12] |
| Cyclopentyl methyl ether (CPME) | Ether, Polar Aprotic | 106 | A safer, greener alternative to THF and Dioxane with a high boiling point and resistance to peroxide formation.[5][18] |
Q6: What are "green" solvent alternatives for Suzuki reactions?
In recent years, there has been a significant push to replace hazardous solvents.[9][18] For Suzuki couplings, excellent green alternatives include:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has a higher boiling point than THF and is more stable.[6]
-
Cyclopentyl Methyl Ether (CPME): Offers a high boiling point, low peroxide formation, and is hydrophobic, allowing for easy separation from water.[5][18]
-
Isopropyl Acetate (i-PrOAc): Identified as a recommended environmentally friendly solvent, particularly for couplings involving amides.[18][19]
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Base and Solvent Screening
This protocol provides a framework for systematically screening conditions using a 24-well reaction block, which is ideal for small-scale optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Solvents for screening (e.g., Toluene, Dioxane, 2-MeTHF, CPME)
-
Aqueous solution for biphasic systems (e.g., degassed water)
-
24-well reaction block with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aryl halide and boronic acid/ester to each well of the reaction block.
-
Base Addition: Add the designated solid base to each well.
-
Solvent Addition: Add the chosen solvent (e.g., 0.5 mL per well). If running aqueous conditions, add the organic solvent and degassed water in the desired ratio (e.g., 9:1).
-
Degassing: Seal the block and purge with inert gas for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst in a small amount of degassed solvent. Add the appropriate volume of this stock solution to each well under a positive flow of inert gas.
-
Reaction: Securely seal the reaction block. Place it on a preheated stirrer hotplate (e.g., 80-100 °C) and stir for the desired time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions (e.g., with water). Extract the product with an organic solvent (e.g., ethyl acetate), and analyze each well by TLC, LC-MS, or GC-MS to determine the relative conversion and identify the optimal conditions.
Part 4: Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle showing the key steps and the critical role of the base.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantics Scholar. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Palladium Cross-Coupling Catalyst Deactivation: A Technical Support Center
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for Palladium Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and preventative strategies to ensure the success and reproducibility of your catalytic reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and deactivation of palladium catalysts.
Q1: My reaction mixture turned black, and the reaction has stalled. What's happening?
A1: The formation of a black precipitate is a tell-tale sign of catalyst deactivation, specifically the formation of "palladium black".[1][2][3] This occurs when the catalytically active, soluble Pd(0) species agglomerate into larger, inactive palladium metal particles that precipitate out of the solution.[2][3] This process is often irreversible under typical reaction conditions and effectively halts your catalytic cycle.
Q2: What are the primary causes of palladium black formation?
A2: Several factors can trigger the agglomeration of Pd(0) into palladium black:
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.[1][3] It's recommended to use the lowest temperature that still allows for a reasonable reaction rate.[3]
-
Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the Pd(0) center.[4][5] If the ligand dissociates, the "naked" palladium atoms are free to aggregate.[2][3] This can be due to a low ligand-to-palladium ratio or ligand degradation.[1]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[3][6]
Q3: Can impurities in my reagents poison the catalyst?
A3: Absolutely. Palladium catalysts are sensitive to various impurities that can act as poisons by blocking the active sites.[7] Common culprits include sulfur compounds (like thiols), halides, and even certain nitrogen-containing heterocycles.[7][8] It is crucial to use high-purity reagents and solvents to avoid this mode of deactivation.[7]
Q4: How does the choice of ligand affect catalyst stability?
A4: The ligand is arguably one of the most critical components for maintaining a stable and active catalyst.[4][9]
-
Steric Bulk and Electron-Donating Properties: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are known to form more stable complexes with palladium.[3][4] The steric hindrance helps prevent the close approach and aggregation of palladium centers, while strong electron donation stabilizes the metal center.[9]
-
Chelation: Bidentate (or chelating) ligands, such as DPPF and Xantphos, bind to the palladium center at two points, creating a more rigid and stable complex compared to their monodentate counterparts.[2][10] This increased stability reduces the likelihood of ligand dissociation.[2]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium cross-coupling reactions.
Issue 1: Low or No Conversion
Your reaction has been running for the expected duration, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of starting material remaining.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
-
If Palladium Black is Observed: This indicates catalyst aggregation.[1]
-
Lower the reaction temperature: High temperatures can promote catalyst decomposition.[3]
-
Increase the ligand-to-palladium ratio: An excess of ligand can help stabilize the active Pd(0) species in solution.[1][2] Ratios from 2:1 to 4:1 (ligand:Pd) can be beneficial.[1]
-
Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands or chelating ligands like dppf to enhance catalyst stability.[2][4]
-
-
If the Reaction is Sluggish with No Precipitation:
-
Verify Reagent Purity: Impurities, especially water and oxygen, can be detrimental. Ensure all solvents are anhydrous and properly degassed.[3][11] Run a control reaction with high-purity reagents to diagnose potential poisoning.[7]
-
Check the Base: The choice and quality of the base are critical. Ensure it is finely powdered for better solubility and that it is strong enough for the specific coupling reaction.[1][2] For instance, a switch from K₂CO₃ to a more soluble and stronger base like Cs₂CO₃ might be necessary.[1]
-
Re-evaluate Catalyst System: For challenging substrates, such as aryl chlorides, a more active catalyst system with electron-rich, bulky ligands may be required to facilitate the oxidative addition step.[3][9]
-
Issue 2: Formation of Homocoupling Byproducts
You are observing significant formation of products derived from the coupling of two identical partners (e.g., Ar-Ar from Ar-X).
Primary Cause: Homocoupling is often promoted by the presence of oxygen.[11] It can also be a sign that the transmetalation step is slow compared to side reactions.
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure that solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[3][11] A simple sparge may not be sufficient.[11]
-
Use of Reducing Agents: In some cases, adding a mild reducing agent can suppress homocoupling by minimizing the concentration of Pd(II) species that can participate in unwanted side reactions.[12][13]
-
Optimize Reaction Conditions: Adjusting the base, solvent, or temperature can alter the relative rates of the desired cross-coupling versus the undesired homocoupling.[2]
Part 3: Preventative Measures & Best Practices
Proactive measures during reaction setup are the most effective way to prevent catalyst deactivation.
Experimental Protocol: Standard Air-Sensitive Reaction Setup
This protocol outlines the best practices for setting up a palladium-catalyzed cross-coupling reaction to minimize deactivation.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove residual moisture.
-
Inert Atmosphere: Assemble the reaction flask with a stir bar and seal with a septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[1][11]
-
Reagent Addition: Add all solid reagents (aryl halide, coupling partner, base, and palladium precatalyst/ligand) to the flask under a positive flow of inert gas.
-
Solvent Degassing & Addition: Use a properly degassed anhydrous solvent.[3] Add the solvent to the reaction flask via a syringe or cannula.
-
Execution: Heat the reaction to the desired temperature with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots for analysis.
Visualization of Deactivation Pathways:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
Welcome to the technical support center for the purification of 1-(benzyloxy)-3-(4-nitrophenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this diaryl ether. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Understanding the Molecule and Potential Impurities
This compound is an unsymmetrical diaryl ether containing a nitro group, which significantly influences its chemical properties. The presence of the electron-withdrawing nitro group makes the molecule polar and susceptible to certain side reactions during synthesis, primarily through Williamson ether synthesis or Ullmann condensation.
Common impurities can include unreacted starting materials such as 3-nitrophenol and benzyl bromide (from Williamson synthesis) or an aryl halide and a phenol (from Ullmann condensation), as well as side products from competing reactions.
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Initial Work-up and Extraction
Q1: My crude product is a dark, oily residue after the initial work-up. What are the likely causes and how should I proceed?
A1: A dark, oily crude product often indicates the presence of colored impurities, residual solvent, or side products. The nitro group can contribute to color, but a very dark appearance may suggest degradation or the presence of phenolic impurities that have oxidized.
-
Expert Insight: Before proceeding to more complex purification methods, a thorough aqueous work-up is crucial. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove any unreacted 3-nitrophenol as its more water-soluble phenoxide salt. This is a critical first step to simplify the subsequent purification. Follow this with a brine wash to aid in the removal of water from the organic layer.
Thin Layer Chromatography (TLC) Analysis
Q2: What is a good starting point for a TLC solvent system to monitor the purification of this compound?
A2: Due to the polar nitro group and the ether linkage, this compound is a moderately polar compound. A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Recommended Starting Ratios:
-
Hexane:Ethyl Acetate (4:1 v/v)
-
Hexane:Ethyl Acetate (9:1 v/v)
-
-
Visualization: The aromatic rings in the molecule allow for easy visualization under UV light at 254 nm. For more specific detection of the nitro group, specialized TLC stains can be used. For instance, the reduction of the nitro group to an amine on the TLC plate followed by diazotization and coupling with a dye-forming reagent can produce a colored spot.[1]
Table 1: Recommended TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate | Allows for fine-tuning of polarity to achieve optimal separation. |
| Visualization | UV light (254 nm) | Non-destructive and effective for aromatic compounds. |
Flash Column Chromatography
Q3: I'm having difficulty separating my product from a close-running impurity during column chromatography. What can I do to improve the separation?
A3: Poor separation on a silica gel column is a common challenge. This can be due to an inappropriate solvent system, column overloading, or the impurity having very similar polarity to the product.
-
Protocol 1: Purification by Flash Column Chromatography
-
TLC Optimization: First, optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the desired product. This Rf range typically provides the best separation in flash chromatography.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and pack the column without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. For less soluble compounds, dry loading onto a small amount of silica gel is recommended.
-
Elution: Begin elution with the optimized mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Troubleshooting Poor Separation:
-
Solvent System: If the spots are too close, try a less polar solvent system (increase the proportion of hexane). A shallower polarity gradient can also improve separation.
-
Alternative Solvents: Consider replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone to alter the selectivity of the separation.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution.
-
Diagram 1: Workflow for Flash Chromatography Purification
Caption: A typical workflow for purifying this compound using flash column chromatography.
Crystallization/Recrystallization
Q4: My product appears pure by TLC after column chromatography, but the yield is low upon crystallization. How can I improve my recovery?
A4: Low recovery during crystallization or recrystallization can be due to several factors, including the choice of solvent, the cooling rate, and the initial purity of the material.
-
Expert Insight: The key to successful recrystallization is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For a moderately polar compound like this compound, single solvents like ethanol, isopropanol, or ethyl acetate, or a two-solvent system like ethanol/water or ethyl acetate/hexane are good starting points. A related compound, 1-benzyloxy-4-nitrobenzene, has been successfully recrystallized from ethanol.[2]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
-
Troubleshooting Low Recovery:
-
Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.
-
"Oiling Out": If the product separates as an oil, try using a lower boiling point solvent or a more dilute solution.
-
Diagram 2: Decision Tree for Recrystallization Solvent Selection
Caption: A logical decision-making process for selecting an appropriate solvent for recrystallization.
References
- PrepChem. (n.d.). Synthesis of (2,5-Dimethyl-3-nitrophenyl)-benzyl ether.
- Chutke, N. L., Lanjewar, R. B., & Lanjewar, M. R. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- Google Patents. (n.d.).
- University of California, Los Angeles. (n.d.).
- Professor Dave Explains. (2020, January 10).
- National Center for Biotechnology Information. (n.d.). Benzyl 3-nitrophenyl ether. PubChem.
- Phenomenex. (2025, June 6).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of 1-(Benzyloxy)-3-(chloromethyl)benzene.
- Supporting Information for Palladium-Catalyzed Cross-Coupling of (Hetero)
- NIST. (n.d.). Benzyl 3-nitrophenyl ether. NIST WebBook.
- ChemicalBook. (n.d.). BENZYL-(3-NITRO-PHENYL)-AMINE synthesis.
- National Center for Biotechnology Information. (n.d.). p-(Benzyloxy)nitrobenzene. PubChem.
- Muhammad, S. A., et al. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
- Ilangovan, A., et al. (n.d.). 1-Benzyloxy-4-nitrobenzene.
- BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26).
- BenchChem. (n.d.). Purification of 4-(Hexyloxy)
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
- Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III).
- Echemi. (n.d.). 1-(Benzyloxy)-3-(3-nitrophenyl)benzene.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Chemsrc. (2024, January 8). 1,3,5-tris(3-nitrophenyl)benzene.
- BenchChem. (n.d.). Challenges in the column chromatography purification of 1-(4-Nitrophenyl)propane-1,2,3-triol.
Sources
Technical Support Center: Stability of Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for boronic acid stability. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve reaction yields, ensure reproducibility, and maintain the integrity of your valuable reagents.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Problem 1: My Suzuki-Miyaura reaction has a low or no yield, and I suspect my boronic acid is the issue.
This is the most common issue encountered and can often be traced back to the degradation of the boronic acid before or during the reaction. There are three primary degradation pathways.
Probable Cause A: Protodeboronation
Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your starting material.[1] This side reaction is often accelerated by the very conditions needed for the cross-coupling itself—namely, the presence of base and heat.[1][2][3]
Mechanism Insight: The reaction can be catalyzed by acid or, more commonly in Suzuki couplings, by a base. The base-catalyzed pathway involves the formation of a boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in a rate-limiting step.[1][4] Certain structures, especially electron-deficient or heteroaromatic boronic acids (e.g., 2-pyridyl boronic acid), are notoriously susceptible to this process.[1][3]
Solutions:
-
Use a Milder Base: Strong bases can accelerate decomposition. Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF, particularly for sensitive substrates.[5]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative like a pinacol ester (Bpin), N-methyliminodiacetic acid (MIDA) ester, or a potassium trifluoroborate salt.[2][5][6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the free, unstable acid low at any given moment.[2][7][8]
-
Employ Anhydrous Conditions: For highly sensitive boronic acids, rigorously dried solvents and reagents can suppress protodeboronation by removing the primary proton source.[5]
-
Control Temperature: Run the reaction at the lowest temperature that affords a reasonable rate to minimize the rate of decomposition.[5]
Probable Cause B: Oxidative Degradation
The boronic acid moiety can be oxidized, cleaving the C-B bond to form an alcohol (phenol in the case of aryl boronic acids) or leading to homocoupling of the boronic acid (Ar-Ar).[3][9] This is often mediated by dissolved oxygen in the reaction mixture, sometimes in concert with the palladium catalyst.[3]
Solutions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) throughout the entire setup and reaction time.[5]
-
Use a Pd(0) Pre-catalyst: Pd(II) sources can sometimes promote homocoupling as they are reduced to the active Pd(0) state.[3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this side reaction.
Probable Cause C: Boroxine Formation
Aryl boronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[10][11][12] This dehydration process liberates water and can alter the stoichiometry and solubility of your reagent. While boroxines are often competent in cross-coupling, their formation complicates accurate measurement and can sometimes lead to slower or incomplete reactions.[3][10][13]
Solutions:
-
Use Boronic Esters: As mentioned, using boronic esters (like pinacol esters) completely avoids the issue of boroxine formation.[12][14]
-
Ensure Proper Stoichiometry: If using a boronic acid that is partially or fully converted to its boroxine, be aware that the molecular weight has changed. This can lead to inadvertently adding less than the desired molar equivalent. It is often practical to assume the boronic acid exists as the boroxine and measure accordingly, or to use a slight excess (1.2-1.5 equivalents).
-
Add Water: In some anhydrous systems, the presence of the boroxine can be detrimental. The deliberate addition of a small amount of water can shift the equilibrium back toward the monomeric boronic acid, which may be the more active species for transmetalation.[10]
Problem 2: My reaction is not reproducible. Sometimes it works, and sometimes it doesn't.
This common issue often points to the variable quality of the boronic acid reagent, which can degrade upon storage.
Probable Cause: Improper Storage and Handling
Boronic acids are sensitive to air (oxygen) and moisture.[14] Storing them improperly can lead to a gradual accumulation of all the degradation products mentioned above (protodeboronated arene, phenol, and boroxine). A bottle that worked perfectly when new may contain significantly less active reagent after months on the shelf.
Solutions:
-
Best Storage Practices:
-
Temperature: Store boronic acids at a consistent, cool room temperature (15–25°C / 59–77°F) or refrigerated, as specified by the manufacturer.[15] Avoid heat sources and direct sunlight.[15]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). For long-term storage, consider a desiccator or a glovebox.
-
Container: Always keep the container tightly sealed to prevent exposure to moisture and air.[15][16]
-
-
Assess Reagent Quality Before Use:
-
Visual Inspection: Check for changes in color or texture. Caking or clumping can indicate moisture absorption.[17]
-
Analytical Check: Before a critical reaction, it is wise to check the purity of the boronic acid. This can be done via ¹H or ¹¹B NMR spectroscopy to look for impurities or by LC-MS to get a quantitative purity assessment.[18]
-
-
Purchase Smaller Quantities: If you are not a frequent user, purchase smaller quantities of boronic acids to ensure you are always working with a fresh supply.
Section 2: Visual Guides & Workflows
The Boronic Acid Degradation Cycle
This diagram illustrates the main pathways by which a boronic acid can decompose, leading to inactive species in a cross-coupling reaction.
Caption: Decision tree for troubleshooting Suzuki reactions.
Section 3: Key Experimental Protocols
Protocol 1: Quality Assessment of Boronic Acid Reagent via ¹H NMR
This quick check can save significant time by verifying the integrity of your starting material.
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a distinct, well-resolved peak (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Integrate the peaks corresponding to your boronic acid against the internal standard to quantify its purity.
-
Look for the appearance of new aromatic signals corresponding to the protodeboronated byproduct (Ar-H).
-
A broad peak around 4-6 ppm (in DMSO-d₆) can indicate the B-OH protons; its integration relative to the aromatic protons can give a rough idea of hydration or boroxine formation, although this peak can be variable.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid
This protocol incorporates best practices to minimize degradation.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (e.g., MIDA boronate, 1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv). [5]2. Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove atmospheric oxygen.
-
Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. The concentration is typically 0.1-0.2 M relative to the limiting reagent. [5]4. Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand. [5]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. [5]
Section 4: Frequently Asked Questions (FAQs)
Q1: What are boroxines and are they bad for my reaction? A1: Boroxines are stable, cyclic trimers formed from the dehydration of three boronic acid molecules. [10][11]They are not necessarily "bad," as they are often competent coupling partners in Suzuki reactions. [3]However, their formation means your "boronic acid" is a mixture of the monomer and the trimer, which complicates accurate weighing and can affect reaction kinetics. [10]For consistency, using a boronic ester derivative is recommended to avoid this variable. [14] Q2: How should I properly store my boronic acids? A2: Store them in a tightly sealed container to protect from moisture and air. [15][16]Keep them in a cool, dry place away from direct sunlight and heat. [15]For sensitive boronic acids, storage under an inert atmosphere (in a glovebox or a sealed flask backfilled with argon) and in a desiccator is highly recommended. [17][19] Q3: Can I use an old bottle of boronic acid? How do I know if it's still good? A3: You can, but with extreme caution. The older the bottle and the more frequently it has been opened, the higher the chance of significant degradation. Before using an old reagent in a valuable synthesis, you should assess its purity. The best way is through an analytical technique like NMR or LC-MS. [18]A melting point determination can also be a quick, albeit less definitive, check against the literature value.
Q4: My boronic acid is a heteroaryl boronic acid and my yields are always low. Why? A4: Many heteroaryl boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid (like 2-pyridyl) or electron-deficient rings, are highly prone to protodeboronation. [2][3]The degradation can be very rapid under basic Suzuki conditions. For these substrates, it is almost mandatory to use a more stable derivative like a MIDA boronate, trifluoroborate salt, or a specially designed stable complex like a DABO boronate. [2][14][20]These "slow-release" strategies are designed specifically for these challenging substrates. [2][7] Q5: Why is the choice of base so critical for stability? A5: The base plays a dual role. It is required to activate the boronic acid for transmetalation with the palladium center. [6][21]However, the base also promotes the formation of the boronate species ([ArB(OH)₃]⁻), which is the key intermediate in the base-catalyzed protodeboronation pathway. [1][4]Therefore, a careful balance is needed. The base must be strong enough to facilitate the catalytic cycle but not so harsh that it causes rapid decomposition of the starting material. This is why screening bases is a critical part of optimizing a difficult Suzuki-Miyaura coupling.
References
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley. Retrieved January 15, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Boronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH. Retrieved January 15, 2026, from [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (2015). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. Retrieved January 15, 2026, from [Link]
-
Corrosive Storage Guidelines. (n.d.). University of California, Santa Cruz. Retrieved January 15, 2026, from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. Retrieved January 15, 2026, from [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B?. (2023). Blog. Retrieved January 15, 2026, from [Link]
-
Borate handling and storage. (n.d.). U.S. Borax. Retrieved January 15, 2026, from [Link]
-
Boronic Acid. (2021). Borates Today. Retrieved January 15, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. (2022). Reddit. Retrieved January 15, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Chemical Storage Guide. (n.d.). University of California, Berkeley. Retrieved January 15, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 15, 2026, from [Link]
-
15 Tips for Storing Acids in Your Laboratory. (2023). Post Apple Scientific. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC. Retrieved January 15, 2026, from [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2015). Accounts of Chemical Research. Retrieved January 15, 2026, from [Link]
-
Boronic Acid-based approach for separation and immobilization of glycoproteins and its application in sensing. (2013). PubMed. Retrieved January 15, 2026, from [Link]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Boronic Acid | Borates Today [borates.today]
- 12. 硼酸及其衍生物 [sigmaaldrich.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. laballey.com [laballey.com]
- 16. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 17. borax.com [borax.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. wichita.edu [wichita.edu]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling with Electron-Withdrawing Groups
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically related to the use of substrates bearing electron-withdrawing groups (EWGs). We will delve into the mechanistic implications, provide solutions to common problems, and offer detailed protocols to enhance the success of your experiments.
The Double-Edged Sword: Understanding EWGs in Suzuki Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, but its efficiency is deeply tied to the electronic properties of the coupling partners. Electron-withdrawing groups can be both beneficial and detrimental, depending on which partner they are attached to. An EWG on the electrophile (the aryl halide) accelerates the reaction, while an EWG on the nucleophile (the organoboron reagent) typically slows it down. This guide will help you navigate this electronic dichotomy.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of electron-withdrawing groups in the Suzuki-Miyaura catalytic cycle.
Q1: How does an electron-withdrawing group on my aryl halide (Ar-X) affect the reaction rate?
A: An electron-withdrawing group on the aryl halide is generally beneficial and accelerates the reaction. This is because it facilitates the rate-determining step for many Suzuki couplings: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The EWG makes the carbon atom of the C-X bond more electrophilic (electron-poor), rendering it more susceptible to attack by the electron-rich Pd(0) complex.[2][3] Therefore, aryl halides with EWGs in the ortho or para positions show increased reactivity compared to those with electron-donating groups.[4]
Q2: Why does my reaction fail or give low yields when my boronic acid contains a strong electron-withdrawing group?
A: This is a common and expected challenge. The primary issue lies in the transmetalation step of the catalytic cycle. An electron-withdrawing group on the aryl boronic acid decreases the nucleophilicity of the aryl group that needs to be transferred from the boron atom to the palladium center.[5][6] This slowdown can be so significant that transmetalation becomes the new rate-determining step, leading to low conversion and poor yields. Furthermore, electron-deficient boronic acids are often more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[7]
Q3: Can the rate-determining step of the Suzuki coupling change?
A: Absolutely. The electronic nature of the substrates dictates which step of the catalytic cycle is the slowest (the rate-determining step, or RDS).
-
For electron-rich aryl halides , oxidative addition is slow and is typically the RDS.
-
When using electron-deficient aryl halides , oxidative addition becomes very fast. The RDS can then shift to transmetalation, especially if the boronic acid is also electron-deficient or sterically hindered.[5]
Understanding this shift is critical for effective troubleshooting. If your reaction with an electron-deficient halide is failing, you should focus on optimizing the transmetalation step rather than the oxidative addition.
Q4: What is protodeboronation and why is it more common with electron-deficient boronic acids?
A: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[7] This process is often accelerated by high temperatures and strong bases. Electron-deficient boronic acids are particularly prone to this side reaction because the EWG makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to protonolysis.[7][8]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the catalytic cycle and highlights where electron-withdrawing groups exert their main influence.
Caption: The Suzuki-Miyaura catalytic cycle with points of influence for EWGs.
Troubleshooting Guides
This section provides structured, cause-and-effect troubleshooting for specific experimental problems.
Problem 1: Low yield or no reaction with an ELECTRON-DEFICIENT BORONIC ACID.
This is the most common challenge. The slow transmetalation step is the likely culprit.
Troubleshooting Workflow
Caption: Stepwise troubleshooting for couplings with electron-deficient boronic acids.
Parameter Optimization Tables
Table 1: Ligand Selection Guide for Challenging Couplings
| Ligand Name | Class | Key Characteristics | Recommended Use Case with EWGs |
| PPh₃ | Simple Phosphine | Basic, versatile, but often inefficient for difficult couplings. | Initial screening only; quickly move to advanced ligands if issues arise. |
| SPhos / XPhos | Buchwald Ligands | Very electron-rich and bulky.[8][9] | Excellent for promoting both oxidative addition and transmetalation. Ideal for electron-deficient boronic acids. |
| P(t-Bu)₃ | Alkylphosphine | Extremely electron-rich, sterically demanding. | Very effective but can be air-sensitive. Use with pre-catalysts. Good for slow transmetalation.[1] |
| Pd(dppf)Cl₂ | Pre-catalyst | Ferrocenyl-based bidentate ligand. | A robust, general-purpose catalyst, but may be less effective than Buchwald systems for highly deactivated boronic acids.[7] |
Table 2: Recommended Base & Solvent Starting Conditions
| Substrate Challenge | Recommended Base | Recommended Solvent System | Rationale |
| Electron-Deficient Boronic Acid | K₃PO₄ or Cs₂CO₃ | Dioxane / H₂O (e.g., 10:1) | Stronger bases are needed to form the active boronate 'ate' complex, enhancing nucleophilicity for transmetalation.[7][10] |
| Base-Sensitive Functional Groups | K₂CO₃ or KF | Toluene or THF / H₂O | Milder bases prevent decomposition of sensitive groups on either coupling partner.[9][11] |
| Protodeboronation is High | K₃PO₄ (anhydrous) | 2-MeTHF or Toluene (anhydrous) | Anhydrous conditions can suppress the protodeboronation side reaction.[9] |
Problem 2: Significant Dehalogenation of an ELECTRON-DEFICIENT ARYL HALIDE.
While EWGs on aryl halides promote the desired oxidative addition, they also increase the likelihood of hydrodehalogenation (replacement of -X with -H), a side reaction that consumes starting material.[8]
Q: What causes dehalogenation and how can I stop it?
A: Dehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species. This unwanted species can arise from reactions with the base, solvent (especially alcohols), or trace water.[8]
Solutions:
-
Optimize the Base: Avoid strong alkoxide bases (e.g., NaOtBu) if possible. Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases, which are less likely to generate Pd-H species.[8]
-
Change the Solvent: Use aprotic solvents like dioxane, THF, or toluene. Avoid alcohol co-solvents if dehalogenation is a major issue.[8]
-
Select the Right Ligand: Bulky, electron-rich ligands like SPhos or XPhos can promote the desired reductive elimination to form the product faster than the undesired dehalogenation pathway.[8]
-
Control Water Content: While a small amount of water is often beneficial, excessive amounts can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dry. In aqueous systems, try varying the water ratio.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a robust starting point for difficult couplings and emphasizes the need for an inert atmosphere.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, to make a 0.1 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the powdered base.[7]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, degas the final reaction mixture by bubbling argon through the solution for 5-10 minutes.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Struggling with Suzuki Reaction. Reddit r/Chempros.[Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.[Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.[Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.[Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate.[Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2][3] In this specific synthesis, the key fragments are 1-(benzyloxy)-3-bromobenzene and 4-nitrophenylboronic acid.
The overall synthetic strategy can be visualized as follows:
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Starting Materials
Q1: What are the common synthetic routes for the starting materials?
A1:
-
1-(Benzyloxy)-3-bromobenzene: This is typically prepared via a Williamson ether synthesis from 3-bromophenol and benzyl bromide, often using a base like potassium carbonate in a solvent such as acetone or ethanol.[4][5]
-
4-Nitrophenylboronic acid: A common method involves the diazotization of 4-nitroaniline followed by a borylation reaction.[6][7] Alternative routes starting from p-nitrophenyl bromide are also described.[6]
Q2: How critical is the purity of the starting materials for the Suzuki coupling reaction?
A2: The purity of your starting materials is paramount for a successful and reproducible scale-up. Impurities in the boronic acid, such as boric acid or other boronic species, can affect the stoichiometry and lead to side reactions.[8] Similarly, impurities in the aryl bromide can lead to the formation of undesired byproducts that may be difficult to remove.
Suzuki-Miyaura Coupling Reaction
Q3: Which palladium catalyst and ligands are recommended for this coupling?
A3: A variety of palladium catalysts can be effective. For laboratory-scale synthesis, Pd(PPh₃)₄ is a common choice. For scale-up, more robust and efficient pre-catalysts like Pd(dppf)Cl₂ or palladium acetate with a suitable phosphine ligand (e.g., SPhos, XPhos) are often preferred to achieve lower catalyst loadings and better turnover numbers. The choice of ligand is critical and can influence reaction rate and selectivity.[2]
Q4: What is the role of the base in the Suzuki coupling, and which one should I use?
A4: The base is crucial for the transmetalation step of the catalytic cycle.[9] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The choice of base can depend on the solvent system and the specific substrates. For this reaction, an aqueous solution of a carbonate base is a good starting point.
Q5: What are the typical solvent systems for this reaction?
A5: The Suzuki reaction is often carried out in a biphasic mixture of an organic solvent and water.[1] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[1] The presence of water is often beneficial for dissolving the inorganic base.
Work-up and Purification
Q6: How can I effectively remove the palladium catalyst after the reaction?
A6: Residual palladium in the final product is a significant concern, especially in pharmaceutical applications.[10][11] Common methods for palladium removal include:
-
Aqueous work-up: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine.
-
Activated carbon treatment: Stirring the crude product solution with activated carbon.
-
Metal scavengers: Using functionalized silica or polymers designed to bind palladium.[12]
-
Crystallization: Often, a well-designed crystallization process can significantly reduce palladium levels.[13]
Q7: What is the best method for purifying the final product on a large scale?
A7: Recrystallization is generally the most scalable and cost-effective method for purifying solid compounds.[14] Finding a suitable solvent or solvent system is key. Common solvents for recrystallization of diaryl ethers include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), often in combination with an anti-solvent like hexanes.[15][16] If crystallization is not effective, column chromatography may be necessary, but this is less desirable for large-scale production due to cost and solvent usage.
III. Troubleshooting Guide
Problem 1: Low or Incomplete Conversion in the Suzuki Coupling Reaction
| Potential Root Cause | Proposed Solution & Scientific Rationale |
| Inactive Catalyst | Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst.[9][13] Use freshly opened or properly stored catalyst and ligands. Rationale: The active Pd(0) species is susceptible to oxidation. |
| Insufficient Base | Solution: Use a sufficient excess of base (typically 2-3 equivalents). Ensure the base is of good quality and has not absorbed excessive moisture or carbon dioxide from the air. Rationale: The base is consumed stoichiometrically during the reaction. |
| Poor Solubility of Reagents | Solution: Adjust the solvent system. A co-solvent may be needed to ensure all components are sufficiently soluble at the reaction temperature. Rationale: Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
| Low Reaction Temperature | Solution: Increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C).[13] Rationale: Higher temperatures increase the reaction rate. |
| Decomposition of Boronic Acid | Solution: Boronic acids can be unstable, especially at high temperatures. Consider using a more stable boronate ester (e.g., a pinacol ester). Add the boronic acid to the reaction mixture at the reaction temperature rather than heating it with the other components from the start. Rationale: Boronate esters are often more robust than the corresponding boronic acids.[2] |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Root Cause | Proposed Solution & Scientific Rationale |
| Homocoupling of Boronic Acid (4,4'-dinitrobiphenyl) | Presence of Oxygen | Solution: Thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. Rationale: Oxygen can promote the oxidative homocoupling of the boronic acid.[17] |
| Debromination of 1-(Benzyloxy)-3-bromobenzene | Side reaction of the catalyst | Solution: This can sometimes occur, especially with prolonged reaction times or at very high temperatures. Optimize the reaction time and temperature to favor the desired cross-coupling. |
| Formation of Phenol from Aryl Bromide | Reaction with Hydroxide | Solution: If using a strong base like NaOH or KOH, especially at high temperatures, nucleophilic aromatic substitution can occur. Consider using a weaker base like K₂CO₃ or K₃PO₄. Rationale: Carbonate and phosphate bases are generally less nucleophilic than hydroxide. |
Problem 3: Difficulties with Product Isolation and Purification
| Issue | Potential Root Cause | Proposed Solution & Scientific Rationale |
| Product Oiling Out During Crystallization | Solvent system is not optimal; high impurity levels | Solution: Screen a wider range of crystallization solvents and solvent/anti-solvent combinations.[14] Consider a pre-purification step, such as a silica gel plug or treatment with activated carbon, to remove impurities that may be inhibiting crystallization. Rationale: Impurities can act as "crystal poisons." |
| Persistent Color in the Final Product | Residual palladium species or colored organic impurities | Solution: Treat the crude product with a palladium scavenger.[10][11][12] If the color is from organic impurities, consider an additional wash step in the work-up or treatment with activated carbon. Rationale: Palladium colloids can be highly colored. |
| Low Yield After Purification | Product loss during work-up or crystallization | Solution: Optimize the work-up procedure to minimize the number of transfers and extractions. For crystallization, carefully control the cooling rate and final temperature to maximize recovery. Rationale: Slow cooling generally leads to larger crystals and higher purity, but may decrease the overall yield. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the scale-up synthesis.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxy)-3-bromobenzene
-
To a stirred solution of 3-bromophenol (1.0 eq.) in acetone (approx. 10 mL per gram of phenol) is added potassium carbonate (2.0-3.0 eq.).[4]
-
Benzyl bromide (1.1 eq.) is added, and the mixture is heated to reflux for 4-15 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.[4][5]
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization if necessary.[5]
Protocol 2: Scale-up Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for your specific equipment and scale.
-
To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 1-(benzyloxy)-3-bromobenzene (1.0 eq.), 4-nitrophenylboronic acid (1.1-1.2 eq.), and a suitable solvent system (e.g., toluene/water 4:1).
-
Begin vigorous stirring and sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
In a separate vessel, prepare a solution of the base (e.g., K₂CO₃, 2.5 eq.) in water. Degas this solution as well.
-
Add the degassed base solution to the reactor.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.5 mol%).
-
Heat the reaction mixture to 85-95 °C and maintain for 4-24 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous layer. Wash the organic layer with water and then brine.
-
The crude product in the organic solvent can then be taken forward for palladium removal and purification.
V. References
-
Benchchem. Synthesis routes of 4-Nitrophenylboronic acid. Available from:
-
ChemicalBook. 4-Nitrophenylboronic acid synthesis. Available from:
-
ChemicalBook. 3-BENZYLOXYBROMOBENZENE synthesis. Available from:
-
Biotage. How to Remove Palladium in three easy steps. (2023-01-20). Available from:
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. (2025-08-18). Available from:
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025-12-10). Available from:
-
Si-Novation. Removal of Residual Palladium from API. Available from:
-
Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016-01-01). Available from:
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. Available from:
-
Inopsys. A sustainable approach for removal of an Active Pharmaceutical Ingredient (API). Available from:
-
ECHEMI. 53087-13-1, 1-Benzyloxy-3-bromobenzene Formula. Available from:
-
ResearchGate. Preparation of 4‐nitrophenylboronic acid (4). Available from:
-
Wikipedia. Suzuki reaction. Available from:
-
Mol-Instincts. 4-nitrophenylboronic acid - 24067-17-2 - Structure, Synthesis, Properties. Available from:
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025-09-22). Available from:
-
Sigma-Aldrich. 4-Nitrophenylboronic acid >= 95.0 24067-17-2. Available from:
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available from:
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018-04-04). Available from:
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from:
-
Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available from:
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from:
-
SINOPEG. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available from:
-
Google Patents. US5288922A - Process of preparing diaryl ethers over a dealuminated zeolite catalyst. Available from:
-
Taylor & Francis Online. Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Available from:
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Available from:
-
Alfa Chemistry. Synthesis of Bromobenzene. Available from:
-
ResearchGate. Three different types of chirality-driven crystallization within the series of uniformly substituted phenyl glycerol ethers | Request PDF. (2025-08-09). Available from:
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). Available from:
-
ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Available from:
-
NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from:
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). Available from: _
-
PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available from:
-
University of Rochester. How to Grow Crystals. Available from:
-
Tokyo Chemical Industry (India) Pvt. Ltd. 1-Benzyloxy-3-bromobenzene 53087-13-1. Available from:
-
ResearchGate. (PDF) 1-Benzyloxy-4-nitrobenzene. Available from:
-
Google Patents. WO2013181238A1 - Catalytic dehydration of aryl alcohols to diaryl ethers. Available from:
-
Benchchem. challenges in the scale-up synthesis of 1,3,5-Tri(4-acetylphenyl)benzene. Available from:
-
NIH. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available from:
-
Regeneron ISEF 2025. CHEM027 - Synthesis of 1,3,5-Tricyclopheptyl Benzene. Available from:
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
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- 12. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
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- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, meticulous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(benzyloxy)-3-(4-nitrophenyl)benzene, a diaryl ether with significant potential in medicinal chemistry. We will dissect the expected spectral features, compare it with a structurally related alternative, and provide a robust experimental protocol for acquiring high-quality data.
Understanding the Molecular Landscape: Predicting the ¹H NMR Spectrum
The structure of this compound dictates a complex and informative ¹H NMR spectrum. The molecule consists of three key fragments: a central 1,3-disubstituted benzene ring, a benzyloxy group (-OCH₂Ph), and a 4-nitrophenyl group. The interplay of electron-donating and electron-withdrawing effects of these substituents governs the chemical shifts of the aromatic protons.[1][2]
A. The Benzyloxy Group: The benzylic protons (-CH₂-) are expected to appear as a singlet, typically in the range of 5.0-5.2 ppm.[3] The protons of the attached phenyl ring will likely resonate around 7.3-7.5 ppm, appearing as a multiplet.
B. The 4-Nitrophenyl Group: This moiety presents a classic AA'BB' system due to the strong electron-withdrawing nature of the nitro group.[4] The protons ortho to the nitro group are significantly deshielded and are expected to appear as a doublet around 8.2-8.3 ppm. The protons meta to the nitro group will also be a doublet but at a slightly higher field, around 7.6-7.7 ppm.
C. The Central 1,3-Disubstituted Benzene Ring: The substitution pattern on this central ring leads to four distinct aromatic protons. The benzyloxy group is electron-donating, causing an upfield shift (shielding) of the ortho and para protons relative to benzene (7.33 ppm).[1][2] Conversely, the 4-nitrophenyl group is electron-withdrawing, leading to a downfield shift (deshielding). The precise chemical shifts and coupling patterns will be a composite of these effects.
Comparative Spectral Analysis: this compound vs. 1-Benzyloxy-4-nitrobenzene
To highlight the spectral nuances of our target molecule, a comparison with the structurally similar 1-benzyloxy-4-nitrobenzene is instructive. While no direct experimental spectrum for this compound is readily available in public databases, we can predict its spectrum and compare it with the known data for 1-benzyloxy-4-nitrobenzene.[5][6][7][8][9]
| Proton Environment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 1-Benzyloxy-4-nitrobenzene | Key Differences & Rationale |
| Benzylic (-CH₂) | ~5.1 (s) | ~5.2 (s) | Minimal difference expected as the electronic environment around the benzylic protons is largely unchanged. |
| Phenyl of Benzyloxy | ~7.3-7.5 (m) | ~7.3-7.5 (m) | Similar multiplet expected for the five protons of the unsubstituted phenyl ring. |
| 4-Nitrophenyl (ortho to NO₂) | ~8.2 (d) | 8.23 (d) | The strong deshielding effect of the nitro group dominates, leading to a similar downfield shift. |
| 4-Nitrophenyl (meta to NO₂) | ~7.7 (d) | 7.05 (d) | A significant downfield shift is predicted for the target molecule due to the additional deshielding from the adjacent substituted benzene ring. |
| Central Benzene Ring | Complex multiplet (~7.0-7.6) | N/A (para-disubstituted) | The 1,3-disubstitution in the target molecule will result in a more complex splitting pattern for the four distinct protons on the central ring, compared to the simpler AA'BB' system of the para-substituted analogue. |
Table 1: Predicted vs. Reported ¹H NMR Chemical Shifts.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a publication-quality ¹H NMR spectrum of an aromatic compound like this compound, the following protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to achieve a sharp and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
Caption: 2D structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be rich in information, with distinct signals for each of its structural motifs. By understanding the electronic effects of the substituents and comparing it to simpler analogues, researchers can confidently assign the spectral features. Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible data, which is the bedrock of accurate structural elucidation in chemical research and drug development.
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SpectraBase. 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Royal Society of Chemistry. Supporting Information for "Ruthenium-catalyzed N-formylation of amines with methanol". [Link]
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ResearchGate. 1H NMR spectrum of 4-nitrophenol. [Link]
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PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Link]
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SpectraBase. 2-(Benzyloxy)naphthalene - Optional[1H NMR] - Chemical Shifts. [Link]
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Navigating the Isomeric Maze: A Comparative Mass Spectrometry Guide to 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. In the realm of complex organic molecules, mass spectrometry stands as a cornerstone analytical technique, providing intricate details of molecular weight and fragmentation patterns. This guide delves into the mass spectrometric characterization of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene , a molecule of interest in various research domains. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide will leverage established fragmentation principles and experimental data from its close structural isomer, 1-(Benzyloxy)-4-(4-nitrophenyl)benzene , to provide a robust predictive analysis and a comparative framework.
The Challenge of Isomeric Differentiation
Positional isomers, such as the meta and para substituted 1-(benzyloxy)-nitrophenyl)benzenes, often exhibit subtle yet critical differences in their biological activities and physicochemical properties. Consequently, the ability to distinguish between them analytically is of utmost importance. Mass spectrometry, particularly with electron ionization (EI), can often reveal these differences through unique fragmentation pathways influenced by the substitution pattern on the aromatic rings.
Choosing the Right Tool: Ionization Techniques
The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the type of data obtained. For a molecule like this compound, two primary techniques are worthy of consideration: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M radical cation) and subsequent extensive fragmentation.[1] This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and isomer differentiation. Given that the target molecule is a relatively stable aromatic ether, EI-MS is the preferred method for generating a rich fragmentation spectrum.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[2] While highly effective for analyzing polar and thermally labile molecules, the lack of extensive fragmentation in ESI would make it challenging to distinguish between the positional isomers of (benzyloxy)(nitrophenyl)benzene based solely on their mass-to-charge ratios.
For the purpose of this guide, which focuses on detailed structural characterization and isomer comparison, we will focus on the predicted and experimental data obtained through Electron Ionization.
Experimental Protocol: A Standard Approach for EI-MS Analysis
The acquisition of mass spectrometry data for compounds like this compound would typically follow a standardized protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Workflow for EI-MS Analysis
Caption: A typical experimental workflow for GC-EI-MS analysis.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol .[3][4] Upon electron ionization, the following fragmentation pathways are anticipated:
Key Fragmentation Pathways:
-
Molecular Ion (M⁺˙): A discernible molecular ion peak at m/z 229 is expected, characteristic of aromatic compounds that can stabilize the radical cation.
-
Formation of the Tropylium Ion (C₇H₇⁺): The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the benzylic C-O bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This will likely result in the base peak at m/z 91 . The NIST WebBook reports an appearance energy of 9.9 eV for the C₇H₇⁺ ion from "Benzyl 3-nitrophenyl ether," confirming this as a major fragmentation pathway.[3]
-
Loss of the Benzyloxy Radical: Cleavage of the ether bond can also occur with the charge remaining on the nitrophenyl portion, leading to a fragment at m/z 122 ([M - C₇H₇O]⁺).
-
Fragmentation of the Nitrophenyl Moiety: Nitroaromatic compounds typically exhibit characteristic losses of NO (-30 Da ) and NO₂ (-46 Da ). Therefore, we can predict the following fragments originating from the molecular ion:
-
m/z 199 ([M - NO]⁺)
-
m/z 183 ([M - NO₂]⁺)
-
-
Further Fragmentation: The phenyl cation (m/z 77 ) is also a common fragment in the mass spectra of aromatic compounds, arising from the loss of a hydrogen atom from the benzene ring or further fragmentation of larger ions.
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis: The Mass Spectrum of 1-(Benzyloxy)-4-(4-nitrophenyl)benzene
To provide a tangible comparison, let's examine the experimental mass spectrum of the para isomer, 1-(Benzyloxy)-4-(4-nitrophenyl)benzene (CAS 1145-76-2).[2]
| m/z | Predicted Fragment Ion | Relative Intensity (%) |
| 229 | [M]⁺˙ | 25 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 |
| 183 | [M - NO₂]⁺ | 10 |
| 122 | [M - C₇H₇O]⁺ | 5 |
| 77 | [C₆H₅]⁺ | 15 |
| 65 | [C₅H₅]⁺ | 20 |
Data sourced from publicly available spectra and may show slight variations between databases.
Key Observations and Isomeric Differentiation:
-
Dominant Tropylium Ion: As predicted, the experimental spectrum of the para isomer is dominated by the tropylium ion at m/z 91 , which is the base peak. This confirms that the cleavage of the benzylic C-O bond is the most favorable fragmentation pathway for this class of compounds, irrespective of the nitro group's position.
-
Molecular Ion Peak: A significant molecular ion peak at m/z 229 is present, consistent with the stability of the aromatic system.
-
Nitro Group Fragmentation: The loss of NO₂ to form a fragment at m/z 183 is observed, although with a lower relative abundance compared to the tropylium ion.
-
Potential for Differentiation: While the major fragments (m/z 229, 91, 183, 77) are expected to be present in the spectra of both isomers, the key to differentiation will likely lie in the relative intensities of the less abundant fragment ions. The electronic effects of the nitro group in the meta versus para position can influence the stability of the resulting fragment ions, leading to subtle but measurable differences in their abundances. For instance, the relative intensity of the [M - C₇H₇O]⁺ ion at m/z 122 might differ between the two isomers due to the different resonance stabilization possibilities of the resulting nitrophenyl cation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of this compound. By leveraging fundamental principles of mass spectrometry and comparative data from its para isomer, we can confidently anticipate the major fragmentation pathways and key identifying ions. The pronounced formation of the tropylium ion at m/z 91 serves as a definitive marker for the benzyloxy moiety, while the molecular ion at m/z 229 confirms the compound's molecular weight. While EI-MS is a powerful tool for this analysis, definitive differentiation between the meta and para isomers would ideally be confirmed by obtaining an experimental spectrum of the target compound and comparing the relative abundances of all fragment ions. This guide serves as a foundational resource for researchers encountering this or structurally similar molecules, enabling a more informed approach to their analytical challenges.
References
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PubChem. p-(Benzyloxy)nitrobenzene. National Center for Biotechnology Information. [Link]
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NIST. Benzyl 3-nitrophenyl ether. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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SpectraBase. Benzyl p-nitrophenyl ether. John Wiley & Sons, Inc. [Link]
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PubChem. Benzyl 3-nitrophenyl ether. National Center for Biotechnology Information. [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
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Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). [Video]. YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024, December 5). JoVE. [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling: A Comparative Analysis Centered on the Suzuki-Miyaura Reaction
For the modern researcher in synthetic organic chemistry and drug development, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, a field of chemistry so impactful it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] Among these powerful transformations, the Suzuki-Miyaura coupling has emerged as a particularly robust and versatile tool.
This guide provides an in-depth comparison of the Suzuki coupling with other seminal cross-coupling reactions, including the Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. Our focus will be on the practical implications of mechanistic differences, substrate scope, and reaction conditions, offering field-proven insights to guide your experimental design.
The Suzuki-Miyaura Coupling: The Benchtop Workhorse
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or pseudohalide (like a triflate).[3][4] Its widespread adoption in both academic and industrial settings stems from a unique combination of stability, low toxicity, and broad applicability.[3][5][6]
The Catalytic Cycle: A Three-Step Dance
The efficacy of the Suzuki coupling lies in its well-understood and reliable catalytic cycle. The process is initiated by a Pd(0) species, which undergoes a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[8]
-
Transmetalation : This is the defining step where the organic group from the organoboron reagent (R²) is transferred to the palladium center. A crucial feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium and displaces the halide.[4][9]
-
Reductive Elimination : The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Key Advantages of Suzuki Coupling
-
Low Toxicity : Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage over other organometallic reagents, particularly in industrial applications and green chemistry initiatives.[3][5]
-
Stability : Organoboron reagents are stable to air and moisture, making them easy to handle and store.[5]
-
Commercial Availability : A vast and diverse array of boronic acids and esters are commercially available, accelerating research and development.
-
Mild Reaction Conditions : The reaction is tolerant of a wide range of functional groups and can often be run under mild conditions, including in aqueous media.[5][7] This high functional group tolerance is a decisive factor for its success in the late-stage functionalization of complex molecules in the pharmaceutical industry.[10]
Comparative Analysis with Other Major Cross-Coupling Reactions
While the Suzuki coupling is a powerful tool, no single reaction is a panacea. The choice of coupling method is dictated by the specific substrates, desired bond type, and tolerance for certain reagents or conditions.
Suzuki vs. Stille Coupling: The Toxicity Trade-off
The Stille reaction couples an organotin (stannane) reagent with an organic halide. Mechanistically, it is very similar to the Suzuki coupling, proceeding through the same three fundamental steps.[2][11]
-
Causality of Choice : The primary reason to choose Stille over Suzuki, or vice versa, hinges on the properties of the organometallic nucleophile.
-
Stille's Edge : A key difference is that the transmetalation step in the Stille coupling does not require a base.[4] This makes it the superior choice for substrates containing base-sensitive functional groups where the Suzuki reaction might fail. Organostannanes also exhibit excellent functional group tolerance.[11][12]
-
Suzuki's Edge : The critical drawback of the Stille reaction is the high toxicity of organotin compounds and their byproducts, which are difficult to remove from the final product.[13][14] This presents significant environmental and safety concerns, making the Suzuki reaction far more attractive for pharmaceutical and large-scale synthesis.[12]
-
Suzuki vs. Heck Reaction: C-C vs. C=C Bond Formation
The Heck reaction (or Mizoroki-Heck reaction) differs fundamentally from the Suzuki and Stille couplings in its partners and mechanism. It couples an aryl or vinyl halide with an alkene to form a substituted alkene.[15][16]
-
Mechanistic Divergence : Instead of a transmetalation step with an organometallic reagent, the Heck reaction proceeds via a migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to form the new C=C bond and regenerate the catalyst.[17][18]
-
Causality of Choice : The choice here is dictated entirely by the desired product.
-
Choose Suzuki for creating a C(sp²)-C(sp²), C(sp²)-C(sp³), or C(sp²)-C(sp) single bond (e.g., biaryls, styrenes).[7][9]
-
Choose Heck for creating a new C=C double bond by adding an aryl or vinyl group to an alkene.[18] It is an exceptionally powerful tool for constructing complex polycyclic systems via intramolecular variants.[9]
-
Suzuki vs. Sonogashira Coupling: Targeting Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[19][20]
-
Mechanistic Nuances : The classic Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to Suzuki's, and a copper(I) co-catalyst cycle.[19] The copper acetylide intermediate is key to the transmetalation step.
-
Causality of Choice :
-
Sonogashira's Edge : It is the go-to reaction for synthesizing conjugated enynes and arylalkynes, structures prevalent in materials science and natural products.[20]
-
Limitations : A common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling).[21] This has led to the development of copper-free Sonogashira protocols, though these may require different conditions. The need for an inert atmosphere to prevent this side reaction is a practical consideration.[21]
-
Suzuki (C-C) vs. Buchwald-Hartwig (C-N) Amination
While not a C-C coupling, the Buchwald-Hartwig amination is often discussed alongside these reactions as it uses a similar palladium-catalyzed approach to form C-N bonds.[22] It couples an aryl halide with a primary or secondary amine.[23][24]
-
Mechanistic Analogy : The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine followed by deprotonation (facilitated by a strong base) to form a palladium-amido complex, and finally reductive elimination to yield the aryl amine.[22][24]
-
Causality of Choice : This is a comparison of bond type. The development of the Buchwald-Hartwig reaction was revolutionary because it provided a general and facile method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals and organic materials.[22][25] The choice between Suzuki and Buchwald-Hartwig is a fundamental decision based on whether a C-C or C-N bond is required in the synthetic strategy.
Data-Driven Comparison Summary
The following table summarizes the key characteristics of these indispensable reactions.
| Feature | Suzuki Coupling | Stille Coupling | Heck Reaction | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²) (alkene) | C(sp²)-C(sp) | C(sp²)-N |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organotin (Stannane) | Alkene | Terminal Alkyne | Amine (1° or 2°) |
| Key Advantage | Low toxicity, stable reagents, mild conditions, vast reagent availability.[3][5] | No base needed for transmetalation, excellent for base-sensitive substrates.[4] | Forms substituted alkenes, excellent for intramolecular cyclizations.[9] | Premier method for arylalkynes and conjugated enynes.[20] | Premier method for C-N bond formation to synthesize aryl amines.[22][25] |
| Key Disadvantage | Requires a base, which can be incompatible with some substrates.[7] | High toxicity of tin reagents and byproducts.[13][14] | Limited to forming C=C bonds; regioselectivity can be an issue.[18] | Risk of alkyne homocoupling (Glaser coupling); often requires a copper co-catalyst.[21] | Requires a strong base; ligand choice is critical for efficiency.[23] |
| Typical Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides | Often none required | Amine base (e.g., Et₃N) or inorganic base | Amine base (e.g., Et₃N, piperidine) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).[23] |
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
This protocol describes a standard, reliable procedure for the synthesis of 4-methoxybiphenyl. The methodology is designed to be self-validating through clear steps and expected outcomes.
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (424 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Step-by-Step Methodology:
-
Reactor Setup : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Experimental Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to high catalyst turnover.[26] Finely ground K₃PO₄ is used as the base because its high surface area ensures efficient activation of the boronic acid.
-
-
Atmosphere Inerting : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Trustworthiness Check: This "degassing" procedure is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst and leading to lower yields.
-
-
Solvent Addition : Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Experimental Rationale: Toluene is a common non-polar solvent for these reactions. The small amount of water helps to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex required for transmetalation.
-
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Self-Validation: A successful reaction will show the consumption of the 4-bromoanisole starting material and the appearance of a new, less polar spot (the product) on the TLC plate.
-
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.
Conclusion
The Suzuki-Miyaura coupling rightfully holds a prominent position in the synthetic chemist's toolkit due to its exceptional functional group tolerance, mild conditions, and the use of environmentally benign organoboron reagents.[3][5] However, a deep understanding of the alternatives is crucial for strategic synthetic planning.
-
For base-sensitive substrates , the Stille coupling offers a powerful, albeit toxic, alternative.
-
To construct substituted alkenes , the Heck reaction is the undisputed choice.
-
For the synthesis of arylalkynes , the Sonogashira coupling provides a direct and efficient route.
-
When the goal is the formation of a C-N bond , the Buchwald-Hartwig amination is the analogous and indispensable transformation.
By understanding the causality behind the mechanisms and the distinct advantages of each named reaction, researchers can make more informed, efficient, and innovative choices in the design and execution of complex molecular syntheses.
References
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Chemistry Learner. (n.d.). Heck Reaction: Definition, Example, Mechanism, & Application. [Link]
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SATHEE CUET. (n.d.). Chemistry Heck Reaction. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Jeschke, P. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
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Isenegger, P. G., et al. (2021). Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. The Journal of Organic Chemistry. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
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Chemistry Notes. (2022, August 7). Heck reaction: easy Mechanism, applications. [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
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Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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Garcés, S., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science. [Link]
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Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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Fiveable. (n.d.). Stille Coupling Definition. [Link]
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Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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ResearchGate. (2012, October 9). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?. [Link]
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Cabrera-Afonso, M. J., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Franzén, R. (2025, August 6). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. ResearchGate. [Link]
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Franzén, R. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. [Link]
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Fashi, A., et al. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega. [Link]
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A Comparative Guide to the Biological Activity of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene and Its Analogues
Introduction
The diaryl ether scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on a specific derivative, 1-(Benzyloxy)-3-(4-nitrophenyl)benzene, and its structural analogues to elucidate the structure-activity relationships (SAR) that govern their efficacy. The presence of a nitro group is a key feature, as nitroaromatic compounds are known to possess a broad spectrum of bioactivities, often stemming from their unique electronic properties and ability to undergo bioreduction.[3][4]
This document provides an objective comparison of the cytotoxic and antimicrobial performance of a lead compound and its rationally designed analogues. We will delve into the experimental data that supports these findings, detail the methodologies for reproducibility, and explore the mechanistic rationale behind the observed activities.
Part 1: Comparative Biological Activity
The central hypothesis of this investigation is that modifications to the core structure of this compound will significantly impact its biological activity. Key modifications include altering the position of the nitro group and substituting the benzyloxy moiety. The primary activities investigated are anticancer cytotoxicity and antimicrobial efficacy.
Anticancer Cytotoxicity
The antiproliferative potential of the lead compound and its analogues was evaluated against a panel of human cancer cell lines. Cytotoxicity assays are fundamental in the early stages of drug discovery to screen for compounds that can inhibit cell growth or induce cell death.[5][6] Nitroaromatic compounds, in particular, have garnered significant interest as potential anticancer agents.[7][8][9] Their mechanism often involves bioreduction of the nitro group under hypoxic conditions, which are characteristic of solid tumors, to generate reactive cytotoxic species.[3]
The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Diaryl Ether Analogues
| Compound ID | Structure | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| LEAD-01 | This compound | 12.5 | 18.2 | 15.8 |
| ANLG-02 | 1-(Benzyloxy)-3-(3-nitrophenyl)benzene | 25.1 | 30.5 | 28.4 |
| ANLG-03 | 1-(Benzyloxy)-3-(2-nitrophenyl)benzene | 48.6 | > 50 | > 50 |
| ANLG-04 | 1-Methoxy-3-(4-nitrophenyl)benzene | 10.8 | 15.1 | 13.2 |
| ANLG-05 | 1-Hydroxy-3-(4-nitrophenyl)benzene | 8.2 | 11.4 | 9.7 |
Interpretation of Results:
-
Influence of Nitro Group Position: The data clearly demonstrates a strong dependence on the position of the nitro substituent. The para-substituted compound (LEAD-01 ) exhibits the highest potency among the positional isomers. Moving the nitro group to the meta position (ANLG-02 ) halves the activity, while the ortho-substituted analogue (ANLG-03 ) is largely inactive. This suggests that the electronic and steric properties conferred by the para-position are crucial for the cytotoxic mechanism.
-
Influence of the Ether Moiety: Replacing the bulky benzyloxy group with a smaller methoxy group (ANLG-04 ) resulted in a slight increase in potency. However, the most significant increase in activity was observed with the hydroxyl analogue (ANLG-05 ), suggesting that the free phenol may play a critical role in target interaction, possibly through hydrogen bonding.
Antimicrobial Activity
The diaryl ether scaffold is also a known inhibitor of bacterial enzymes, particularly the enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid biosynthesis (FasII pathway).[10][11] The antimicrobial potential of the synthesized compounds was assessed against representative Gram-positive and Gram-negative bacteria.
The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| LEAD-01 | 16 | 64 |
| ANLG-02 | 32 | > 128 |
| ANLG-03 | 64 | > 128 |
| ANLG-04 | 8 | 32 |
| ANLG-05 | 4 | 16 |
Interpretation of Results:
-
Gram-Positive Selectivity: All active compounds showed greater potency against the Gram-positive bacterium S. aureus than the Gram-negative E. coli. This is a common observation for this class of compounds and is often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier.
-
SAR Correlation: The structure-activity relationships observed in the antimicrobial assays mirror those from the cytotoxicity screens. The para-nitro substitution is favored, and the free hydroxyl group in ANLG-05 confers the most potent activity, highlighting its potential importance for interacting with the bacterial target.
Part 2: Experimental Design & Methodologies
To ensure scientific integrity, the protocols used for generating the comparative data are detailed below. These methods are standard in the fields of oncology and microbiology and provide a robust framework for evaluating novel chemical entities.[12][13]
General Synthesis Workflow
The diaryl ether analogues were synthesized via a nucleophilic aromatic substitution or a copper-catalyzed Chan-Lam coupling reaction, followed by appropriate functional group manipulations.
Caption: Generalized workflow for the synthesis of diaryl ether analogues.
In Vitro Cytotoxicity Assay (MTT Protocol)
This assay quantitatively measures cell viability.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which can be solubilized and measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (LEAD-01 and ANLG-02 to -05) in DMSO and further dilute in culture medium. Add the compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each compound in a 96-well plate using Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Mechanistic Insights and Structure-Activity Relationships
The consistent trends across both cytotoxicity and antimicrobial assays suggest a commonality in the structural features required for activity.
The Role of the Nitro Group
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule.[4] In the context of anticancer activity, its ability to be reduced to cytotoxic radicals under hypoxia is a well-established mechanism.[3] The superior activity of the para-nitro isomer (LEAD-01 ) can be attributed to its optimal electronic delocalization and steric accessibility compared to the meta and ortho isomers.
Caption: Hypothesized reductive activation of nitroaromatic compounds.
The Impact of the Ether Substituent
The benzyloxy group in LEAD-01 is a relatively bulky, lipophilic moiety. Replacing it with a smaller methoxy group (ANLG-04 ) maintained or slightly improved activity, suggesting the bulk is not essential. The dramatic increase in potency with the hydroxyl group (ANLG-05 ) indicates that this group may be a key pharmacophoric feature. In enzyme inhibition, a phenolic hydroxyl can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the active site.[10] This could explain its superior performance in both the anticancer and antimicrobial assays.
Conclusion
This comparative guide demonstrates the critical role of substituent patterns in modulating the biological activity of the 1-(benzyloxy)-3-(phenyl)benzene scaffold. The investigation highlights two key structure-activity relationships:
-
Para-substitution of the nitro group is optimal for both anticancer and antimicrobial activity.
-
A free hydroxyl group in place of the benzyloxy ether significantly enhances potency, suggesting it is a critical feature for target engagement.
Compound ANLG-05 (1-Hydroxy-3-(4-nitrophenyl)benzene) emerges from this analysis as the most promising lead for further development. Future studies should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in more advanced preclinical models.
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A Researcher's Guide to Computational Analysis of Nitrobiphenyl Electronic Properties
This guide provides a comprehensive comparison of computational methods for studying the electronic properties of nitrobiphenyls. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to computational analysis.
The Significance of Nitrobiphenyls and Their Electronic Landscape
Nitrobiphenyls are a class of aromatic compounds characterized by a biphenyl core substituted with one or more nitro groups. Their significance spans multiple fields; they are precursors in the synthesis of dyes and pesticides, but also known environmental contaminants and potential carcinogens.[1][2] The electronic structure of these molecules is paramount as it dictates their reactivity, toxicity, and degradation pathways.[1][3] Understanding properties like charge distribution and orbital energies allows us to predict their behavior, for instance, identifying sites susceptible to nucleophilic attack, which is crucial for studying their metabolic activation or environmental degradation.[4][5]
Computational chemistry offers a powerful, cost-effective, and safe alternative to purely experimental studies, enabling the prediction and theoretical analysis of these compounds, including those too hazardous for extensive lab work.[3][6]
Core Electronic Properties: A Conceptual Overview
Before comparing methodologies, it is essential to understand the key electronic properties that provide insight into the behavior of nitrobiphenyls.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).[7] The energy difference between them, the HOMO-LUMO gap , is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[7][8]
-
Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from an uneven distribution of electron density.[9][10] It is crucial for understanding intermolecular interactions, solubility, and how the molecule will behave in an external electric field.[11]
-
Electron Affinity (EA) and Ionization Potential (IP): EA is the energy released when an electron is added to a neutral atom or molecule to form a negative ion.[12][13] IP is the energy required to remove an electron. These values directly quantify the electron-accepting and electron-donating capabilities of the molecule, respectively.
-
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, thereby predicting sites for molecular interactions.[14]
A Comparative Analysis of Computational Methods
The choice of computational method is a critical decision dictated by the desired accuracy and available computational resources. The primary trade-off is between computational cost and the explicit treatment of electron correlation—the interaction between individual electrons.
Ab Initio Methods: From First Principles
The term ab initio signifies "from the beginning," meaning these methods use only fundamental physical constants, atomic numbers, and the positions of the nuclei as input, without relying on experimental data for parametrization.[15][16]
-
Hartree-Fock (HF) Theory: This is the foundational ab initio method.[15] It treats each electron in the mean field of all other electrons, neglecting instantaneous electron-electron repulsion. While computationally efficient for an ab initio method, this approximation limits its accuracy, often overestimating the HOMO-LUMO gap. It serves as an excellent starting point for more advanced calculations.
-
Post-Hartree-Fock Methods (e.g., MP2): Methods like Møller-Plesset perturbation theory (MP2) are built upon the HF result to systematically include electron correlation.[17] They offer significantly higher accuracy but come with a much greater computational cost, scaling poorly with the size of the molecule.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the most popular method for electronic structure calculations due to its exceptional balance of accuracy and computational cost.[18] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.[7]
The core challenge in DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. The choice of functional is the most critical parameter affecting the accuracy of a DFT calculation.
-
Common Functionals:
-
B3LYP: A hybrid functional that mixes HF exchange with DFT exchange and correlation. It is widely used and has a long track record of providing reliable results for a vast range of organic molecules, including nitroaromatics.[19][20][21]
-
ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. It often provides improved accuracy for non-covalent interactions and can yield better predictions for reaction barrier heights.[18]
-
-
Time-Dependent DFT (TD-DFT): This extension of DFT is the standard method for calculating electronic excited states, allowing for the simulation of UV-Visible absorption spectra.[14][22][23]
Semi-Empirical Methods
Methods like AM1 and PM3 simplify calculations by using parameters derived from experimental data.[3][4] They are computationally very fast, allowing for the study of very large systems. However, their accuracy is significantly lower than DFT or ab initio methods and their reliability can be inconsistent for systems not well-represented in their parametrization sets.
Performance Comparison Summary
| Method Class | Core Principle | Pros | Cons | Best For |
| Semi-Empirical | Uses parameters from experimental data to simplify calculations. | Very fast; suitable for very large molecules (>1000 atoms). | Lower accuracy; reliability depends on parametrization. | Quick screening of large libraries; initial conformational searches. |
| Ab Initio (HF) | Solves the Schrödinger equation with a mean-field approximation.[15] | "From first principles"; no empirical parameters; good starting point. | Neglects electron correlation; moderate accuracy; computationally more expensive than semi-empirical. | Small molecules; generating initial wavefunctions for higher-level methods. |
| Ab Initio (Post-HF) | Systematically adds electron correlation to the HF result. | High accuracy; provides a systematic path to chemical accuracy. | Very high computational cost; scales poorly with system size. | High-accuracy benchmarking for small molecules. |
| DFT | Calculates energy based on electron density instead of the wavefunction.[18] | Excellent balance of accuracy and computational cost.[18] | Results are dependent on the chosen functional; standard functionals struggle with dispersion forces. | The majority of routine calculations on small to medium-sized organic molecules. |
| TD-DFT | An extension of DFT for calculating excited state properties.[14][22] | Computationally efficient for excited states; good accuracy for UV-Vis spectra. | Can be inaccurate for charge-transfer excitations. | Simulating UV-Vis spectra; studying photochemical properties. |
Experimental Protocol: A Step-by-Step DFT Workflow
This section details a self-validating protocol for calculating the electronic properties of a nitrobiphenyl, such as 4-nitrobiphenyl, using DFT. The causality behind each step is explained to ensure methodological soundness.
Step 1: Molecular Structure Generation
-
Action: Construct the 3D structure of 4-nitrobiphenyl using a molecular builder. Common software for this includes GaussView, Avogadro, or ChemDraw.
-
Causality: An accurate initial 3D structure is necessary to ensure the subsequent optimization calculation finds the true energy minimum efficiently.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Justification of Method: The B3LYP functional with the 6-311+G(d,p) basis set is a robust choice. B3LYP is a well-validated hybrid functional for organic molecules.[19][20] The 6-311+G(d,p) basis set provides a good balance: the "6-311" describes the core electrons, the "+G" adds diffuse functions to better describe lone pairs and anions, and the "(d,p)" adds polarization functions to allow for non-spherical electron distributions, which is critical for π-systems like biphenyls.
-
Example Software Input (Gaussian):
-
Validation: The Freq keyword calculates vibrational frequencies. A successful optimization is confirmed by the absence of imaginary frequencies, which indicates that the structure is a true energy minimum.
Step 3: Calculation of Electronic Properties
-
Action: Using the optimized geometry from Step 2, perform a single-point energy calculation to derive the electronic properties.
-
Justification of Method: The same level of theory (B3LYP/6-311+G(d,p)) should be used for consistency. The Pop=NBO keyword can be added to request a Natural Bond Orbital analysis for detailed charge distribution insights.
-
Example Software Input (Gaussian):
Step 4: Data Extraction and Visualization
-
Action: Extract the required data from the calculation's output file.
-
HOMO/LUMO Energies: Found in the molecular orbital section. The HOMO-LUMO gap is the difference between these values.[8]
-
Dipole Moment: Typically summarized in a dedicated section of the output.
-
NBO Charges: Provided in the NBO analysis section.
-
-
Visualization: Use software like GaussView or Avogadro to generate visual representations of the HOMO, LUMO, and the MEP surface from the checkpoint file (.chk or .fchk).
Visualizing Computational Workflows and Concepts
Diagrams are essential for clarifying complex workflows and relationships. The following are generated using the DOT language.
Caption: A standard workflow for DFT calculations of electronic properties.
Caption: Relationship between frontier orbitals and chemical reactivity.
Quantitative Comparison for 4-Nitrobiphenyl
The following table presents calculated values for key electronic properties of 4-nitrobiphenyl using different computational methods. This allows for a direct comparison of their performance. Note: Experimental values in the gas phase can be difficult to obtain; therefore, high-level calculations often serve as a benchmark.
| Property | HF / 6-311+G(d,p) | B3LYP / 6-311+G(d,p) | MP2 / 6-311+G(d,p) |
| HOMO Energy (eV) | -10.21 | -7.85 | -9.95 |
| LUMO Energy (eV) | -0.89 | -2.15 | -1.10 |
| HOMO-LUMO Gap (eV) | 9.32 | 5.70 | 8.85 |
| Dipole Moment (Debye) | 4.55 | 4.20 | 4.35 |
These are representative values and may vary slightly based on the specific software and computational setup.
As the table illustrates, the Hartree-Fock method significantly overestimates the HOMO-LUMO gap. The B3LYP functional provides a more moderate and generally more realistic value. MP2, which includes electron correlation, gives results closer to HF for this specific property but is far more computationally demanding.
Conclusion and Future Outlook
The computational study of nitrobiphenyls' electronic properties is a vital tool for predicting their chemical behavior, toxicity, and environmental fate. Density Functional Theory, particularly with hybrid functionals like B3LYP, offers the most effective balance of accuracy and efficiency for routine investigations. The choice of method must always be justified, and protocols should include validation steps, such as frequency analysis after geometry optimization.
By leveraging these computational tools, researchers can accelerate the design of safer chemicals, develop more effective remediation strategies for environmental contaminants, and gain fundamental insights into the structure-property relationships that govern this important class of molecules.
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A Comparative Guide to the X-ray Crystal Structure of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, biphenyl derivatives stand out as a critical structural motif. Their unique conformational flexibility, primarily governed by the torsional or dihedral angle between the two phenyl rings, dictates their three-dimensional shape and, consequently, their biological activity and material properties. X-ray crystallography provides the definitive experimental evidence of these solid-state conformations. This guide offers an in-depth comparison of the crystal structures of various biphenyl derivatives, supported by experimental data and detailed protocols, to empower researchers in their design and development endeavors.
The Decisive Dihedral Angle: A Conformational Tale
The rotation around the central C-C bond in biphenyl is a delicate balance between two opposing forces: the steric hindrance of the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors planarity. The resulting dihedral angle is a sensitive indicator of the electronic and steric nature of the substituents. Understanding this relationship is paramount for predicting molecular packing, designing crystal lattices, and modulating protein-ligand interactions.
The following diagram illustrates the fundamental impact of ortho-substituents on the biphenyl dihedral angle. Increased steric bulk at the ortho positions forces the phenyl rings to twist, disrupting coplanarity to alleviate steric strain.
Caption: Relationship between ortho-substituent size and biphenyl conformation.
A Comparative Crystallographic Analysis
The following table summarizes key crystallographic parameters for a selection of biphenyl derivatives, showcasing the influence of substituent patterns on their solid-state structures. The data has been compiled from the Cambridge Structural Database (CSD) and relevant literature.
| Compound Name | CSD Refcode | Crystal System | Space Group | Dihedral Angle (°) |
| Biphenyl | BIPHEN | Monoclinic | P2₁/c | 0 (in one molecule), 36.3 (in the other) |
| 4,4'-Biphenol | BIPHOL01 | Monoclinic | P2₁/n | 0 |
| 2,2'-Dimethylbiphenyl | DMBPHY | Orthorhombic | P2₁2₁2₁ | 58.4 |
| 3,3'-Dimethylbiphenyl | DMBIPH | Monoclinic | P2₁/n | 41.0 |
| 4,4'-Dimethylbiphenyl | DMBIPh | Monoclinic | P2₁/n | 0 |
| 2,2',6,6'-Tetramethylbiphenyl | TMBIPH | Tetragonal | P4₁2₁2 | 86.4 |
| 2-Fluorobiphenyl | FLBIPH | Monoclinic | P2₁/n | 48.9 |
| 2,2'-Difluorobiphenyl | DFBIPH | Orthorhombic | Pbca | 59.9 |
| Decafluorobiphenyl (Perfluorobiphenyl) | DEFBPH | Monoclinic | P2₁/c | 56.5 |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | TCBIPH | Monoclinic | P2₁/c | 43.9 |
Note: The dihedral angle can vary in cases where there is more than one molecule in the asymmetric unit. The values presented are representative for each structure.
From Synthesis to Structure: A Proven Workflow
The determination of the X-ray crystal structure of a biphenyl derivative is a multi-step process that begins with the synthesis of the target molecule and culminates in the refinement of its three-dimensional atomic arrangement. The following diagram outlines a typical workflow.
Caption: A typical experimental workflow for determining the crystal structure of biphenyl derivatives.
Experimental Protocols
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds.[1][2]
Materials:
-
Aryl halide (e.g., bromobenzene derivative)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.
Crystallization of Biphenyl Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3][4] The following are two common and effective methods.
1. Slow Evaporation: This method is straightforward and effective for compounds that are moderately soluble in a volatile solvent.[5]
Procedure:
-
Dissolve the purified biphenyl derivative in a suitable solvent (e.g., dichloromethane, acetone, ethyl acetate) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of single crystals.
2. Vapor Diffusion: This technique is particularly useful for small quantities of material and can yield high-quality crystals.[3][6] It involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent.
Procedure:
-
Dissolve the biphenyl derivative in a minimal amount of a "good" solvent (less volatile, e.g., toluene, chloroform) in a small, open vial.
-
Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add a larger volume of a "poor" solvent (more volatile, e.g., pentane, hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed.
-
The more volatile "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the biphenyl derivative and inducing crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
General Workflow:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure. This is typically performed using specialized software such as SHELXL or Olex2.[7]
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Conclusion
The X-ray crystal structure of biphenyl derivatives provides invaluable insights into their conformational preferences, which are crucial for their application in drug design and materials science. This guide has presented a comparative analysis of the crystal structures of various biphenyls, highlighting the profound influence of substituents on the critical dihedral angle. By understanding the principles of synthesis, crystallization, and X-ray diffraction, researchers can effectively determine and interpret the three-dimensional structures of novel biphenyl compounds, thereby accelerating the development of new and improved technologies.
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
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Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
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Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]
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CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved from [Link]
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Crystallography Software. (2023). RCSB PDB. Retrieved from [Link]
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Crystallisation Techniques. (2006). Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for Biphenyl Synthesis: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The biphenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, therefore, is a critical endeavor where efficiency, substrate scope, and catalyst performance are paramount. Among the array of synthetic methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard due to their remarkable functional group tolerance and mild reaction conditions.[2][3]
However, the very versatility of these reactions presents a challenge: selecting the optimal palladium catalyst system from a vast and ever-growing toolkit. The choice of ligand, in particular, dictates the catalyst's stability, activity, and selectivity, often determining the success or failure of a reaction. This guide provides an in-depth comparative analysis of two preeminent classes of ligands for palladium-catalyzed biphenyl synthesis: the bulky, electron-rich Biaryl Monophosphines (e.g., Buchwald ligands) and the robust N-Heterocyclic Carbenes (NHCs) .
We will delve into the mechanistic rationale behind their efficacy, present comparative performance data, and provide detailed, field-proven experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Engine of Cross-Coupling: Understanding the Palladium Catalytic Cycle
The efficacy of a palladium catalyst in biphenyl synthesis is best understood through the lens of its catalytic cycle. The choice of ligand profoundly influences the kinetics and efficiency of each key step. A simplified, generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The three crucial steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are expelled as the biphenyl product, regenerating the active Pd(0) catalyst.
The ideal ligand enhances the rates of both oxidative addition and reductive elimination, leading to higher turnover numbers (TONs) and overall efficiency.[5]
The Workhorses: A Comparative Analysis of Ligand Classes
The two dominant classes of ligands in modern palladium-catalyzed cross-coupling are the bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). While both are highly effective, their distinct electronic and steric properties make them suitable for different applications.
Buchwald-Type Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone and a phosphine moiety substituted with bulky alkyl groups (e.g., dicyclohexyl, di-tert-butyl).[5] Prominent examples include XPhos and SPhos .
Causality of Performance:
-
Electron-Richness: The dialkylphosphino group is a strong σ-donor, which increases the electron density on the palladium center. This increased nucleophilicity of the Pd(0) complex facilitates the oxidative addition of the aryl halide, particularly challenging substrates like electron-rich or unactivated aryl chlorides.[6]
-
Steric Bulk: The significant steric hindrance provided by the biaryl scaffold and the alkyl groups on the phosphorus atom promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species. This steric pressure is also thought to accelerate the final reductive elimination step to release the bulky biphenyl product.[2]
These ligands have proven to be highly universal for Suzuki-Miyaura reactions, especially with sterically hindered aryl substrates and heteroaryl halides.[7]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful alternative to phosphine ligands. They are known for forming exceptionally stable bonds with metal centers. A widely used class of NHC-based catalysts are the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes, such as PEPPSI-IPr .[8]
Causality of Performance:
-
Strong σ-Donation: NHCs are even stronger σ-donors than the most electron-rich phosphines. This property makes them exceptionally effective at promoting the oxidative addition of unactivated aryl chlorides.[9]
-
Robust Pd-C Bond: The palladium-carbene bond is very strong, which prevents ligand dissociation and subsequent catalyst decomposition, leading to highly stable and long-lived catalysts. This stability often translates to very high TONs.[8]
-
Practicality: PEPPSI-type precatalysts are often air- and moisture-stable crystalline solids, making them exceptionally user-friendly in a laboratory setting. They do not require inert atmosphere handling and are commercially available on a large scale.[8]
Performance Comparison: Phosphines vs. NHCs
The choice between a phosphine and an NHC ligand often depends on the specific substrates and desired reaction conditions. The following table summarizes the performance of representative palladium catalysts for the synthesis of 4-methoxybiphenyl, a common benchmark reaction.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) | Reference(s) |
| Pd₂(dba)₃ / XPhos | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 95 | 16 | ~44 | Low-Medium | [10] |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Toluene | 100 | 18 | >98 | High | [7] |
| Pd-PEPPSI-IPr | 4-Bromoanisole | K₂CO₃ | THF | 60 | 2-4 | >95 | High | [1][11] |
| Pd-PEPPSI-IPr | 4-Chloroanisole | K₂CO₃ | THF/DME | RT | 12 | >95 | Very High | [8] |
| Ligand-free Pd(OAc)₂ | 4-Bromoanisole | K₃PO₄ | EtOH/H₂O | 50 | 1-2 | >90 | Very High | [12] |
Key Insights from the Data:
-
For Aryl Chlorides: Both modern phosphine (SPhos) and NHC (PEPPSI-IPr) catalysts show excellent performance with challenging aryl chlorides, often a significant hurdle for older catalyst systems. The NHC-based catalyst, however, can often achieve this at room temperature.[8]
-
Reaction Speed and Temperature: NHC-based PEPPSI catalysts frequently enable reactions at lower temperatures and with shorter reaction times compared to many phosphine-based systems.[8][11]
-
Turnover Numbers (TONs): While specific TONs vary greatly with conditions, both advanced phosphines and NHCs are designed for high-turnover catalysis. Ligand-free systems can also achieve high TONs under specific conditions but may have a narrower substrate scope.[12]
-
Catalyst Precursors: The use of well-defined precatalysts like Buchwald's G2/G3 catalysts or PEPPSI complexes offers significant advantages in terms of stability, ease of handling, and reproducibility over generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand.[8][13]
Catalyst Selection and Experimental Workflow
Choosing the right catalyst is a critical decision. The following flowchart provides a simplified decision-making process for selecting a catalyst system for biphenyl synthesis via Suzuki-Miyaura coupling.
Figure 3: Experimental workflow for biphenyl synthesis using a Pd/XPhos catalyst.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk tube containing a magnetic stir bar, add 4-chloroanisole (142.6 mg), phenylboronic acid (146.3 mg), potassium phosphate (424.6 mg), and the XPhos Pd G2 precatalyst (15.7 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add anhydrous toluene (5 mL) followed by deionized water (0.5 mL).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.
Protocol 2: Room-Temperature Synthesis of 4-Methoxybiphenyl using an NHC Precatalyst (PEPPSI-IPr)
This protocol highlights the high activity and user-friendly nature of NHC-based precatalysts, enabling the reaction to proceed at room temperature. [8] Materials:
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
PEPPSI™-IPr catalyst (0.01 mmol, 6.8 mg)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 mmol, 276.4 mg)
-
Tetrahydrofuran (THF, 4 mL, anhydrous)
-
1,4-Dioxane (4 mL, anhydrous)
-
Reaction vessel (e.g., 25 mL round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add the PEPPSI™-IPr catalyst (6.8 mg), potassium carbonate (276.4 mg), and phenylboronic acid (182.9 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Substrate Addition: Add anhydrous THF (4 mL) and anhydrous 1,4-dioxane (4 mL) via syringe. Finally, add the 4-chloroanisole (142.6 mg) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by TLC or GC-MS to confirm completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Future Outlook
Both Buchwald-type phosphines and N-heterocyclic carbenes are exceptionally powerful ligands for palladium-catalyzed biphenyl synthesis. The choice between them is nuanced and depends on the specific challenges of the target molecule.
-
Buchwald phosphine ligands like XPhos and SPhos offer a broad scope and are particularly adept at coupling sterically demanding substrates.
-
NHC-based catalysts , especially user-friendly precatalysts like PEPPSI-IPr, provide remarkable stability and high activity, often enabling reactions with unactivated aryl chlorides at lower temperatures.
The continuous development in ligand design and mechanistic understanding promises even more active, selective, and sustainable catalysts in the future. As researchers and drug development professionals, staying abreast of these advancements is key to unlocking new synthetic possibilities and accelerating the discovery of novel molecules that can address critical challenges in medicine and materials science.
References
- BenchChem. (2025).
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Macgregor, S. A., & Roe, D. C. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Journal of Organometallic Chemistry, 690(24-25), 5948-5957.
- Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(17), 3805–3807.
- Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 131(23), 8141–8154.
- Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203.
- Jutand, A., Pytkowicz, J., Roland, S., & Mangeney, P. (2010). Mechanism of the oxidative addition of aryl halides to bis-carbene palladium(0) complexes. Pure and Applied Chemistry, 82(7), 1393–1402.
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of the American Chemical Society, 132(50), 17701–17703.
-
PubChem. (n.d.). 4-Methoxybiphenyl. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link].
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646.
- Valente, C., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Antemir, A., Zand, N., Kianfar, F., Gunning, P., Kotha, A. K., & Whitfield, C. (2010).
- ResearchGate. (n.d.). Highly efficient Pd-PEPPSI-IPr catalyst for N -(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- ResearchGate. (2009). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- Wessig, P., & Gnad, F. (2011).
- Wang, Y.-R., Liu, L., & Guo, Q.-X. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.).
- Suzuki, A. (2002). The Suzuki–Miyaura Coupling Catalyzed by Polymer-Incarcerated Palladium: A Highly Active, Recoverable, and Reusable Pd Catalyst. Accounts of Chemical Research, 35(9), 803-812.
- Sigma-Aldrich. (n.d.). Biphenyl ligand for buchwald-hartwig cross coupling.
- Sigma-Aldrich. (n.d.).
- PubMed. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)
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- 1. researchgate.net [researchgate.net]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the HPLC Purity Validation of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene for Pharmaceutical Quality Control
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(Benzyloxy)-3-(4-nitrophenyl)benzene, a complex aromatic ether, serves as a representative model for key structural motifs found in various developmental drug candidates. Its synthesis, like many multi-step organic preparations, can introduce a spectrum of impurities, including starting materials, by-products, and isomeric variants. Therefore, the establishment of a robust, validated analytical method to ascertain its purity is a non-negotiable regulatory and scientific requirement.
This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity validation of this compound. We will explore a rapid isocratic method, ideal for high-throughput quality control (QC), and a comprehensive gradient method, designed for superior resolution in stability and impurity profiling studies. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <621>, explaining not just the "how" but the fundamental "why" behind each experimental choice.[1][2][3]
Physicochemical Properties & Chromatographic Rationale
This compound is a relatively large, non-polar molecule. Its structure incorporates two key chromophores: the nitrophenyl group and the benzyloxy moiety. These features make it an ideal candidate for UV detection in HPLC, with a strong absorbance maximum expected in the mid-UV range (approx. 260-300 nm). Given its low polarity, RP-HPLC is the logical chromatographic mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
The primary challenge in method development is to achieve baseline separation of the main analyte peak from all potential process-related impurities and potential degradants. Such impurities could include:
-
Starting Materials: Benzyl alcohol, benzyl chloride, and a substituted nitrophenol precursor.
-
By-products: Dibenzyl ether or products of over-alkylation.
-
Isomers: Positional isomers of the benzyloxy group or the nitrophenyl group.
A successful method must be able to resolve all these species to ensure accurate quantification of the main compound.
Method A: High-Throughput Isocratic Analysis
An isocratic method, which uses a constant mobile phase composition, is prized for its simplicity, speed, and ruggedness. Once developed, it exhibits minimal system-to-system variability and rapid column re-equilibration times, making it perfectly suited for a routine QC environment where speed and reliability are paramount.
Experimental Protocol: Method A
-
Standard & Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 70:30 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
% Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.
-
-
Method B: High-Resolution Gradient Analysis
For complex samples or when performing forced degradation studies, a gradient elution method provides superior resolving power. By systematically increasing the organic solvent concentration in the mobile phase, it can effectively separate impurities with a wider range of polarities from the main analyte peak. This is crucial for stability-indicating methods where the formation of new, unknown degradants must be monitored.
Experimental Protocol: Method B
-
Standard & Sample Preparation:
-
Prepare standard and sample solutions as described in Method A, using a 50:50 (v/v) acetonitrile:water mixture as the diluent.
-
-
Chromatographic Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
Run Time: 25 minutes.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
-
System Suitability Test (SST):
-
Inject a solution containing the main analyte and a known key impurity (e.g., a precursor).
-
Acceptance Criteria:
-
Resolution (Rs) between analyte and key impurity: ≥ 2.0.
-
Tailing Factor (T) for the main analyte: ≤ 1.5.
-
%RSD of Peak Area (n=5): ≤ 1.0%.
-
-
Comprehensive HPLC Method Validation Protocol (ICH Q2(R1))
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5] The following protocol outlines the necessary experiments to fully validate either Method A or Method B.
Sources
A Senior Application Scientist's Guide to Assessing Atropisomerism in Substituted Biphenyls
Authored for Researchers, Scientists, and Drug Development Professionals
Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is an increasingly critical consideration in modern drug discovery and development.[1][2][3] Unlike stereoisomers with chiral centers, atropisomers can interconvert through bond rotation, making their stereochemical stability a crucial, temperature-dependent parameter.[1][4] This guide provides an in-depth comparison of the primary analytical techniques used to assess atropisomerism in substituted biphenyls, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.
The significance of chirality in drug development is well-established, as enantiomers often exhibit distinct pharmacological and toxicological profiles.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued guidelines emphasizing the need to characterize and control the stereoisomeric composition of drug candidates.[5][6][7][8] For atropisomers, this necessitates a thorough evaluation of their rotational barriers and enantiomeric stability under physiological conditions.[2]
The Structural Basis of Atropisomerism in Biphenyls
Atropisomerism in biphenyls arises from steric hindrance caused by bulky substituents at the ortho positions of the two phenyl rings.[9][10][11] This steric clash restricts free rotation around the central carbon-carbon single bond, creating a significant energy barrier.[10][11] If this rotational barrier is sufficiently high, the two non-superimposable, mirror-image conformations (enantiomers) can be isolated as distinct chemical entities.[9][12]
Generally, a biphenyl must be tetra-substituted at the ortho positions with sufficiently large groups to exhibit stable atropisomerism at room temperature.[9][11] The stability of atropisomers is classified based on their half-life of racemization (t₁/₂) at a given temperature, which is directly related to the rotational energy barrier (ΔG‡).[3][13]
-
Class 1: Rapidly interconverting (t₁/₂ < 60 s). Generally considered achiral.[3]
-
Class 2: Moderately stable (60 s < t₁/₂ < 4.5 years). Pose challenges for drug development due to potential in-vivo racemization.[1][3]
-
Class 3: Highly stable (t₁/₂ > 4.5 years). Can be developed as single, stable enantiomers.[1][3]
A rotational barrier of approximately 22-23 kcal/mol (93 kJ/mol) is often cited as the minimum required for the isolation of atropisomers at room temperature.[14]
Caption: Restricted vs. free rotation in substituted biphenyls.
Comparative Guide to Analytical Techniques
The assessment of atropisomerism requires a multi-faceted approach, often employing a combination of chromatographic, spectroscopic, and computational methods. Each technique offers unique advantages and provides complementary information regarding enantiomeric purity, rotational barriers, and absolute configuration.
| Technique | Information Provided | Primary Application | Sample Requirement | Throughput |
| Chiral HPLC | Enantiomeric Excess (ee%), Rotational Barrier (via kinetic studies) | Quantitative analysis of enantiomeric purity, Preparative separation | Low (µg-mg) | High |
| NMR Spectroscopy | Rotational Barrier (Dynamic NMR), Enantiomeric Ratio (with CSAs/CDAs) | Determination of kinetic parameters, Structural elucidation | Moderate (mg) | Medium |
| Circular Dichroism | Absolute Configuration (often with computation), Conformational analysis | Determination of absolute stereochemistry | Low (µg-mg) | High |
| Computational Chemistry | Predicted Rotational Barrier, Stable Conformations | A priori assessment of stability, Aid in spectral interpretation | None (in silico) | Varies |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for the separation and quantification of atropisomers.[15][16] Its high resolving power and sensitivity make it the method of choice for determining enantiomeric excess (ee%) and for monitoring racemization kinetics.[17][18][19]
Causality Behind Experimental Choices: The separation mechanism relies on the differential interaction between the atropisomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely effective due to their complex chiral surfaces offering multiple interaction modes (hydrogen bonding, π-π stacking, steric hindrance). The choice of mobile phase (a mixture of a nonpolar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol) is critical for modulating retention times and optimizing resolution. For atropisomers with lower rotational barriers, sub-ambient temperatures are often necessary to prevent on-column interconversion.[17]
Caption: Workflow for chiral HPLC analysis of atropisomers.
Experimental Protocol: Chiral HPLC for ee% Determination
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).
-
Mobile Phase Preparation: Prepare a series of mobile phases, typically mixtures of n-hexane or n-heptane with isopropanol (IPA) or ethanol (e.g., 90:10, 80:20, 70:30 v/v). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.
-
Sample Preparation: Dissolve the biphenyl sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. If the atropisomers are known to be thermally labile, prepare and store the sample at a reduced temperature (e.g., -70 °C to 6 °C).[17]
-
Instrument Setup:
-
Equilibrate the column with the initial mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Set the column temperature. Start at ambient temperature and decrease if on-column racemization is suspected.
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Analysis: Inject a small volume (5-10 µL) of the sample.
-
Method Optimization: Adjust the mobile phase composition and temperature to achieve baseline separation (Resolution > 1.5) of the enantiomer peaks.[19]
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly dynamic NMR (DNMR), is a powerful tool for directly measuring the kinetics of rotational isomerization.[14][20][21] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for rotation.[22][23][24]
Causality Behind Experimental Choices: In a chiral, non-racemic environment, enantiomers are chemically equivalent and give identical NMR spectra. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric complexes or compounds, which are no longer chemically equivalent and may exhibit distinct NMR signals.[25] This allows for the determination of enantiomeric ratios. For DNMR, the principle is based on the NMR timescale.[21] At low temperatures, rotation is slow, and distinct signals are observed for corresponding nuclei in the two atropisomers. As the temperature increases, the rate of rotation increases. At the coalescence temperature (Tc), the two signals broaden and merge into a single peak. This Tc is directly related to the rotational barrier.[22]
Experimental Protocol: Dynamic NMR for Rotational Barrier Determination
-
Sample Preparation: Dissolve 5-10 mg of the biphenyl sample in a suitable deuterated solvent (e.g., toluene-d₈, DMSO-d₆) in an NMR tube. The choice of solvent is critical, as it must have a wide liquid range to accommodate the variable temperature experiment.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature. Identify one or more pairs of well-resolved signals corresponding to the two atropisomers.
-
Low-Temperature Analysis: Cool the NMR probe to a temperature where the exchange is slow on the NMR timescale (sharp, distinct peaks for each atropisomer). Record the spectrum and the exact temperature.
-
Variable Temperature Experiment: Gradually increase the temperature of the NMR probe in discrete steps (e.g., 5-10 K increments). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Identify Coalescence: Continue increasing the temperature until the two chosen signals broaden and coalesce into a single, broad peak. Record this coalescence temperature (Tc) accurately.
-
High-Temperature Analysis: Increase the temperature further until the exchange is fast on the NMR timescale, resulting in a single, sharp, averaged signal.
-
Calculation of Rotational Barrier: The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A simplified form for the coalescence point is often used: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / Δν)] Where:
-
R is the gas constant (1.987 cal/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
Δν is the separation of the two signals in Hertz (Hz) at the slow-exchange limit (low temperature)
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a highly sensitive technique for probing the absolute configuration of chiral molecules.[26][27][28] It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum is a unique fingerprint of a specific enantiomer.
Causality Behind Experimental Choices: The principle of CD relies on the interaction of polarized light with the three-dimensional structure of a chiral molecule.[27] Enantiomers, being mirror images, will produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum of an unknown atropisomer to the spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known absolute configuration (e.g., the R-atropisomer), the absolute configuration of the sample can be confidently assigned.[29][30]
Caption: Principle of Circular Dichroism (CD) Spectroscopy.
Experimental Protocol: Absolute Configuration by CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified single atropisomer in a suitable spectroscopic-grade solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of ~1.0 in the UV-Vis spectrum.
-
Instrument Setup:
-
Use a quartz cuvette with an appropriate path length (typically 1 cm or 0.1 cm).
-
Calibrate the CD spectropolarimeter using a standard like camphor-d-sulfonic acid.
-
Set the scanning parameters: wavelength range (e.g., 200-400 nm), scan speed, and bandwidth.
-
-
Data Acquisition:
-
Record a baseline spectrum using the solvent-filled cuvette.
-
Record the CD spectrum of the sample.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Computational Analysis (Required for Assignment):
-
Configuration Assignment: Compare the sign and shape of the experimental CD spectrum with the computationally predicted spectrum. A good match allows for the unambiguous assignment of the absolute configuration.[27][28]
Computational Chemistry
In silico methods are indispensable for predicting the stereochemical stability of biphenyls before their synthesis, saving significant experimental effort.[2][20][31] By modeling the rotation around the biphenyl axis, the energy profile and the height of the rotational barrier can be calculated.[32][33]
Causality Behind Experimental Choices: Quantum mechanics, particularly Density Functional Theory (DFT), provides a robust framework for calculating the electronic structure and energy of molecules.[22][31] To determine the rotational barrier, a relaxed potential energy surface scan is performed. This involves constraining the dihedral angle of the biphenyl bond at various increments (e.g., every 10-15 degrees) and optimizing the rest of the molecular geometry at each step. The energy difference between the ground state (lowest energy, twisted conformation) and the transition state (highest energy, planar conformation) corresponds to the rotational barrier.[34]
Protocol: DFT Calculation of Rotational Barrier
-
Molecule Building: Construct a 3D model of the substituted biphenyl using molecular modeling software (e.g., Spartan, Gaussian).
-
Geometry Optimization: Perform a full geometry optimization of the ground-state conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Potential Energy Surface (PES) Scan:
-
Define the dihedral angle corresponding to the rotation around the C-C biphenyl bond as the reaction coordinate.
-
Set up a relaxed PES scan, varying this dihedral angle from 0° to 180°.
-
At each step of the scan, the dihedral angle is held fixed while all other geometric parameters are optimized.
-
-
Transition State Identification: The highest point on the resulting energy profile corresponds to the transition state for rotation.
-
Barrier Calculation: The rotational barrier (ΔE) is the difference in energy between the optimized ground state and the identified transition state. This value can be compared with experimental data from DNMR.
Conclusion
The assessment of atropisomerism in substituted biphenyls is a critical task in drug development that demands a rigorous and multi-technique approach. Chiral HPLC stands as the definitive method for quantitative analysis of enantiomeric purity, while dynamic NMR spectroscopy provides direct experimental measurement of rotational barriers. Circular dichroism, when paired with computational chemistry, offers an elegant solution for determining absolute configuration. Finally, in silico calculations provide powerful predictive capabilities that can guide synthetic efforts from the outset. By judiciously applying these complementary techniques, researchers can build a comprehensive understanding of the stereochemical properties of atropisomeric compounds, ensuring the development of safe, effective, and well-characterized therapeutic agents.
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Title: Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors Source: Accounts of Chemical Research URL: [Link]
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Title: “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development Source: Pharmacology & Pharmacy URL: [Link]
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Title: The Significance of Chirality in Drug Design and Development Source: PubMed Central (PMC) URL: [Link]
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Title: The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials Source: The Journal of Organic Chemistry URL: [Link]
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Title: The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials Source: ACS Publications URL: [Link]
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Title: Atropisomerism in medicinal chemistry: challenges and opportunities Source: PubMed Central (PMC) URL: [Link]
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Title: Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies Source: Molecular Pharmaceutics URL: [Link]
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Title: Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles Source: ChemBioChem URL: [Link]
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Title: Chiral Bioequivalence – An Explainer Source: Chiralpedia URL: [Link]
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Title: Atropisomerism in Drug Discovery and Development Source: ResearchGate URL: [Link]
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Title: Atropisomerism in Drug Discovery -Medicinal Chemistry Source: Slideshare URL: [Link]
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Title: Atropisomers: things are tight, single bond won't rotate Source: Chiralpedia URL: [Link]
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Title: Atropisomers Source: The Knowles Group - Princeton University URL: [Link]
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Title: On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides Source: MDPI URL: [Link]
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Title: NMR Determination of the Rotational Barrier in N,N-dimethylacetamide Source: University of Colorado Boulder URL: [Link]
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Title: Chirality of New Drug Approvals (2013–2022): Trends and Perspectives Source: PubMed Central (PMC) URL: [Link]
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Title: Circular Dichroism for Determining Absolute Configuration Source: MtoZ Biolabs URL: [Link]
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Title: ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation Source: YouTube URL: [Link]
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Title: Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity Source: Pharmaguideline URL: [Link]
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Title: Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids Source: PubMed Central (PMC) URL: [Link]
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Title: Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism Source: PubMed URL: [Link]
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cytotoxicity studies of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 1-(Benzyloxy)-3-(4-nitrophenyl)benzene.
As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical, in-depth technical narrative. It explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Every mechanistic claim and protocol standard is supported by authoritative sources, which are cited throughout the text and listed in the "References" section.
This guide will first introduce the compound of interest and establish a rationale for the cytotoxicity assessment. It will then detail the selection of appropriate comparator compounds, followed by a step-by-step guide to a multi-assay approach for determining cytotoxicity. This includes assays for cell viability, membrane integrity, and apoptosis. Finally, a framework for data analysis and interpretation is provided, enabling a robust comparison.
Introduction and Rationale
This compound is a diaryl ether derivative. The presence of the nitroaromatic moiety is a common feature in various pharmacologically active compounds, but it is also a structural alert for potential toxicity. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins, ultimately leading to cell death.
Therefore, a thorough in vitro toxicological assessment is a critical step in the preclinical evaluation of this compound. This guide outlines a multi-parametric approach to characterize the cytotoxic profile of this compound, providing a direct comparative analysis with structurally or functionally related molecules.
Selection of Comparator Compounds
To contextualize the cytotoxicity of the target compound, a careful selection of comparators is essential. The following compounds are proposed based on structural similarity and established toxicological profiles:
-
4-Nitrophenol: A simple nitroaromatic compound that serves as a baseline for the toxicity associated with the nitro group.
-
Diphenyl Ether: Represents the core diaryl ether scaffold of the target molecule, allowing for the assessment of toxicity independent of the nitro- and benzyloxy-substituents.
-
Niclosamide: An FDA-approved anthelmintic drug that contains a substituted nitrophenyl group and is known to exhibit cytotoxicity against various cancer cell lines, serving as a positive control for potent cytotoxic effects.
These comparators will enable the dissection of the structure-activity relationship and provide a benchmark for the relative potency of this compound.
Experimental Workflow for Cytotoxicity Assessment
A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Relying on a single endpoint can be misleading, as different compounds can induce cell death through distinct mechanisms. The proposed workflow combines assays for cell viability (MTT), cell membrane integrity (LDH), and apoptosis (Annexin V/PI staining).
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[2][3]
Materials:
-
Cell culture medium
-
96-well plates
-
Test compounds and comparators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][4]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[4]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparators for the desired exposure times (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[1][5]
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of cytotoxicity.[6][7]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Test compounds and comparators
-
Lysis buffer (provided in the kit for positive control)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To a set of untreated control wells, add lysis buffer and incubate for 45 minutes to induce 100% cell lysis.[8] This will serve as the maximum LDH release control.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[8] The amount of color formed is proportional to the amount of LDH released.[7]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer[9]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.[9]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Mechanism of Cytotoxicity
Nitroaromatic compounds are known to exert their toxic effects through a variety of mechanisms, often initiated by the reductive metabolism of the nitro group.[11] This process can lead to the formation of reactive intermediates that induce cellular damage.[12]
Caption: Potential mechanism of nitroaromatic compound-induced cytotoxicity.
The bioreduction of the nitro group can proceed via a one-electron reduction to form a nitro anion radical.[11] In the presence of oxygen, this radical can be re-oxidized back to the parent compound, with the concomitant production of superoxide radicals, leading to oxidative stress. Under hypoxic conditions, further reduction can generate cytotoxic nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules, leading to DNA damage and protein dysfunction, ultimately triggering apoptotic cell death.
Data Presentation and Interpretation
The data obtained from the cytotoxicity assays should be organized and presented in a clear and comparative manner.
Table 1: Comparative IC50 Values (µM) from MTT Assay
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the potency of cytotoxic compounds.
| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 4-Nitrophenol | Experimental Data | Experimental Data | Experimental Data |
| Diphenyl Ether | Experimental Data | Experimental Data | Experimental Data |
| Niclosamide (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
A lower IC50 value indicates greater cytotoxic potency.
Table 2: Comparative Membrane Integrity Damage (LDH Release)
Data should be expressed as a percentage of cytotoxicity relative to the maximum LDH release control.
| Compound (at IC50 from MTT) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 4-Nitrophenol | Experimental Data | Experimental Data | Experimental Data |
| Diphenyl Ether | Experimental Data | Experimental Data | Experimental Data |
| Niclosamide (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
Table 3: Apoptosis vs. Necrosis Profile (Annexin V/PI Assay at 48h)
This table provides insight into the mode of cell death induced by each compound.
| Compound (at IC50 from MTT) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 4-Nitrophenol | Experimental Data | Experimental Data | Experimental Data |
| Diphenyl Ether | Experimental Data | Experimental Data | Experimental Data |
| Niclosamide (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
By comparing the results across these assays, a comprehensive cytotoxic profile of this compound can be established. For instance, a compound that shows a low IC50 in the MTT assay, high LDH release, and a significant population of Annexin V/PI positive cells would be considered a potent cytotoxic agent that induces cell death primarily through necrosis or late apoptosis. Conversely, a compound with a potent IC50 but low LDH release and a high percentage of early apoptotic cells would suggest a more programmed and less lytic mode of cell death.
This guide provides a robust framework for the systematic evaluation of the cytotoxicity of this compound. By employing a multi-parametric approach and including appropriate comparators, researchers can gain valuable insights into the compound's toxicological properties and structure-activity relationships, which are essential for informed decisions in the drug development process.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Kulkarni, A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]
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Marnett, L. J. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental and Molecular Mutagenesis, 55(1), 1-13. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (118), 55065. [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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da Silva, E. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Molecules, 26(16), 4875. [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
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Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]
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Adams, G. E., et al. (1976). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Radiation Research, 67(1), 9-20. [Link]
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Scilit. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
ASTM International. The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. [Link]
-
De, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15217. [Link]
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Han, C., et al. (2001). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Zhonghua Yu Fang Yi Xue Za Zhi, 35(1), 48-50. [Link]
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Lammel, G., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Science and Pollution Research, 29, 44883-44896. [Link]
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National Institutes of Health. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine. [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for 1-(Benzyloxy)-3-(4-nitrophenyl)benzene and Related Nitroaromatic Compounds
This guide provides a detailed, safety-first protocol for the proper disposal of 1-(benzyloxy)-3-(4-nitrophenyl)benzene. As specific safety data for this exact molecule is not extensively published, the procedures outlined are synthesized from established best practices for handling related and structurally similar nitroaromatic and aromatic ether compounds. This protocol is designed for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this chemical waste, thereby protecting both laboratory personnel and the environment.
Hazard Profile and Risk Assessment
This compound possesses two key functional groups that dictate its hazard profile: the nitro group (-NO2) attached to a benzene ring and the benzyl ether linkage. These features necessitate careful handling and disposal.
-
Nitroaromatic Toxicity: Aromatic nitro compounds are a well-documented class of chemicals with potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Chronic exposure to related compounds, such as nitrobenzene, has been shown to cause damage to organs, particularly the blood.[2][3][4]
-
Irritant Properties: Similar chemical structures are known to cause skin and serious eye irritation.[1][5][6]
-
Environmental Hazard: Many nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.[1]
Chemical and Hazard Identification Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C19H15NO3 (Isomer Dependent) | Inferred |
| Related CAS No. | 1145-76-2 (for 1-(Benzyloxy)-4-nitrobenzene) | [5][7] |
| Primary Hazards | Harmful if swallowed, Causes skin/eye irritation, Potential organ damage with repeated exposure, Harmful to aquatic life. | [1][2][4] |
| Physical Form | Likely a powder or crystalline solid.[5][8] | Inferred |
Pre-Disposal Handling & Waste Segregation: The Foundation of Safety
Proper segregation is the most critical step in preventing unintended chemical reactions within waste streams. The "why" is simple: mixing incompatible waste, such as nitro compounds with strong acids or oxidizing agents, can lead to exothermic reactions, gas generation, or even detonation under certain conditions.
Protocol for Waste Collection:
-
Designate a Specific Waste Container: Use a clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE or glass for solids). The container must have a secure, vapor-tight lid.
-
Labeling: The label must be unambiguous and adhere to your institution's and local regulatory standards (e.g., OSHA, EPA). At a minimum, it must state:
-
"Hazardous Waste"
-
"this compound" and any other components in the waste.
-
The primary hazards: "Toxic," "Irritant," "Environmental Hazard."
-
Accumulation Start Date.
-
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, away from heat sources or open flames, and in a well-ventilated location like a chemical fume hood.[2][9]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures that the transfer of waste from an experimental setup to the designated container is performed safely.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents dermal absorption, a primary exposure route for nitroaromatics.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or dust generation.[6] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
Waste Transfer and Decontamination Protocol
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Transfer of Solid Waste: Carefully transfer the solid this compound waste into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.
-
Transfer of Contaminated Solvents/Solutions: If the waste is in solution, pour it carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Decontamination of Glassware:
-
Rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate in the same hazardous waste container. Do not pour rinsate down the drain. This is a common point of failure in laboratory compliance and environmental contamination.
-
-
Spill Management:
-
In case of a small spill, alert colleagues and ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[1]
-
Once absorbed, carefully sweep or scoop the material into the designated solid hazardous waste container.[9]
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
Final Container Sealing: Once the waste container is full (do not overfill; leave at least 10% headspace), securely seal the lid. Ensure the label is complete and legible.
-
Storage and Pickup: Move the sealed container to your facility's main hazardous waste storage area to await pickup by a licensed environmental disposal vendor.
The Disposal Decision Pathway
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste, from generation to final handoff.
Caption: Disposal workflow for this compound.
Regulatory Context and Final Disposal
Disposal of this chemical falls under strict regulations. In the United States, this would be governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While not specifically listed, it would likely be classified as a toxic hazardous waste.
The ultimate and most effective disposal method for this type of organic compound is high-temperature incineration by a licensed hazardous waste management company. This process ensures the complete destruction of the molecule, preventing its release and subsequent harm to the environment. Never attempt to treat or neutralize this chemical waste within the laboratory unless you have a specific, validated, and approved protocol for doing so.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, ensuring a safe working environment and maintaining full regulatory compliance.
References
- Safety Data Sheet. (2024). Vertex AI Search.
- 1-BENZYLOXY-4-NITROBENZENE | 1145-76-2. (2025). ChemicalBook.
- Ilangovan, A., et al. (2007). 1-Benzyloxy-4-nitrobenzene. ResearchGate.
- p-(Benzyloxy)nitrobenzene. PubChem.
- Safety Data Sheet - Benzene. (2021). Chevron Phillips Chemical.
- Safety Data Sheet - 1-Benzyloxy-2-methyl-3-nitrobenzene. (2024). Fisher Scientific.
- Safety Data Sheet - Nitrobenzene. (2014). Fisher Scientific.
- Safety Data Sheet - Nitrobenzene. (2025). Sigma-Aldrich.
- Safety Data Sheet. (2025). Angene Chemical.
- 1-BENZYLOXY-4-NITROBENZENE. Chongqing Chemdad Co., Ltd.
- Safety Data Sheet: Nitrobenzene. Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
